molecular formula C7H8ClNO B1580436 5-Amino-6-chloro-o-cresol CAS No. 84540-50-1

5-Amino-6-chloro-o-cresol

Cat. No.: B1580436
CAS No.: 84540-50-1
M. Wt: 157.6 g/mol
InChI Key: XYRDGCCCBJITBH-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-o-cresol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-3-5(9)6(8)7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRDGCCCBJITBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233531
Record name 5-Amino-6-chloro-o-cresol
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-50-1
Record name 3-Amino-2-chloro-6-methylphenol
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Record name 5-Amino-6-chloro-o-cresol
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Record name 5-Amino-6-chloro-o-cresol
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Record name 3-amino-2-chlor-6-methylphenol
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Record name 5-AMINO-6-CHLORO-O-CRESOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-6-chloro-o-cresol (CAS Number 84540-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological data for 5-Amino-6-chloro-o-cresol. This compound is primarily utilized in the cosmetics industry as a hair dye ingredient.

Core Properties and Data

This compound is an aromatic organic compound that functions as a coupler in oxidative and non-oxidative hair dye formulations.[1] As a secondary intermediate, it reacts with a primary intermediate in the presence of an oxidizing agent, such as hydrogen peroxide, to form the final dye molecule within the hair shaft.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid at room temperature and is soluble in water.[2]

PropertyValueSource
CAS Number 84540-50-1--INVALID-LINK--
Molecular Formula C₇H₈ClNO--INVALID-LINK--
Molecular Weight 157.60 g/mol --INVALID-LINK--
Appearance Solid, beige fine powder--INVALID-LINK--
Melting Point 80-83 °C--INVALID-LINK--
Boiling Point (Predicted) 262.7 °C--INVALID-LINK--
Water Solubility Soluble--INVALID-LINK--
logP (Octanol-Water Partition Coefficient) 1.9--INVALID-LINK--
UV Absorption Symmetrical absorption peak below 300 nm--INVALID-LINK--
Purity >98%--INVALID-LINK--
Toxicological Data

The toxicological profile of this compound has been evaluated for its use in cosmetic products. Key toxicological endpoints are summarized in Table 2. The Expert Panel for Cosmetic Ingredient Safety has concluded that it is safe for use in hair dyes at current concentrations. It is noted to be an ocular irritant but is not genotoxic and exhibits slow absorption through the skin.

ParameterResultSpeciesSource
Acute Oral LD₅₀ 1200 mg/kg bwMouse--INVALID-LINK--
90-day Oral NOAEL 100 mg/kg/dRat--INVALID-LINK--
Genotoxicity Not genotoxicIn vitro/In vivo assays--INVALID-LINK--
Ocular Irritation IrritantNot specified--INVALID-LINK--
Dermal Absorption Slow absorptionNot specified--INVALID-LINK--

Mechanism of Action in Hair Dyeing

In permanent hair color formulations, this compound acts as a "coupler." The process, which occurs within the hair shaft, is initiated by an oxidizing agent, typically hydrogen peroxide. This agent oxidizes a "primary intermediate" (often a p-diamine or p-aminophenol derivative), which then reacts with the coupler to form a larger, colored molecule. This larger molecule is trapped within the hair, resulting in a long-lasting color.

HairDyeingMechanism cluster_0 Inside Hair Shaft Primary_Intermediate Primary Intermediate (e.g., p-phenylenediamine) Oxidized_Intermediate Oxidized Intermediate Primary_Intermediate->Oxidized_Intermediate Oxidation (H₂O₂) Final_Dye Large Colored Dye Molecule Oxidized_Intermediate->Final_Dye Coupling Reaction 5A6CoC This compound (Coupler) 5A6CoC->Final_Dye H2O2 Hydrogen Peroxide (Developer) H2O2->Primary_Intermediate

Mechanism of oxidative hair dyeing with this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 6-chloro-5-nitro-o-cresol.

Materials:

  • 6-chloro-5-nitro-o-cresol

  • Methanol (B129727) or Ethanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • High-pressure hydrogenation kettle

  • Nitrogen gas

Procedure:

  • Charge a high-pressure hydrogenation kettle with methanol (e.g., 500 kg), 6-chloro-5-nitro-o-cresol (e.g., 100 kg), and 5% palladium on carbon catalyst (e.g., 1 kg).[2]

  • Purge the reactor with nitrogen gas three times to remove air.

  • Replace the nitrogen atmosphere with hydrogen gas.

  • Heat the mixture to a controlled temperature (e.g., 60°C) and pressurize with hydrogen to a specific pressure (e.g., 0.2 MPa).[2]

  • Maintain the reaction under these conditions for a set time (e.g., 2.5 hours) with stirring.[2]

  • After the reaction is complete, stop the heating and hydrogen supply.

  • Filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.

  • Recover the solvent (methanol) from the filtrate, for example, by distillation.

  • The resulting crude product can be further purified, for instance, by nitrogen-assisted sublimation.[2]

SynthesisWorkflow start Start reactants Charge Reactor: - 6-chloro-5-nitro-o-cresol - Methanol - 5% Pd/C Catalyst start->reactants purge_n2 Purge with Nitrogen reactants->purge_n2 add_h2 Introduce Hydrogen Gas purge_n2->add_h2 reaction Catalytic Hydrogenation (e.g., 60°C, 0.2 MPa, 2.5h) add_h2->reaction filtration Filter to Remove Catalyst reaction->filtration solvent_recovery Solvent Recovery (Distillation) filtration->solvent_recovery purification Purification (e.g., Sublimation) solvent_recovery->purification end Final Product: This compound purification->end

General workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for determining the purity of this compound and for its quantification.

Method Overview:

  • Technique: Reverse-phase (RP) HPLC.

  • Column: A Newcrom R1 column has been reported for this separation.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used in place of phosphoric acid.

  • Detection: While specific UV detection wavelengths were not detailed in the reviewed literature, analysis of similar aromatic amines often occurs in the range of 210-280 nm.

A more detailed protocol, including column dimensions, flow rate, and detector wavelength, would need to be developed and validated for specific applications.

Biological Activity and Signaling Pathways

Extensive searches of scientific and technical literature did not yield any studies on the modulation of specific biological signaling pathways by this compound. Its primary application is in the field of cosmetics as a dye precursor, and its biological mechanism of action beyond toxicological endpoints does not appear to be a subject of current research. Therefore, no signaling pathway diagram can be provided.

Safety and Regulatory Information

This compound is classified with GHS hazard statements indicating it is harmful if swallowed, and may cause skin and serious eye irritation. In cosmetic applications, its concentration is regulated. For instance, in the European Union, its use is restricted in hair dye formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for its intended use in hair dyes under the current practices of use and concentration.

SafetyAssessmentWorkflow cluster_studies Toxicological Evaluation compound This compound acute_tox Acute Toxicity (e.g., Oral LD50) compound->acute_tox subchronic_tox Subchronic Toxicity (e.g., 90-day oral study) compound->subchronic_tox genotox Genotoxicity/Mutagenicity (e.g., Ames test) compound->genotox irritation Irritation Studies (Dermal, Ocular) compound->irritation absorption Dermal Absorption/ Penetration compound->absorption risk_assessment Risk Assessment acute_tox->risk_assessment subchronic_tox->risk_assessment genotox->risk_assessment irritation->risk_assessment absorption->risk_assessment conclusion Safety Conclusion (Safe for use in hair dyes at specified concentrations) risk_assessment->conclusion

Logical workflow for the safety assessment of a cosmetic ingredient.

References

A Technical Guide to the Physicochemical Properties of 3-amino-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-2-chloro-6-methylphenol is a substituted aromatic compound of significant interest in various chemical and pharmaceutical applications. It serves as a key intermediate in the synthesis of dyes, particularly azo dyes used in the textile industry, and in the development of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring amino, chloro, and hydroxyl functional groups on a methylphenol backbone, imparts versatile reactivity and specific physicochemical characteristics that are critical for its utility in synthetic chemistry. This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination.

Core Physicochemical Properties

The essential physicochemical data for 3-amino-2-chloro-6-methylphenol are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents, its potential for biological activity, and for the design of synthetic and purification processes.

PropertyValueReference(s)
Molecular Formula C₇H₈ClNO[2][3]
Molecular Weight 157.60 g/mol [2][3]
CAS Number 84540-50-1[3]
Appearance White to orange to green powder/crystal[2][3]
Melting Point 82 - 86 °C[3]
Boiling Point 262.7 °C (at 760 mmHg)N/A
Density 1.331 g/cm³ (Predicted)N/A
pKa 8.89 (Predicted)N/A
logP (XLogP3) 1.9N/A

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like 3-amino-2-chloro-6-methylphenol.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of the dry compound on a clean, dry surface. If necessary, crush the sample into a fine powder using a mortar and pestle.[5]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.[6][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (e.g., 10°C/min) can be used to find an approximate melting point.[4][7]

  • Measurement: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C/min) as the temperature approaches the approximate melting point.[4][7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.[5]

Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of a liquid. Since 3-amino-2-chloro-6-methylphenol is a solid at room temperature, this protocol would apply to its molten state or if it were a liquid under different conditions.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, a continuous stream of bubbles is observed.[8]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)[9][10]

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., kerosene (B1165875) burner)

Procedure:

  • Sample Preparation: Place a small amount of the liquid (a few milliliters) into the fusion tube.[10]

  • Capillary Insertion: Place a capillary tube, with its sealed end pointing up, into the liquid in the fusion tube.[10]

  • Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube containing heating oil.[9]

  • Heating: Gently heat the side arm of the Thiele tube.[8]

  • Observation: As the temperature rises, air trapped in the capillary tube will emerge as bubbles. Continue heating until a rapid and continuous stream of bubbles exits the open end of the capillary tube.[11]

  • Data Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[8]

Solubility Determination

This protocol outlines a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.

Principle: The principle of "like dissolves like" governs solubility. The solubility of a compound in acidic or basic solutions indicates the presence of basic or acidic functional groups, respectively, due to the formation of water-soluble salts.[12][13]

Apparatus:

  • Small test tubes

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of water in portions, shaking vigorously after each addition. If the compound dissolves, it is classified as water-soluble.[14]

  • Aqueous Base Solubility: If the compound is insoluble in water, add 25 mg to a new test tube and test its solubility in 0.75 mL of 5% NaOH solution. If it dissolves, it is likely an organic acid (e.g., a phenol).[14]

  • Bicarbonate Test: For compounds soluble in NaOH, test their solubility in 5% NaHCO₃. Stronger acids like carboxylic acids will dissolve, while weaker acids like most phenols will not.[14]

  • Aqueous Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. Dissolution indicates the presence of a basic functional group, such as an amine.[14]

  • Classification: Record the compound as soluble or insoluble in each solvent to determine its solubility class.[13]

Octanol-Water Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of a compound's lipophilicity. It is a key parameter in drug development for predicting absorption and distribution.

Principle: The shake-flask method is the standard for logP determination. It measures the equilibrium distribution of a solute between n-octanol and water. The partition coefficient (P) is the ratio of the compound's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[15][16]

Apparatus:

  • Separatory funnel or vials with screw caps

  • Mechanical shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer, typically pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[17]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small volume of this stock solution to a mixture of the pre-saturated n-octanol and aqueous phases. The final concentration should be low enough to avoid saturation in either phase.[17]

  • Partitioning: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow for equilibrium to be reached.[16]

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: Calculate P using the formula: P = [Concentration]octanol / [Concentration]aqueous. The logP is then calculated as log₁₀(P).

Visualized Workflows

The following diagrams, created using the DOT language, illustrate logical workflows relevant to the study and synthesis of 3-amino-2-chloro-6-methylphenol.

G cluster_synthesis Representative Synthesis Workflow start Start: 2-Chloro-6-methylphenol nitration Nitration (e.g., HNO₃, H₂SO₄) start->nitration nitro_intermediate Intermediate: 2-Chloro-6-methyl-3-nitrophenol nitration->nitro_intermediate reduction Reduction (e.g., H₂, Pd/C or Fe/HCl) nitro_intermediate->reduction product Product: 3-Amino-2-chloro-6-methylphenol reduction->product purification Purification (e.g., Recrystallization) product->purification final_product Final Purified Product purification->final_product

Caption: A plausible synthetic route for 3-amino-2-chloro-6-methylphenol.

G cluster_mp Experimental Workflow: Melting Point Determination prep 1. Prepare fine powder of the solid sample load 2. Load sample into a capillary tube (1-2 mm) prep->load place 3. Place capillary in melting point apparatus load->place heat_fast 4. Rapid heating to find approximate melting point place->heat_fast cool 5. Allow apparatus to cool heat_fast->cool heat_slow 6. Slow heating (1-2°C/min) near approximate M.P. cool->heat_slow observe 7. Observe and record start (T1) and end (T2) of melting heat_slow->observe result Result: Melting Point Range (T1-T2) observe->result

Caption: Standard workflow for determining the melting point of a solid organic compound.

References

Spectroscopic and Physicochemical Profile of 5-Amino-6-chloro-o-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and physicochemical properties of 5-Amino-6-chloro-o-cresol (CAS No. 84540-50-1), a key intermediate in the cosmetics and chemical synthesis industries. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside established physicochemical properties and generalized experimental protocols for spectroscopic analysis.

Physicochemical Properties

This compound is a beige, fine powder.[1] Its primary application is as a coupler, or secondary intermediate, in oxidative hair dye formulations.[1][2]

PropertyValueSource
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol [3]
CAS Number 84540-50-1[4]
Appearance Beige fine powder[1]
Purity >98% (w/w) by NMR, >98% (area) by HPLC[2][5]
Melting Point 80-83°C[1]
Solubility Information not readily available, but used in aqueous formulations.
InChI Key XYRDGCCCBJITBH-UHFFFAOYSA-N[4]

Known Impurities: Analysis has identified several common impurities, including 5-amino-4-chloro-2-methylphenol, p-amino-o-cresol, a dichloro derivative, and 4-Amino-2-hydroxy-toluene.[2][5]

Predicted Spectral Data

While specific experimental spectra for this compound are not publicly available, theoretical data provides valuable insight into its structural characterization.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H6.5 - 7.5Doublet or SingletTwo distinct signals are expected for the two non-equivalent aromatic protons.
Methyl (-CH₃)2.0 - 2.5SingletA sharp singlet is characteristic of the methyl group.
Amine (-NH₂)3.5 - 5.0Broad SingletThe chemical shift can vary depending on the solvent and concentration.
Hydroxyl (-OH)4.5 - 6.0Broad SingletThe chemical shift is variable and dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl (-CH₃)15 - 25
Aromatic C-H110 - 130
Aromatic C-Cl115 - 125
Aromatic C-CH₃120 - 135
Aromatic C-NH₂135 - 145
Aromatic C-OH145 - 155
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

  • O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹

  • N-H stretch (amine): Pair of bands in the region of 3300-3500 cm⁻¹

  • C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-O stretch (phenol): Around 1200-1260 cm⁻¹

  • C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹

  • C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹

Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be at an m/z corresponding to its molecular weight (approximately 157.6 g/mol ), taking into account the isotopic distribution of chlorine. Fragmentation patterns would likely involve the loss of methyl, amino, and hydroxyl groups, as well as cleavage of the aromatic ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Synthesis and Application Pathways

The following diagrams illustrate the synthesis of this compound and its application in oxidative hair dyeing.

Synthesis_of_5_Amino_6_chloro_o_cresol 6-chloro-5-nitro-o-cresol 6-chloro-5-nitro-o-cresol Catalytic Hydrogenation Catalytic Hydrogenation 6-chloro-5-nitro-o-cresol->Catalytic Hydrogenation H₂, Pd/C This compound This compound Catalytic Hydrogenation->this compound

Caption: Synthesis of this compound via catalytic hydrogenation.

Oxidative_Hair_Dyeing_Process cluster_reactants Reactants This compound This compound Hair Shaft Hair Shaft This compound->Hair Shaft Primary Intermediate Primary Intermediate Primary Intermediate->Hair Shaft Oxidizing Agent Oxidizing Agent Oxidizing Agent->Hair Shaft Initiates Reaction Final Dye Molecule Final Dye Molecule Hair Shaft->Final Dye Molecule Formation within hair

Caption: Role of this compound in oxidative hair dyeing.

References

solubility of 5-Amino-6-chloro-o-cresol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 5-Amino-6-chloro-o-cresol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various dyes and potentially other specialty chemicals. Understanding its solubility profile is critical for process development, formulation, and quality control.

Introduction

This compound, also known as 3-amino-2-chloro-6-methylphenol, is an aromatic organic compound.[1][2][3][4][5][6][7] Its molecular structure, featuring amino, chloro, and hydroxyl functional groups, dictates its physicochemical properties, including its solubility in various media. This document summarizes the available solubility data and provides a detailed experimental protocol for its determination.

Solubility Data

The solubility of this compound has been qualitatively and semi-quantitatively described in the literature. It is generally characterized as being soluble in organic solvents and having limited solubility in water.[8] The available data is summarized in the table below.

SolventTemperatureSolubilityData TypeSource
WaterRoom Temperature< 10 g/LSemi-Quantitative[9]
EthanolRoom Temperature< 100 g/LSemi-Quantitative[9]
WaterNot SpecifiedSolubleQualitativeAmended Safety Assessment of this compound as Used in Cosmetics
Propylene GlycolNot SpecifiedSolubleQualitativeAmended Safety Assessment of this compound as Used in Cosmetics
TriethanolamineNot SpecifiedSolubleQualitativeAmended Safety Assessment of this compound as Used in Cosmetics
AlcoholNot SpecifiedSolubleQualitative[10]
Organic SolventsNot SpecifiedGenerally SolubleQualitative[8][10]
WaterNot SpecifiedSlightly SolubleQualitative[10]

Note: The qualitative descriptions of "soluble" and "slightly soluble" can be subject to interpretation and may vary between sources. The semi-quantitative data provides a more concrete, albeit limited, understanding of its solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following method is based on the well-established equilibrium shake-flask method, incorporating principles from gravimetric analysis and guidelines from the United States Pharmacopeia (USP) General Chapter <1236>.[11][12][13][14][15]

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in a specific solvent at a controlled temperature. The concentration of the solute in the clear, saturated supernatant is then quantified to determine the solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Scintillation vials or other suitable sealed containers

Procedure
  • Preparation of the Slurry:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the slurries for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a prolonged period.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For further clarification, the aliquot can be passed through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the clear supernatant into the dish and reweigh.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

      • Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

      • The mass of the dissolved solid can be determined by the difference in weight.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Accurately dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration using the calibration curve. .

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the quantified amount of solute and the volume of the solvent in the aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Solubility Determination prep 1. Preparation of Slurry (Excess Solute in Solvent) start->prep equilibrate 2. Equilibration (Thermostatic Shaking) prep->equilibrate separate 3. Phase Separation (Centrifugation/Filtration) equilibrate->separate quant_choice Quantification Method? separate->quant_choice gravimetric 4a. Gravimetric Analysis (Solvent Evaporation) quant_choice->gravimetric Gravimetric hplc_uv 4b. HPLC/UV-Vis Analysis (Calibration Curve) quant_choice->hplc_uv Spectroscopic/ Chromatographic calculate 5. Calculate Solubility gravimetric->calculate hplc_uv->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

While qualitative data suggests that this compound is soluble in many organic solvents, precise quantitative data is lacking in the public domain. For researchers and professionals in drug development and chemical synthesis, accurate solubility data is paramount for optimizing reaction conditions, developing formulations, and ensuring product quality. The experimental protocol outlined in this guide provides a robust framework for obtaining reliable and reproducible solubility data for this compound in a variety of organic solvents. Following a standardized methodology will enable better comparison of data across different laboratories and support the development of processes and products that utilize this compound.

References

A Theoretical and Quantum Chemical Deep Dive into 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-chloro-o-cresol, systematically known as 3-amino-2-chloro-6-methylphenol, is a substituted aromatic compound with significant industrial applications, primarily as a coupler component in oxidative hair dye formulations. Its chemical structure, featuring amino, chloro, hydroxyl, and methyl functional groups on a benzene (B151609) ring, imparts specific reactivity and tinctorial properties. Understanding the molecular geometry, electronic structure, and spectroscopic characteristics of this molecule is crucial for optimizing its use, predicting its reactivity in various chemical environments, and assessing its potential biological interactions.

Molecular Structure and Properties

The structural and chemical identity of this compound is well-established.

IdentifierValue
Common Name This compound
IUPAC Name 3-amino-2-chloro-6-methylphenol
CAS Number 84540-50-1
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like this compound. It has been noted that DFT calculations employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional have been utilized to characterize its molecular geometry. These studies have reportedly established a closed-shell singlet ground state for the molecule, characterized by a delocalized π-electron system across the aromatic ring.

Computational Methodology

A standard and robust computational protocol for investigating the properties of this compound would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by performing a geometry optimization using a selected level of theory and basis set, for instance, B3LYP with the 6-311++G(d,p) basis set. This process finds the minimum energy conformation of the molecule.

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculation: With the optimized geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

  • Spectroscopic Simulation: Theoretical UV-Vis and Nuclear Magnetic Resonance (NMR) spectra can be simulated using methods like Time-Dependent DFT (TD-DFT) for UV-Vis and the Gauge-Independent Atomic Orbital (GIAO) method for NMR.

G cluster_input Input cluster_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Output Data mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop spec_sim Spectroscopic Simulation geom_opt->spec_sim opt_geom Optimized Geometrical Parameters geom_opt->opt_geom vib_freq Vibrational Frequencies (IR/Raman) freq_calc->vib_freq elec_data HOMO/LUMO Energies, Mulliken Charges, MEP elec_prop->elec_data spec_data Simulated UV-Vis & NMR Spectra spec_sim->spec_data

Caption: A typical workflow for the quantum chemical analysis of this compound.

Theoretical Data (Hypothetical)

In the absence of published, peer-reviewed data, the following tables present hypothetical yet representative quantitative results that would be expected from a DFT B3LYP/6-311++G(d,p) calculation on this compound. These values are based on typical results for similar substituted aromatic molecules.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.405C6-C1-C2119.5
C2-C31.398C1-C2-C3120.2
C3-C41.395C2-C3-C4119.8
C4-C51.401C3-C4-C5120.5
C5-C61.399C4-C5-C6119.7
C1-C61.402C5-C6-C1120.3
C1-O1.365C2-C1-O118.0
C2-Cl1.740C1-C2-Cl119.0
C3-N1.380C2-C3-N120.0
C6-C(H3)1.510C1-C6-C(H3)121.0
Table 2: Calculated Vibrational Frequencies (Selected Modes)
Wavenumber (cm⁻¹)Vibrational Mode
~3450O-H Stretch
~3350N-H Asymmetric Stretch
~3250N-H Symmetric Stretch
~3050Aromatic C-H Stretch
~1620N-H Scissoring
~1580Aromatic C=C Stretch
~1350C-O Stretch
~1250C-N Stretch
~750C-Cl Stretch
Table 3: Electronic Properties
PropertyValue
HOMO Energy -5.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 2.5 Debye
Table 4: Mulliken Atomic Charges (Selected Atoms)
AtomCharge (e)
O-0.65
N-0.80
Cl-0.15
C1 (bonded to O)+0.25
C2 (bonded to Cl)+0.10
C3 (bonded to N)+0.05

Signaling Pathways and Reactivity

The electronic properties of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. In its primary application in hair dyes, it acts as a "coupler." The reaction mechanism involves an oxidative coupling with a "primary intermediate" (typically a p-diamine or p-aminophenol derivative) in the presence of an oxidizing agent like hydrogen peroxide.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product coupler This compound (Coupler) coupling Oxidative Coupling coupler->coupling primary Primary Intermediate (e.g., p-phenylenediamine) primary->coupling oxidizer Oxidizing Agent (H₂O₂) oxidizer->coupling dye Hair Dye Molecule coupling->dye

Caption: Simplified reaction pathway for hair dye formation involving this compound.

The HOMO is likely localized on the electron-rich aromatic ring, particularly near the amino and hydroxyl groups, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic system, indicating sites for potential nucleophilic attack. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

Conclusion

This technical guide has outlined the theoretical and quantum chemical approaches to studying this compound. While a dedicated, comprehensive computational study with detailed quantitative data is not currently available in the public domain, the methodologies and expected results presented here provide a solid framework for researchers. DFT calculations are instrumental in understanding the molecular structure, vibrational spectra, and electronic properties that govern the reactivity of this important industrial chemical. Further experimental and computational research would be valuable to validate and expand upon the theoretical data presented, providing a more complete picture of the chemical behavior of this compound.

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 5-Amino-6-chloro-o-cresol, with a specific focus on its behavior in electrophilic aromatic substitution reactions. This compound, a polysubstituted phenol, presents a unique reactivity profile due to the complex interplay of its activating and deactivating substituents. This document consolidates theoretical principles, data from analogous compounds, and detailed proposed experimental protocols to serve as a foundational resource for researchers exploring the synthetic utility of this compound. Key discussions include the directing effects of the constituent functional groups, predicted regioselectivity for various electrophilic substitutions, and detailed methodologies for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Introduction to this compound

This compound, systematically named 3-amino-2-chloro-6-methylphenol, is a substituted aromatic compound with the CAS Number 84540-50-1.[1] Its primary documented application is as a "coupler" or secondary intermediate in the formulation of oxidative hair dyes.[2][3] In this role, it undergoes an electrophilic substitution reaction with an oxidized primary intermediate (a developer) to form a larger, colored molecule within the hair shaft.[2][4] Beyond this application, its highly functionalized aromatic ring makes it an interesting, albeit under-explored, scaffold for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

The reactivity of the benzene (B151609) ring is modulated by four substituents: a hydroxyl (-OH), an amino (-NH2), a methyl (-CH3), and a chlorine (-Cl) group. Understanding the electronic and steric effects of these groups is paramount to predicting the molecule's behavior in electrophilic aromatic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 3-amino-2-chloro-6-methylphenol[1][2]
CAS Number 84540-50-1[1][2]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
Appearance Beige fine powder
Melting Point 80-83°C
Purity (typical) >98% (by HPLC and NMR)[3][5]

Reactivity and Directing Effects in Electrophilic Aromatic Substitution

The susceptibility of this compound to electrophilic attack and the position at which substitution occurs are governed by the cumulative effects of its four substituents.

Analysis of Substituent Effects
  • Hydroxyl (-OH) Group: A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance (+R effect).[6]

  • Amino (-NH2) Group: A very strongly activating, ortho-, para-directing group, also operating through a powerful +R effect. Its reactivity can be attenuated by protonation in strongly acidic media or by conversion to an amide.

  • Methyl (-CH3) Group: A weakly activating, ortho-, para-directing group that donates electron density through an inductive effect (+I effect) and hyperconjugation.[7][8]

  • Chlorine (-Cl) Group: A deactivating, ortho-, para-directing group. It withdraws electron density through a strong inductive effect (-I effect) but can donate electron density via a weaker resonance effect (+R effect).[9]

The overall effect is a highly activated aromatic ring, with specific positions being more nucleophilic than others.

Predicted Regioselectivity

The positions on the aromatic ring available for substitution are C4. The directing effects of the substituents are summarized below:

  • -OH group (at C1): Directs ortho (to C2 and C6) and para (to C4).

  • -CH3 group (at C2): Directs ortho (to C1 and C3) and para (to C5).

  • -NH2 group (at C5): Directs ortho (to C4 and C6) and para (to C2).

  • -Cl group (at C6): Directs ortho (to C1 and C5) and para (to C3).

Considering the unoccupied position C4, it is strongly activated by being para to the powerful activating -OH group and ortho to the very strong activating -NH2 group. This concerted activation makes the C4 position the overwhelmingly favored site for electrophilic attack. Steric hindrance at other positions further reinforces this prediction.

G cluster_0 This compound cluster_3 Predicted Site of Electrophilic Attack C1 C1-OH C2 C2-CH3 C3 C3-H C4 C4-H C5 C5-NH2 C6 C6-Cl OH -OH (Strong Activator, o,p-director) AttackSite C4 Position OH->AttackSite para-directing NH2 -NH2 (Very Strong Activator, o,p-director) NH2->AttackSite ortho-directing CH3 -CH3 (Weak Activator, o,p-director) Cl -Cl (Deactivator, o,p-director)

Proposed Experimental Protocols for Electrophilic Substitution

While specific literature on diverse electrophilic substitution reactions of this compound is limited, the following protocols are proposed based on established methodologies for similarly substituted and highly activated phenolic and aniline (B41778) compounds. Caution: These are theoretical protocols and require experimental validation. Due to the high reactivity, reactions should be monitored closely to avoid polysubstitution and oxidation.

Nitration (Proposed)

Direct nitration of aminophenols is often problematic due to the oxidation of the amino group by nitric acid. A common strategy involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection.

G start This compound step1 Protection (Acetylation) Reagents: Acetic Anhydride (B1165640) start->step1 intermediate1 N-(2-chloro-6-hydroxy-3-methylphenyl)acetamide step1->intermediate1 step2 Nitration Reagents: HNO3 / H2SO4 Temperature: < 10°C intermediate1->step2 intermediate2 Nitrated Intermediate step2->intermediate2 step3 Deprotection (Hydrolysis) Reagents: Acid or Base intermediate2->step3 product 4-Nitro-5-amino-6-chloro-o-cresol step3->product

Protocol:

  • Protection: Dissolve this compound in glacial acetic acid. Add acetic anhydride (1.2 equivalents) dropwise. Reflux the mixture for 1 hour. Cool the reaction and pour it into ice water to precipitate the N-acetylated product. Filter, wash with cold water, and dry.

  • Nitration: Cool concentrated sulfuric acid in an ice-salt bath to below 0°C. Slowly add the dried N-acetylated product, keeping the temperature below 5°C. Separately, prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, and cool it in an ice bath. Add the nitrating mixture dropwise to the reaction, maintaining the temperature below 10°C. Stir for 2 hours in the ice bath.[10] Pour the mixture onto crushed ice to precipitate the nitrated product. Filter and wash until neutral.

  • Deprotection: Reflux the nitrated intermediate in aqueous HCl or NaOH solution to hydrolyze the amide bond, yielding the final product.

ReactionReagentsKey ConditionsPredicted Product
Nitration 1. Acetic Anhydride2. HNO₃ / H₂SO₄3. HCl (aq)1. Protection (Reflux)2. Nitration (<10°C)3. Deprotection (Reflux)4-Nitro-5-amino-6-chloro-o-cresol
Halogenation (Proposed)

The high activation of the ring suggests that halogenation can likely be achieved under mild conditions, potentially without a Lewis acid catalyst, especially for bromination.

Protocol (Bromination):

  • Dissolve this compound in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Cool the solution in an ice bath.

  • Add a solution of bromine (1.0 equivalent) in the same solvent dropwise with stirring.

  • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess bromine.

  • Extract the product into an organic solvent, wash with water and brine, dry, and purify by chromatography or recrystallization.

For chlorination, a mild chlorinating agent such as N-chlorosuccinimide (NCS) in a polar solvent could be employed to control the reaction.

ReactionReagentsKey ConditionsPredicted Product
Bromination Br₂ in Acetic Acid0°C to room temperature4-Bromo-5-amino-6-chloro-o-cresol
Chlorination N-Chlorosuccinimide (NCS)Room temperature4,6-Dichloro-5-amino-o-cresol
Friedel-Crafts Acylation (Proposed)

Friedel-Crafts reactions on phenols can be complex, as acylation can occur on the hydroxyl group (O-acylation) or the ring (C-acylation).[3] The use of a Lewis acid catalyst can also be complicated by coordination with the amino and hydroxyl groups. A Fries rearrangement of an initially formed O-acylated product could be a viable route to the C-acylated product.

Protocol (via Fries Rearrangement):

  • O-Acylation: React this compound with an acyl chloride or anhydride in the presence of a non-Lewis acid base (e.g., pyridine) to form the corresponding ester.

  • Fries Rearrangement: Heat the isolated ester with a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent. The acyl group is expected to migrate predominantly to the highly activated C4 position.

  • Work up the reaction by carefully quenching with acid, followed by extraction and purification.

ReactionReagentsKey ConditionsPredicted Product
Acylation 1. Acetyl Chloride / Pyridine2. AlCl₃1. O-Acylation2. Fries Rearrangement (Heat)4-Acetyl-5-amino-6-chloro-o-cresol

Conclusion

This compound is a highly activated aromatic compound poised for facile electrophilic aromatic substitution. The concerted directing effects of its hydroxyl, amino, methyl, and chloro substituents strongly favor electrophilic attack at the C4 position. While its primary industrial use is in hair dye formulations, its structure presents significant potential as a versatile building block in synthetic organic chemistry. The experimental protocols proposed in this guide, derived from established chemical principles and reactions of analogous structures, provide a robust starting point for researchers aiming to explore the synthetic utility of this molecule. Further experimental validation is necessary to optimize reaction conditions and fully characterize the resulting novel compounds.

References

5-Amino-6-chloro-o-cresol: A Versatile Scaffold for Medicinal Chemistry Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-chloro-o-cresol is a substituted aminophenol that holds potential as a valuable building block in the synthesis of novel therapeutic agents. While its primary established application lies within the cosmetics industry as a hair dye intermediate, its chemical structure presents a versatile scaffold for the development of a diverse range of heterocyclic compounds with potential pharmacological activities.[1] This technical guide explores the prospective applications of this compound in medicinal chemistry, focusing on its utility in constructing key pharmacophores such as benzoxazoles and phenoxazines. Although direct studies on the medicinal applications of this compound derivatives are limited in publicly available literature, this document will extrapolate potential synthetic pathways and biological activities based on established chemistry of analogous substituted o-aminophenols.

Core Structure and Synthetic Potential

The chemical structure of this compound, featuring an amino group and a hydroxyl group in a meta and ortho relationship on a chlorinated cresol (B1669610) ring, provides multiple reactive sites for chemical modification. The ortho-aminophenol moiety is a key precursor for the synthesis of various heterocyclic systems. The presence of the chloro and methyl substituents offers opportunities for further derivatization and modulation of physicochemical properties such as lipophilicity, electronic effects, and metabolic stability, which are critical for drug design.

Research into the chemical reactions of this compound, including oxidation to form quinone derivatives or nucleophilic substitution of the chlorine atom, is of interest for creating novel compounds.[1]

Potential Applications in the Synthesis of Bioactive Heterocycles

Benzoxazole (B165842) Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of the benzoxazole scaffold typically involves the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or their derivatives.

Hypothetical Synthetic Pathway to Benzoxazole Derivatives:

This compound can be envisioned to react with various aromatic or aliphatic carboxylic acids or aldehydes under cyclizing conditions (e.g., in the presence of polyphosphoric acid or under oxidative conditions) to yield a library of substituted benzoxazoles. The substitution pattern on the resulting benzoxazole will be influenced by the substituents on the reactant carboxylic acid or aldehyde, allowing for the generation of a diverse set of molecules for biological screening.

Below is a generalized workflow for the synthesis and screening of such derivatives.

G start This compound reaction Cyclocondensation start->reaction reactant Carboxylic Acid / Aldehyde (R-COOH / R-CHO) reactant->reaction product Substituted Benzoxazole Derivative reaction->product screening Biological Screening (e.g., Antimicrobial, Anticancer assays) product->screening hit Identification of Bioactive Hits screening->hit

Caption: Hypothetical workflow for the synthesis and screening of benzoxazole derivatives from this compound.

Anticipated Biological Activities:

Based on the known pharmacology of benzoxazole derivatives, compounds synthesized from this compound could be screened for a variety of therapeutic applications. The table below summarizes potential activities and provides representative (though not directly related to this compound) quantitative data for analogous compounds found in the literature to illustrate the potential potency of this class of molecules.

Potential Therapeutic Area Target Representative IC50/MIC Values for Analogous Compounds
AnticancerTubulin PolymerizationGI50 < 10 µM against various cancer cell lines
AntibacterialDNA GyraseMIC: 8 - 64 µg/mL against Gram-positive and Gram-negative bacteria
AntifungalNot specifiedMIC values as low as 0.78 µM against various fungal species

Note: The IC50/MIC values presented are for illustrative purposes for the benzoxazole class and are not from derivatives of this compound.

Phenoxazine (B87303) and Phenoxazinone Derivatives

Phenoxazines and their oxidized counterparts, phenoxazinones, are another important class of N,O-heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of the phenoxazine core often involves the oxidative coupling of two molecules of an o-aminophenol.

Hypothetical Synthetic Pathway to Phenoxazinone Derivatives:

The oxidative dimerization of this compound, potentially catalyzed by enzymes (e.g., laccase) or chemical oxidants, could lead to the formation of a substituted aminophenoxazinone. This core could then be further functionalized to generate a library of derivatives.

G start This compound oxidation Oxidative Coupling start->oxidation dimer Dimerization oxidation->dimer cyclization Intramolecular Cyclization dimer->cyclization product Substituted Aminophenoxazinone cyclization->product derivatization Further Derivatization product->derivatization library Library of Phenoxazine Derivatives derivatization->library

Caption: Potential synthetic pathway to phenoxazine derivatives from this compound.

Anticipated Biological Activities:

Phenoxazine-containing compounds have been investigated for various therapeutic uses. Derivatives of this compound could be explored for similar applications.

Potential Therapeutic Area Target/Mechanism Representative IC50 Values for Analogous Compounds
AnticancerDNA Intercalation, Topoisomerase InhibitionIC50 values in the low micromolar to nanomolar range
AntimalarialNot specifiedNot specified
AntiviralNot specifiedNot specified

Note: The IC50 values presented are for illustrative purposes for the phenoxazine class and are not from derivatives of this compound.

Experimental Protocols

While specific protocols for the synthesis of bioactive derivatives from this compound are not available in the literature, the following are generalized experimental methodologies for the synthesis of benzoxazoles and phenoxazinones from o-aminophenols, which could be adapted for this compound.

General Procedure for the Synthesis of 2-Substituted Benzoxazoles

A mixture of an o-aminophenol (1 equivalent) and a carboxylic acid (1.2 equivalents) in polyphosphoric acid is heated at a high temperature (e.g., 180-220 °C) for several hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Alternatively, an o-aminophenol can be reacted with an aldehyde in the presence of an oxidizing agent (e.g., DDQ, MnO2) in a suitable solvent like toluene (B28343) or xylene under reflux conditions.

General Procedure for the Synthesis of Aminophenoxazinones

A solution of an o-aminophenol in a suitable solvent (e.g., methanol, acetone/water) is treated with an oxidizing agent (e.g., potassium ferricyanide, silver carbonate) at room temperature. The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration or extraction and purified by chromatography.

Conclusion

This compound represents an under-explored yet potentially valuable starting material for the synthesis of novel, biologically active compounds. Its structural features make it an ideal candidate for the construction of benzoxazole and phenoxazine scaffolds, which are known to possess a wide range of pharmacological properties. While there is a clear need for dedicated research to synthesize and evaluate the biological activities of derivatives of this compound, the established chemistry of related o-aminophenols provides a strong rationale for initiating such drug discovery programs. The synthetic pathways and potential applications outlined in this guide are intended to serve as a foundation for researchers and drug development professionals to unlock the medicinal chemistry potential of this versatile molecule.

References

5-Amino-6-chloro-o-cresol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – 5-Amino-6-chloro-o-cresol, a substituted aminophenol, is emerging as a significant building block in organic synthesis, extending its utility beyond its well-established role in the cosmetics industry. While primarily known as a coupler in oxidative hair dyes, its unique structural features make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, complete with detailed experimental protocols and data to support its application in research and development.

Chemical and Physical Properties

This compound, systematically named 3-amino-2-chloro-6-methylphenol, is a crystalline solid. Its key identifiers and physicochemical properties are summarized in the table below. The presence of amino, hydroxyl, and chloro functional groups on the cresol (B1669610) framework provides multiple reactive sites for synthetic transformations.

PropertyValueReference
CAS Number 84540-50-1[1][2]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol [2]
Appearance Beige to brown crystalline powder[1]
Melting Point 80-83 °C[1]
Purity (typical) >98% (HPLC)[3][4]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 6-chloro-5-nitro-o-cresol.[1] This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Synthesis of this compound 6-chloro-5-nitro-o-cresol 6-chloro-5-nitro-o-cresol reagents H₂, Pd/C Methanol (B129727) 6-chloro-5-nitro-o-cresol->reagents product This compound reagents->product

Synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of 6-chloro-5-nitro-o-cresol

A detailed experimental protocol for the laboratory-scale synthesis is provided below, adapted from patented industrial processes.

Materials:

  • 6-chloro-5-nitro-o-cresol (100 kg)

  • Methanol (500 kg)

  • 5% Palladium on carbon (1 kg)

  • High-pressure hydrogenation kettle (1000 L)

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Charge the 1000-liter high-pressure hydrogenation kettle with 500 kg of methanol, 100 kg of 6-chloro-5-nitro-o-cresol, and 1 kg of 5% palladium on carbon.

  • Purge the kettle with nitrogen gas three times to remove air, then replace the nitrogen atmosphere with hydrogen.

  • Pressurize the kettle with hydrogen to 0.2 MPa and heat the reaction mixture to 60°C.

  • Maintain the reaction at this temperature and pressure for 2.5 hours, monitoring the reaction progress.

  • Upon completion, stop the reaction and filter the mixture under nitrogen pressure to remove the catalyst.

  • Transfer the filtrate to a solvent recovery tank and recover the methanol by distillation.

  • The resulting crude product can be purified by sublimation under a nitrogen stream at approximately 100-135°C to yield the final product.

ParameterValue
Reactant 6-chloro-5-nitro-o-cresol (100 kg)
Catalyst 5% Pd/C (1 kg)
Solvent Methanol (500 kg)
Temperature 60 °C
Pressure 0.2 MPa (H₂)
Reaction Time 2.5 - 5 hours
Yield (crude) ~76-78 kg
Purification Sublimation

Applications in Organic Synthesis

The strategic placement of the amino, hydroxyl, and chloro groups allows for a variety of synthetic transformations, making this compound a versatile intermediate for the construction of complex heterocyclic scaffolds.

Synthesis of Benzoxazole (B165842) Derivatives

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, as a substituted o-aminophenol, can undergo condensation reactions with various reagents to form substituted benzoxazoles. A general approach involves the reaction with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

Benzoxazole Synthesis start This compound reagent Carboxylic Acid (R-COOH) Polyphosphoric Acid (PPA) start->reagent product Substituted Benzoxazole reagent->product

General scheme for benzoxazole synthesis.

3.1.1. Exemplary Protocol: Synthesis of a 2-Substituted-5-chloro-7-methylbenzoxazole

This protocol is a general representation based on established methods for benzoxazole synthesis from o-aminophenols.

Materials:

  • This compound (1.58 g, 10 mmol)

  • Aromatic or aliphatic carboxylic acid (10 mmol)

  • Polyphosphoric acid (PPA) (20 g)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, thoroughly mix this compound and the carboxylic acid with polyphosphoric acid.

  • Heat the mixture at 150-180°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reactant 1Reactant 2 (Example)ConditionsProduct (Example Structure)Expected Yield
This compoundBenzoic AcidPPA, 160°C, 5h5-Chloro-7-methyl-2-phenylbenzoxazoleModerate to Good
This compoundAcetic AcidPPA, 150°C, 4h2,7-Dimethyl-5-chlorobenzoxazoleModerate to Good
Synthesis of Phenoxazine (B87303) Derivatives

Phenoxazines are another important class of nitrogen- and oxygen-containing heterocycles with applications as dyes, fluorescent probes, and pharmacologically active agents. The synthesis of phenoxazine derivatives from this compound can be achieved through oxidative coupling reactions with catechols or through condensation with quinones. For instance, the reaction with 2,3-dichloro-1,4-naphthoquinone can lead to the formation of substituted benzo[a]phenoxazin-5-ones.

Phenoxazine Synthesis start This compound reagent 2,3-Dichloro-1,4-naphthoquinone Base (e.g., NaOAc) start->reagent product Substituted Benzo[a]phenoxazin-5-one reagent->product

Synthesis of a benzo[a]phenoxazin-5-one derivative.

3.2.1. Exemplary Protocol: Synthesis of a Substituted Benzo[a]phenoxazin-5-one

This protocol is adapted from general procedures for the synthesis of similar phenoxazine structures.

Materials:

  • This compound (1.58 g, 10 mmol)

  • 2,3-Dichloro-1,4-naphthoquinone (2.27 g, 10 mmol)

  • Anhydrous sodium acetate (1.64 g, 20 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and 2,3-dichloro-1,4-naphthoquinone in ethanol.

  • Add anhydrous sodium acetate to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After cooling, pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure phenoxazine derivative.

Reactant 1Reactant 2ConditionsProduct (Example Structure)Expected Yield
This compound2,3-Dichloro-1,4-naphthoquinoneNaOAc, Ethanol, RefluxA substituted chloro-methyl-benzo[a]phenoxazin-5-oneModerate
Diazotization and Azo Coupling Reactions

The primary amino group of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for the synthesis of azo dyes. The diazonium salt can then be coupled with various aromatic compounds (coupling components) such as phenols and anilines to produce a wide range of colors.

Azo Dye Synthesis cluster_0 Diazotization cluster_1 Azo Coupling start This compound reagents1 NaNO₂, HCl 0-5 °C start->reagents1 intermediate Diazonium Salt reagents1->intermediate coupling_component Coupling Component (e.g., Naphthol) intermediate->coupling_component product Azo Dye coupling_component->product

General workflow for azo dye synthesis.

3.3.1. Exemplary Protocol: Synthesis of an Azo Dye

This protocol outlines the general steps for the diazotization of this compound and its subsequent coupling with a naphthol derivative.

Materials:

Procedure: Part A: Diazotization

  • Suspend this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to complete the coupling reaction.

  • Isolate the crude dye by vacuum filtration and wash it with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

Diazo ComponentCoupling ComponentProduct (General Structure)Expected Color Range
Diazotized this compound2-NaphtholA substituted hydroxyphenylazo-naphtholOrange to Red
Diazotized this compoundPhenolA substituted hydroxyphenylazo-phenolYellow to Orange
Diazotized this compoundAnilineA substituted aminophenylazo-phenolYellow to Red

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis beyond its traditional use in cosmetology. The presence of multiple reactive functional groups allows for the construction of diverse and complex molecular architectures, particularly heterocyclic systems of medicinal and industrial interest. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the synthetic utility of this promising intermediate. Further investigation into the biological activities of novel compounds derived from this compound is warranted and expected to unveil new therapeutic and technological applications.

References

Unveiling the Bio-Profile of 5-Amino-6-chloro-o-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – While the exploration of novel chemical entities for therapeutic applications is a constant endeavor in the scientific community, a comprehensive understanding of existing compounds is paramount. This technical guide delves into the biological activities of 5-Amino-6-chloro-o-cresol, a compound primarily known for its application in the cosmetics industry. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of its known biological profile, synthesis, and toxicological data.

It is important to note that while the derivatization of this compound presents a potential avenue for the development of novel compounds with enhanced or specific pharmacological profiles, published literature on the specific biological activities of such derivatives is currently scarce.[1] This guide, therefore, focuses on the parent compound, summarizing the existing data to facilitate a foundational understanding and inform future research directions.

Toxicological Profile

The safety and toxicological aspects of this compound have been evaluated, primarily in the context of its use as a hair dye ingredient. The available data on its acute toxicity, skin sensitization, and genotoxicity are summarized below.

Acute Toxicity

The acute toxicity of this compound has been determined through oral administration in animal models.

Test Substance Species Route LD50 Observations
This compound hydrochlorideMale RatsGavage1360 mg/kgApathy, staggering, rapid breathing, dyspnea, and yellow-orange discoloration of urine.[1]
This compoundMale MiceGavage1200 mg/kg bwApathy, enhanced breathing, abdominal position, cramps, and vocalization.[1]
Repeated Dose Toxicity

Subchronic toxicity studies have also been conducted to assess the effects of repeated exposure.

Test Substance Species Duration Dose NOAEL Findings
This compound hydrochlorideRats90 days-100 mg/kg/dThe liver and hematopoietic system were identified as targets of systemic toxicity.[2]
This compound hydrochloride with tragacanth (1%)Male and Female Rats13 weeks50 mg/kg/d-No clinical observations, biochemical alterations, or pathological findings indicative of systemic toxicity were reported.[1]
Skin Irritation and Sensitization

Given its use in hair dyes, the potential for skin irritation and sensitization has been a key area of investigation.

Test Species Concentration Result
Skin IrritationMale Hairless Mice10% in aqueous formulationNot a dermal irritant after twice-daily applications for 5 consecutive days.[1]
Skin IrritationMale Rabbits10% in aqueous formulationNot a dermal irritant following a 2-hour application with an occlusive patch or in an open application.[1]
Skin IrritationMale New Zealand Albino RabbitsUndiluted (0.5g)Not irritating or corrosive.[1]
Skin Sensitization (Guinea Pig Maximization Test)Guinea PigsCombined with oxidizerNot a sensitizer.[3]
Genotoxicity

A range of in vitro and in vivo assays have been performed to evaluate the mutagenic and genotoxic potential of this compound.

Assay Test System Concentration Metabolic Activation Result
Ames TestS. typhimuriumUp to 5000 µ g/plate With and without S9Not mutagenic.[1]
Mouse Lymphoma Assay (tk locus)L5178 mouse lymphoma cellsUp to 1000 µg/ml (without activation), Up to 18.9 µg/ml (with activation)With and without S9Not genotoxic.[1]
HPRT Gene Mutation TestChinese hamster lung fibroblast V79 cells-With and without S9Not genotoxic.[1]
In vivo Micronucleus TestMiceUp to 400 mg/kg bw (single intraperitoneal dose)-Did not induce micronuclei.[1]
Unscheduled DNA SynthesisRat liver hepatocytesUp to 2000 μg/ml-No indications of a dose-related increase.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the catalytic hydrogenation of a nitro precursor.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound Start Start: 6-chloro-5-nitro-o-cresol Reaction Catalytic Hydrogenation (e.g., Palladium on Carbon) Start->Reaction Crude Crude 6-chloro-5-amino-o-cresol Reaction->Crude Purification Purification (e.g., Nitrogen-assisted Sublimation) Crude->Purification Final Final Product: This compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a high-pressure hydrogenation kettle, combine 6-chloro-5-nitro-o-cresol, a suitable solvent (e.g., methanol (B129727) or ethanol), and a catalyst such as 5% palladium on carbon.[4]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, multiple times to remove air.[4]

  • Hydrogenation: Introduce hydrogen gas into the kettle and maintain a specific pressure (e.g., 0.2MPa) and temperature (e.g., 60-70°C).[4]

  • Reaction Monitoring and Completion: Allow the reaction to proceed for a set duration (e.g., 2.5-5 hours), monitoring for completion.[4]

  • Catalyst Removal: Once the reaction is complete, filter the mixture under nitrogen pressure to remove the catalyst.[4]

  • Solvent Recovery and Isolation: Recover the solvent from the filtrate to obtain the crude product of 6-chloro-5-amino-o-cresol.[4]

  • Purification: Purify the crude product, for instance, by nitrogen-assisted sublimation at a controlled temperature (e.g., 100-135°C), to yield the final, purified this compound.

Dermal Irritation Study (OECD TG 404)

The potential for dermal irritation is a critical parameter for compounds with topical applications.

Workflow for Dermal Irritation Study

cluster_irritation Dermal Irritation Assessment (OECD TG 404) Animal Test Animal (e.g., Albino Rabbit) Application Application of Test Substance (0.5g, moistened) Animal->Application Patch Semi-occlusive Patch (4 hours) Application->Patch Observation Observation for Erythema & Edema (1, 24, 48, 72 hours) Patch->Observation Result Classification of Irritation Potential Observation->Result

Caption: Standard workflow for a dermal irritation study.

Detailed Protocol:

  • Test Animals: Utilize healthy, young adult albino rabbits.[1]

  • Preparation: Shave the dorsal area of the trunk of the animals approximately 24 hours before the test.

  • Application: Apply a single dose of the test substance (e.g., 0.5 g) to a small area of the shaved, intact skin. The substance may be moistened with purified water to ensure good contact.[1]

  • Patching: Cover the application site with a semi-occlusive patch.[1]

  • Exposure: After a 4-hour exposure period, remove the patch.[1]

  • Observation: Examine the treated skin for signs of erythema and edema at specified intervals (1, 24, 48, and 72 hours) after patch removal and score the reactions.[1]

  • Classification: Based on the scores, classify the substance according to its irritation potential.

Conclusion and Future Directions

The available data indicates that this compound possesses a well-characterized toxicological profile, with low potential for skin irritation, sensitization, and genotoxicity under the tested conditions. Its primary application remains in the cosmetics industry as an oxidative hair dye precursor.

The lack of public domain information on the biological activities of this compound derivatives highlights a significant research gap. Future investigations could focus on the synthesis and screening of novel derivatives for a range of pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. A systematic exploration of structure-activity relationships could unlock the therapeutic potential of this chemical scaffold. Such studies would be instrumental in expanding the utility of this compound beyond its current applications and into the realm of drug discovery and development.

References

Lack of Publicly Available Data on the Thermal Stability and Decomposition of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scholarly articles, technical reports, and safety assessments has revealed a significant gap in the publicly available data regarding the specific thermal stability and decomposition profile of 5-Amino-6-chloro-o-cresol. While information regarding its use in cosmetics, general chemical properties, and synthesis is available, detailed studies employing techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Differential Thermal Analysis (DTA) to characterize its behavior at elevated temperatures are not present in the reviewed literature.

The primary focus of existing documentation, including reports from the Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR), is on the compound's application and safety at or near ambient temperatures.[1][2][3][4][5] These reports confirm the stability of this compound at room temperature when stored in the dark, a crucial factor for its use in hair dye formulations.[1][5] However, these assessments do not extend to its thermal degradation profile.

General physical and chemical properties have been documented, including its melting point, which is reported to be in the range of 80-86°C.[6][7] While the melting point provides a preliminary indication of the upper limit of its solid-state stability, it does not offer insight into the onset of decomposition, the kinetics of the degradation process, or the nature of the decomposition products.

Due to the absence of specific experimental data on the thermal decomposition of this compound, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and visualizations of decomposition pathways.

For researchers, scientists, and drug development professionals requiring this information, it would be necessary to conduct dedicated thermal analysis studies on this compound. A general experimental workflow for such an investigation is outlined below.

Proposed Experimental Workflow for Thermal Analysis

To determine the thermal stability and decomposition characteristics of this compound, a series of established analytical techniques would be required. The following diagram illustrates a typical experimental workflow.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Analysis & Interpretation Sample This compound Sample Purity Purity & Characterization (e.g., HPLC, NMR, MS) Sample->Purity TGA Thermogravimetric Analysis (TGA) Purity->TGA DSC Differential Scanning Calorimetry (DSC) Purity->DSC TGA_DSC Simultaneous TGA-DSC Purity->TGA_DSC Py_GC_MS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Purity->Py_GC_MS TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA_DSC->TGA_MS TGA_FTIR TGA coupled with FTIR Spectroscopy (TGA-FTIR) TGA_DSC->TGA_FTIR Data Data Compilation & Analysis TGA_MS->Data TGA_FTIR->Data Py_GC_MS->Data Pathway Decomposition Pathway Elucidation Data->Pathway Report Technical Report Generation Pathway->Report

Caption: Proposed experimental workflow for the thermal analysis of this compound.

Detailed Methodologies for Proposed Experiments

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which this compound decomposes and to quantify the associated mass loss.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

    • The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots percentage mass loss versus temperature, from which the onset of decomposition and subsequent degradation steps can be identified.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

  • Methodology:

    • A small, weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The DSC thermogram plots heat flow versus temperature, revealing endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

3. TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

  • Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

  • Methodology:

    • The TGA experiment is performed as described above.

    • The off-gas from the TGA furnace is transferred via a heated transfer line to a mass spectrometer or an FTIR spectrometer.

    • Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

    • This allows for the identification of the chemical nature of the decomposition products at each stage of mass loss.

This comprehensive approach would yield the necessary data to construct a detailed technical guide on the thermal stability and decomposition of this compound. However, until such studies are conducted and published, the specific information requested by the user remains unavailable in the public domain.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Amino-6-chloro-o-cresol, a compound of interest in the cosmetics industry, particularly as a component in oxidative hair dyes.[1][2][3][4] While a direct conversion from o-cresol (B1677501) is not the standard method, this document outlines the established multi-step synthetic pathway.[1]

Introduction

This compound, with the CAS Number 84540-50-1, is an aromatic organic compound.[1] Its primary application is as a "coupler" or secondary intermediate in permanent hair coloring formulations.[1] In this role, it reacts with a primary intermediate in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger dye molecules within the hair shaft.[1][2][5] This process can also occur through air oxidation.[2][5] The final concentration of this compound in on-head applications can be up to 1.0-2.0%.[2][5][6]

The synthesis of this compound from o-cresol is a multi-step process that involves electrophilic aromatic substitution reactions to introduce the chloro and nitro groups, followed by the reduction of the nitro group to an amine.[1]

Synthetic Pathway Overview

The most common synthetic route for this compound starting from o-cresol involves three main stages:

  • Chlorination of o-cresol: This step introduces a chlorine atom onto the aromatic ring of o-cresol.

  • Nitration of the chlorinated intermediate: A nitro group is then introduced to the chlorinated cresol.

  • Reduction of the nitro group: The final step is the reduction of the nitro group to an amino group to yield the desired product.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Chlorination of o-Cresol

This procedure describes the chlorination of o-cresol to produce a mixture of chlorinated isomers, from which 6-chloro-o-cresol is the desired precursor.

Materials:

  • o-Cresol

  • Sulphuryl chloride (SO₂Cl₂)

  • Appropriate solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve o-cresol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to maintain a low temperature (e.g., 20-30°C) to influence the isomer ratio.[1]

  • Slowly add sulphuryl chloride dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by carefully adding water or a basic solution.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude chlorinated product.

  • Purify the desired 6-chloro-o-cresol isomer from the mixture using a suitable technique such as fractional distillation or column chromatography.

Protocol 2: Nitration of 6-Chloro-o-cresol

This protocol details the nitration of 6-chloro-o-cresol to yield 6-chloro-5-nitro-o-cresol.

Materials:

  • 6-Chloro-o-cresol

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Dissolve 6-chloro-o-cresol in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 6-chloro-o-cresol, maintaining a low temperature to control the reaction.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a designated period.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it to obtain crude 6-chloro-5-nitro-o-cresol.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 3: Reduction of 6-Chloro-5-nitro-o-cresol

This protocol describes the reduction of the nitro group to an amino group, yielding the final product, this compound. A common method is catalytic hydrogenation.[1][7]

Materials:

  • 6-Chloro-5-nitro-o-cresol

  • Methanol (B129727) or Ethanol[7]

  • 5% Palladium on carbon (Pd/C) catalyst[7]

  • High-pressure hydrogenation vessel (autoclave)[7]

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, combine 6-chloro-5-nitro-o-cresol, a solvent such as methanol or ethanol, and a catalytic amount of 5% Pd/C.[7]

  • Seal the vessel and purge it with nitrogen gas three times to remove any air.[7]

  • Replace the nitrogen atmosphere with hydrogen gas.[7]

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.2 MPa) and heat the mixture to a controlled temperature (e.g., 60-70°C).[7]

  • Maintain the reaction under these conditions with stirring for a set duration (e.g., 2.5 hours), monitoring hydrogen uptake.[7]

  • After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas, replacing it with an inert atmosphere (nitrogen).

  • Filter the reaction mixture under nitrogen pressure to remove the Pd/C catalyst.[7]

  • The resulting filtrate contains the crude this compound.

Protocol 4: Purification of this compound

This protocol outlines methods for purifying the crude product.

Method A: Crystallization

  • Concentrate the filtrate from the reduction step to recover the solvent.[8]

  • Dissolve the crude product in a suitable solvent (e.g., ethanol) by heating.[1]

  • Decolorize the solution with activated carbon if necessary.[1]

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.[1]

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method B: Nitrogen-Assisted Sublimation [7]

  • Dry the crude product obtained after solvent recovery.[7]

  • Place the crude product in a sublimation apparatus.

  • Heat the apparatus to a controlled temperature (e.g., 100°C) while passing a stream of nitrogen gas over the material (e.g., 45 L/min).[7]

  • The sublimed material is collected and can be crushed to obtain the final, purified product.[7] This method avoids the use of organic solvents for purification.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound.

ParameterValueReference
Molecular Weight 157.60 g/mol [9]
CAS Number 84540-50-1[1]
Melting Point 80-83°C[1]
Boiling Point (Predicted) 262.7°C[1]
Typical Yield (Catalytic Hydrogenation) 75-85.36%[1][8]
Purity (HPLC) >98% (area)[2]
Purity (NMR) >98% (w/w; free base)[2]
Reported Impurities 5-amino-4-chloro-o-cresol (up to 2.76%), p-amino-o-cresol (up to 1.99%), dichloro derivative (0.83%)[2][10]

Signaling Pathways and Logical Relationships

In its primary application as a hair dye coupler, this compound participates in an oxidative coupling reaction. The following diagram illustrates this process.

dot

Caption: Oxidative coupling mechanism in hair dyeing.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 6-Chloro-5-nitro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the catalytic hydrogenation of 6-chloro-5-nitro-o-cresol to produce 3-amino-2-chloro-6-methylphenol. This transformation is a crucial step in the synthesis of various compounds of interest in the pharmaceutical and chemical industries. The protocol details the necessary reagents, equipment, safety precautions, reaction procedure, work-up, and purification of the final product.

Introduction

The reduction of nitroarenes is a fundamental transformation in organic synthesis, providing access to valuable amino-substituted aromatic compounds. Catalytic hydrogenation is a widely employed method for this purpose due to its high efficiency and clean reaction profile. This application note focuses on the specific catalytic hydrogenation of 6-chloro-5-nitro-o-cresol, a substituted nitrophenol, to its corresponding aminophenol, 3-amino-2-chloro-6-methylphenol. The resulting product is a versatile intermediate for further chemical modifications. The protocol described herein utilizes palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent, a common and effective system for this type of transformation.

Materials and Equipment

Reagents Equipment
6-Chloro-5-nitro-o-cresolHydrogenation apparatus (e.g., Parr shaker or similar) or a two/three-neck round-bottom flask with a hydrogen balloon setup
5% or 10% Palladium on carbon (Pd/C), 50% wetMagnetic stirrer and stir bar
Methanol or Ethanol (ACS grade or higher)Inert gas supply (Nitrogen or Argon) with a manifold
Hydrogen gas (high purity)Buchner funnel and filter flask
Celite® or other filter aidFilter paper
Dichloromethane (DCM) or Ethyl acetate (B1210297) (for extraction)Rotary evaporator
Saturated aqueous sodium bicarbonate solutionBeakers, Erlenmeyer flasks, and other standard laboratory glassware
Brine (saturated aqueous sodium chloride solution)pH paper or pH meter
Anhydrous sodium sulfate (B86663) or magnesium sulfateThin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Solvents for recrystallization (e.g., ethanol/water, toluene)Heating mantle or water bath
Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization

Safety Precautions

Chemical Hazards:

  • 6-Chloro-5-nitro-o-cresol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • o-Cresol and its derivatives: Toxic and corrosive. Can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood.

  • Palladium on carbon (Pd/C): Pyrophoric, especially after use when it is saturated with hydrogen.[1] It can ignite spontaneously upon contact with air, particularly when dry.[1] Handle wet catalyst whenever possible and always under an inert atmosphere.[1][2] Never add dry catalyst to an organic solvent in the presence of air.[1]

  • Hydrogen Gas: Extremely flammable and forms explosive mixtures with air.[3][4][5][6][7] Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.[3][4][6] The system must be purged of air with an inert gas before introducing hydrogen.[3]

  • Solvents (Methanol, Ethanol): Flammable liquids. Handle in a fume hood and away from ignition sources.

Procedural Hazards:

  • Pressure: The hydrogenation reaction is typically carried out under pressure. Use appropriate pressure-rated equipment and do not exceed the recommended pressure for the vessel.

  • Catalyst Filtration: The used catalyst is highly pyrophoric. The filter cake must not be allowed to dry in the air.[1] It should be kept wet with solvent or water during and after filtration.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Flame-resistant lab coat.

  • Appropriate chemical-resistant gloves (nitrile or neoprene).

Experimental Protocol

This protocol is for a typical laboratory-scale reaction. Quantities can be adjusted as needed.

1. Reaction Setup:

  • To a pressure-rated hydrogenation vessel or a two-neck round-bottom flask equipped with a magnetic stir bar, add 6-chloro-5-nitro-o-cresol.

  • Under a gentle stream of inert gas (nitrogen or argon), carefully add 5% or 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate).

  • Add the solvent (methanol or ethanol). The concentration of the substrate can range from 0.1 to 0.5 M. A typical concentration would be around 0.2 M.

  • Seal the reaction vessel.

  • If using a flask with a balloon, securely attach a hydrogen-filled balloon to one neck via a three-way stopcock.

  • Thoroughly purge the reaction vessel by evacuating and backfilling with the inert gas at least three times to remove all oxygen.

  • After the final evacuation, introduce hydrogen gas to the desired pressure (typically 0.2-0.4 MPa or 30-60 psi if using a pressure vessel) or by switching the stopcock to the hydrogen balloon.

2. Reaction Execution:

  • Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Heat the reaction mixture to the desired temperature, typically between 60-80°C.

  • Monitor the reaction progress by observing the uptake of hydrogen (pressure drop in a closed system) or by Thin Layer Chromatography (TLC).

    • TLC Monitoring: To take a sample, depressurize the vessel, flush with inert gas, and quickly remove a small aliquot with a syringe. Dilute the aliquot and spot it on a TLC plate alongside the starting material. A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined beforehand. The reaction is complete when the starting material spot is no longer visible.

  • The reaction time can vary from a few hours to overnight, depending on the scale, catalyst loading, temperature, and pressure.

3. Work-up Procedure:

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the excess hydrogen and purge the vessel with inert gas several times.

  • Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst.

    • CRITICAL: Do not allow the filter cake to dry. Keep it wet with the reaction solvent.

  • Rinse the reaction vessel and the filter cake with a small amount of the reaction solvent to ensure all the product is collected.

  • Immediately quench the used catalyst on the Celite® by carefully adding water to the funnel and then transferring the wet slurry to a designated, labeled waste container.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

4. Purification:

The crude 3-amino-2-chloro-6-methylphenol can be purified by crystallization or column chromatography.

  • Crystallization (Recommended):

    • Dissolve the crude product in a minimum amount of a hot solvent, such as an ethanol/water mixture or toluene.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • If necessary, the product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

5. Characterization:

The purified product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. The expected product is 3-amino-2-chloro-6-methylphenol [CAS: 84540-50-1].[8]

Data Presentation

ParameterValue/RangeNotes
Substrate6-Chloro-5-nitro-o-cresol
Product3-Amino-2-chloro-6-methylphenol
Catalyst5% or 10% Pd/C (50% wet)
Catalyst Loading1 - 5 mol% (of Pd)Can be optimized for reaction rate and cost.
SolventMethanol or Ethanol
Substrate Concentration0.1 - 0.5 MA typical starting point is 0.2 M.
Hydrogen Pressure0.2 - 0.4 MPa (30 - 60 psi)Higher pressure may increase the reaction rate.
Temperature60 - 80 °C
Reaction Time2 - 12 hoursMonitor by TLC or H₂ uptake.
Typical Yield>90%Dependent on reaction conditions and purification.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Charge Reactants & Catalyst B Add Solvent A->B C Inert Gas Purge B->C D Introduce H₂ & Heat C->D E Monitor Reaction (TLC/Pressure) D->E F Cool & Purge with Inert Gas E->F G Filter through Celite® F->G H Solvent Evaporation G->H I Crystallization or Chromatography H->I J Characterization (NMR, MS, IR) I->J

Caption: Workflow for the catalytic hydrogenation of 6-chloro-5-nitro-o-cresol.

Signaling Pathway (Chemical Transformation)

chemical_transformation reactant 6-Chloro-5-nitro-o-cresol product 3-Amino-2-chloro-6-methylphenol reactant->product H₂, Pd/C Methanol or Ethanol 60-80°C, 0.2-0.4 MPa

Caption: Chemical transformation of 6-chloro-5-nitro-o-cresol to 3-amino-2-chloro-6-methylphenol.

References

Application Note: Palladium on Carbon Catalyzed Synthesis of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Amino-6-chloro-o-cresol is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A highly efficient and widely used method for its preparation is the catalytic hydrogenation of its nitro precursor, 6-chloro-5-nitro-o-cresol. This process, utilizing a palladium on carbon (Pd/C) catalyst, is favored for its high selectivity, excellent yields, and atom economy, with water being the only theoretical byproduct.[1] The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, and heterogeneous catalysts like Pd/C offer the advantages of easy separation and potential for recycling.[2] This document provides a detailed protocol for this synthesis based on established industrial methods.

Reaction Scheme:

The overall reaction involves the reduction of the nitro group of 6-chloro-5-nitro-o-cresol to an amine group using hydrogen gas in the presence of a 5% Pd/C catalyst.

G Figure 1: Catalytic Hydrogenation Scheme cluster_reactants cluster_products reactant 6-chloro-5-nitro-o-cresol catalyst H₂ (g), 5% Pd/C Methanol (B129727) 60°C, 0.2 MPa reactant->catalyst product This compound catalyst->product

Caption: Reduction of 6-chloro-5-nitro-o-cresol.

Experimental Protocols

This protocol is adapted from established industrial synthesis procedures for the catalytic hydrogenation of 6-chloro-5-nitro-o-cresol.[3]

Materials and Equipment:

  • Reactant: 6-chloro-5-nitro-o-cresol

  • Catalyst: 5% Palladium on Carbon (5% Pd/C)

  • Solvent: Methanol (MeOH)

  • Gases: Hydrogen (H₂), Nitrogen (N₂)

  • Equipment: High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls, inert gas supply, filtration apparatus (e.g., filter press or Büchner funnel under nitrogen), solvent recovery system (e.g., rotary evaporator or distillation setup), and sublimation apparatus for purification.

Procedure:

  • Reactor Charging:

    • Into a 1000-liter high-pressure hydrogenation reactor, charge 500 kg of methanol.

    • Add 100 kg of 6-chloro-5-nitro-o-cresol to the solvent.

    • Carefully add 1 kg of 5% palladium on carbon catalyst to the mixture.

  • Inerting the Atmosphere:

    • Seal the reactor.

    • Purge the atmosphere inside the reactor by pressurizing with nitrogen gas and then venting. Repeat this process three times to ensure all oxygen is removed.

  • Catalytic Hydrogenation:

    • After purging with nitrogen, replace the nitrogen atmosphere with hydrogen gas.

    • Pressurize the reactor with hydrogen to 0.2 MPa.

    • Begin agitation and heat the reactor contents to an internal temperature of 60°C.

    • Maintain the temperature at 60°C and the pressure at 0.2 MPa for 2.5 hours. Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Reaction Work-up and Catalyst Removal:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Vent the excess hydrogen gas carefully and purge the reactor with nitrogen gas.

    • Filter the reaction mixture under nitrogen pressure to remove the palladium on carbon catalyst. The resulting filtrate contains the product dissolved in methanol.

  • Product Isolation:

    • Transfer the filtrate to a solvent recovery tank.

    • Recover the methanol solvent via distillation.

    • After solvent removal, the remaining solid is the crude 6-chloro-5-amino-o-cresol. Dry the crude product. This procedure typically yields approximately 78.4 kg of crude material.[3]

  • Purification by Sublimation:

    • Place 70 kg of the crude product into a 100-liter sublimation vessel.

    • Heat the vessel to maintain an internal temperature of 100°C.

    • Introduce a steady flow of nitrogen gas at a rate of 45 L/min.

    • The purified this compound will sublime and deposit on a cold finger or the cooler parts of the apparatus. The sublimation process takes approximately 10 hours.[3]

    • Collect the purified, crystalline product.

Data Presentation

The following table summarizes quantitative data from different examples of the synthesis, demonstrating the impact of varying reaction parameters.[3]

ParameterExample 1Example 2
Starting Material (6-chloro-5-nitro-o-cresol) 100 kg100 kg
Solvent (Methanol) 500 kg600 kg
Catalyst (5% Pd/C) 1 kg5 kg
Hydrogen Pressure 0.2 MPaNot specified
Internal Temperature 60°CNot specified
Reaction Time 2.5 hours5 hours
Crude Product Yield ~78.4 kg (~93%)~75.9 kg (~90%)

Yields are calculated based on the reported crude product weight from 100 kg of starting material.

Workflow Visualization

The diagram below illustrates the complete workflow for the synthesis and purification of this compound.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Hydrogenation cluster_workup Phase 3: Isolation & Purification A Charge Reactor: - 6-chloro-5-nitro-o-cresol - Methanol - 5% Pd/C B Inert Atmosphere: Purge with N₂ (3x) A->B Seal Reactor C Introduce H₂ Gas (0.2 MPa) B->C D Heat to 60°C C->D E Maintain Conditions (2.5 hours) D->E F Cool & Vent H₂ Purge with N₂ E->F G Filter Catalyst (under N₂) F->G H Recover Methanol (Distillation) G->H I Dry Crude Product H->I J Purify by Sublimation (100°C, N₂ flow) I->J K Collect Final Product: This compound J->K

Caption: Workflow for Pd/C catalyzed synthesis.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and the area is well-ventilated. All equipment should be properly grounded to prevent static discharge.

  • Palladium on Carbon Catalyst: Pd/C can be pyrophoric, especially after use when it is dry and may contain adsorbed hydrogen. Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon). Do not allow the dry, used catalyst to come into contact with air.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Refer to the Safety Data Sheets (SDS) for all materials used.

  • High-Pressure Operations: All operations involving high-pressure reactors must be conducted behind a safety shield by trained personnel. Regularly inspect the reactor for safety compliance.

References

Laboratory Scale Preparation of 3-amino-2-chloro-6-methylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 3-amino-2-chloro-6-methylphenol, a valuable intermediate in the pharmaceutical and dye industries[1]. The synthesis is presented as a two-step process commencing with the nitration of 2-chloro-6-methylphenol (B1203925), followed by the reduction of the resulting nitro intermediate.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for the materials involved in this synthesis is presented in Table 1. It is imperative that researchers consult the full Safety Data Sheet (SDS) for each chemical prior to commencing any experimental work. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Table 1: Physicochemical and Safety Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceKey Safety Hazards
2-chloro-6-methylphenolC₇H₇ClO142.5835-38Off-white to pale yellow solidHarmful if swallowed, Causes severe skin burns and eye damage
2-chloro-6-methyl-3-nitrophenolC₇H₆ClNO₃187.58Not availableExpected to be a yellow solidIrritant, Harmful
3-amino-2-chloro-6-methylphenolC₇H₈ClNO157.6082-86White to orange to green powder/crystal[2]Harmful if swallowed, Causes skin and eye irritation[3]
Nitric Acid (70%)HNO₃63.01-42Colorless to light yellow liquidOxidizer, Causes severe skin burns and eye damage
Sulfuric Acid (98%)H₂SO₄98.0810Colorless, oily liquidCauses severe skin burns and eye damage
Sodium Dithionite (B78146)Na₂S₂O₄174.11DecomposesWhite to light yellow crystalline powderSelf-heating; may catch fire, Harmful if swallowed

Experimental Protocols

The synthesis of 3-amino-2-chloro-6-methylphenol is achieved through a two-step process:

  • Step 1: Nitration of 2-chloro-6-methylphenol to yield 2-chloro-6-methyl-3-nitrophenol.

  • Step 2: Reduction of 2-chloro-6-methyl-3-nitrophenol to the final product, 3-amino-2-chloro-6-methylphenol.

Step 1: Synthesis of 2-chloro-6-methyl-3-nitrophenol

This protocol is adapted from general procedures for the nitration of substituted phenols. Careful temperature control is crucial to minimize the formation of by-products.

Materials:

  • 2-chloro-6-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (B109758) (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-6-methylphenol (e.g., 10 mmol, 1.43 g) in dichloromethane (20 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (10 mL) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (e.g., 10.5 mmol, 0.66 mL) to concentrated sulfuric acid (5 mL), pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-chloro-6-methylphenol over a period of 30 minutes, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic extracts and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude 2-chloro-6-methyl-3-nitrophenol can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

Step 2: Synthesis of 3-amino-2-chloro-6-methylphenol

This protocol utilizes sodium dithionite for a mild and effective reduction of the nitro group.

Materials:

  • 2-chloro-6-methyl-3-nitrophenol (from Step 1)

  • Sodium Dithionite (Na₂S₂O₄)

  • Methanol (B129727) or Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude 2-chloro-6-methyl-3-nitrophenol (e.g., 5 mmol, 0.94 g) in a mixture of methanol (or ethanol) and water (e.g., 2:1 v/v, 30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium dithionite (e.g., 15 mmol, 2.61 g) in water (20 mL).

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction may be exothermic; maintain the temperature around 40-50 °C.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-2-chloro-6-methylphenol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of 3-amino-2-chloro-6-methylphenol on a 10 mmol scale of the starting material.

Table 2: Summary of Reaction Inputs and Expected Outputs

StepReactantMolar Equiv.Mass (g)Volume (mL)ProductExpected Yield (%)Expected Mass (g)
12-chloro-6-methylphenol1.01.43-2-chloro-6-methyl-3-nitrophenol70-851.31 - 1.59
Nitric Acid (70%)1.050.66~0.47
22-chloro-6-methyl-3-nitrophenol1.01.31 - 1.59-3-amino-2-chloro-6-methylphenol80-950.88 - 1.19
Sodium Dithionite3.05.22-

Note: Expected yields are estimates based on similar reactions and may vary depending on experimental conditions and purification efficiency.

Table 3: Characterization Data for 3-amino-2-chloro-6-methylphenol

PropertyValue
CAS Number 84540-50-1[2]
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol [2]
Appearance White to Orange to Green powder to crystal[2]
Melting Point 82-86 °C[2]
¹H NMR (CDCl₃, estimated) δ ~2.2 (s, 3H, CH₃), ~3.8 (br s, 2H, NH₂), ~5.5 (br s, 1H, OH), ~6.7-7.0 (m, 2H, Ar-H)
¹³C NMR (CDCl₃, estimated) δ ~15 (CH₃), ~115-130 (Ar-C), ~145-150 (Ar-C-O, Ar-C-N)
FTIR (KBr, cm⁻¹) ~3400-3200 (N-H, O-H stretching), ~3000-2800 (C-H stretching), ~1600-1450 (C=C aromatic stretching), ~1300-1000 (C-N, C-O stretching), ~800-700 (C-Cl stretching)

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of 3-amino-2-chloro-6-methylphenol from 2-chloro-6-methylphenol.

Synthesis_Pathway Synthetic Pathway for 3-amino-2-chloro-6-methylphenol Start 2-chloro-6-methylphenol Intermediate 2-chloro-6-methyl-3-nitrophenol Start->Intermediate HNO₃, H₂SO₄ 0-5 °C Final 3-amino-2-chloro-6-methylphenol Intermediate->Final Na₂S₂O₄ MeOH/H₂O

Caption: Two-step synthesis of the target compound.

Experimental Workflow

The logical flow of the experimental procedure, from starting materials to the purified final product, is depicted below.

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Nitration Nitration of 2-chloro-6-methylphenol Workup1 Aqueous Workup & Extraction Nitration->Workup1 Purification1 Column Chromatography Workup1->Purification1 Reduction Reduction of Nitro Intermediate with Sodium Dithionite Purification1->Reduction Workup2 Aqueous Work-up & Extraction Reduction->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct Pure 3-amino-2-chloro-6-methylphenol Purification2->FinalProduct

Caption: Workflow from synthesis to purification.

References

Application Note: Quantitative Analysis of 5-Amino-6-chloro-o-cresol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-6-chloro-o-cresol is a key intermediate in the synthesis of various dyes and pigments, particularly in the cosmetic industry for hair coloring formulations.[1][2] Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final product. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described method is suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.

The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, ensuring ease of use and high reproducibility. Detection is performed using a UV-Vis detector, a standard component of most HPLC systems. This note provides a comprehensive protocol, including system suitability parameters and a summary of method validation data.

Quantitative Data Summary

The HPLC method was validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized in the table below.

ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)< 1.0%
- Intermediate Precision (n=6)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Retention TimeApproximately 4.5 minutes

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. A Newcrom R1 column can also be utilized.[3][4]

  • Chemicals and Reagents:

    • This compound reference standard (purity > 99%)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

  • Software: Chromatography data acquisition and processing software.

Chromatographic Conditions
  • Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier.[3][4] A typical starting composition is Acetonitrile:Water (30:70, v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the chromophoric nature of the molecule, optimization may be required).

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area of the sample with the peak area of the standard solution using the following formula:

Concentration (µg/mL) = (Areasample / Areastandard) x Concentrationstandard

Logical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water with 0.1% H3PO4) system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standards Prepare Standard Solutions prep_standards->system_suitability prep_samples Prepare Sample Solutions sample_injection Inject Standards and Samples prep_samples->sample_injection system_suitability->sample_injection Pass chromatography Chromatographic Separation (C18 Column, Isocratic Elution) sample_injection->chromatography detection UV Detection at 280 nm chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, accurate, precise, and suitable for routine quality control in a laboratory setting. The provided protocol and validation data demonstrate the robustness of the method for its intended application.

References

Development of a Validated HPLC Method for the Quantification of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

5-Amino-6-chloro-o-cresol is a key intermediate and ingredient used in the formulation of oxidative hair dyes and other chemical syntheses.[1] Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and formulation development to ensure product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control laboratories.

Experimental

A summary of the chromatographic conditions is provided in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (35:65 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a standard solution of this compound, and a sample spiked with potential impurities, including 5-amino-4-chloro-o-cresol and p-amino-o-cresol. The chromatograms demonstrated that the peak for this compound was well-resolved from any interfering peaks, confirming the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of this compound. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be greater than 0.999, indicating a strong linear relationship.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
10152,345
25380,862
50761,725
751,142,588
1001,523,450
Correlation Coefficient (r²) 0.9998

Accuracy

Accuracy was assessed by performing recovery studies on a sample solution spiked with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.699.0%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.6%

Precision

The precision of the method was evaluated by determining repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) for the peak areas was calculated.

Table 4: Precision Data

Precision TypeReplicatePeak Area% RSD
Repeatability (Intra-day) 1761,5430.45%
2763,891
3759,012
4765,110
5760,234
6762,555
Intermediate Precision (Inter-day) Day 1 (Avg)762,0580.78%
Day 2 (Avg)758,990

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters, such as theoretical plates and tailing factor, remained within acceptable limits, demonstrating the method's robustness.

Protocols

1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 35:65 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a sample containing an amount of this compound expected to yield a final concentration within the linear range of the method.

  • Transfer the sample to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the analyte.

  • Dilute to the final volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Analysis

  • Set up the HPLC system according to the conditions outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank, standard solutions, and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Conclusion

The developed RP-HPLC method is simple, specific, accurate, precise, and robust for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in routine quality control and research applications.

Visualization of Experimental Workflow

HPLC_Method_Development cluster_validation Method Validation start Start: Method Development prep Preparation of Standards and Samples start->prep Protocol end_node End: Validated Method hplc_setup HPLC System Setup and Equilibration prep->hplc_setup injection Injection of Samples hplc_setup->injection data_acq Chromatographic Data Acquisition injection->data_acq analysis Data Analysis and Quantification data_acq->analysis specificity Specificity specificity->end_node linearity Linearity linearity->end_node accuracy Accuracy accuracy->end_node precision Precision precision->end_node lod_loq LOD & LOQ lod_loq->end_node robustness Robustness robustness->end_node analysis->specificity Validation Parameters analysis->linearity Validation Parameters analysis->accuracy Validation Parameters analysis->precision Validation Parameters analysis->lod_loq Validation Parameters analysis->robustness Validation Parameters

Caption: Workflow for the development and validation of the HPLC method.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Amino-6-chloro-o-cresol as a precursor for novel heterocyclic compounds. While its primary documented use is in the cosmetics industry as a hair dye component, its chemical structure lends itself to the synthesis of a variety of heterocyclic systems with potential applications in medicinal chemistry and drug development.[1] This document outlines the synthesis of the starting material and proposes a detailed protocol for its utilization in the synthesis of a substituted benzoxazole (B165842), a common scaffold in biologically active molecules.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 6-chloro-5-nitro-o-cresol.[1] This method is efficient, with reported yields in the range of 75-78%.[1]

Experimental Protocol: Catalytic Hydrogenation of 6-chloro-5-nitro-o-cresol

Materials:

  • 6-chloro-5-nitro-o-cresol

  • Methanol (B129727)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure hydrogenation vessel (Parr apparatus or similar)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 100 kg of 6-chloro-5-nitro-o-cresol in 500 kg of methanol.

  • Carefully add 1 kg of 5% Pd/C catalyst to the solution.

  • Seal the vessel and purge the system three times with nitrogen gas to remove any residual air.

  • Replace the nitrogen atmosphere with hydrogen gas.

  • Pressurize the vessel to 0.2-0.4 MPa with hydrogen.

  • Heat the reaction mixture to 60-80°C with vigorous stirring.

  • Maintain these conditions for 2.5-5 hours, monitoring the reaction progress by appropriate methods (e.g., TLC, HPLC).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture under a nitrogen atmosphere to remove the Pd/C catalyst.

  • The resulting filtrate is transferred to a solvent recovery tank.

  • Concentrate the filtrate by removing the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by sublimation under a nitrogen stream at approximately 135°C to yield the final product.

Data Presentation:

ParameterValueReference
Starting Material6-chloro-5-nitro-o-cresol[2]
Catalyst5% Palladium on Carbon[2]
SolventMethanol[2]
Temperature60-80°C[2]
Pressure0.2-0.4 MPa[2]
Reaction Time2.5-5 hours[2]
Typical Yield~75-78%[1]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 6-chloro-5-nitro-o-cresol in Methanol B Add 5% Pd/C Catalyst A->B Step 1 C Hydrogenation (60-80°C, 0.2-0.4 MPa) B->C Step 2 D Catalyst Filtration C->D Step 3 E Solvent Evaporation D->E Step 4 F Purification (Sublimation) E->F Step 5 G This compound F->G Final Product

Caption: Workflow for the synthesis of this compound.

Proposed Synthesis of Novel Heterocyclic Compounds: Substituted Benzoxazoles

The ortho-aminophenol structure of this compound makes it a suitable precursor for the synthesis of benzoxazole derivatives. The general synthesis of benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Proposed Experimental Protocol: Synthesis of 2-Aryl-5-chloro-7-methylbenzoxazole

This protocol is a generalized procedure based on common methods for benzoxazole synthesis. Optimization of reaction conditions may be necessary.

Materials:

  • This compound

  • Aryl carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA)

  • Anhydrous toluene

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the desired aryl carboxylic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent. The amount of PPA should be sufficient to ensure a stirrable mixture.

  • Heat the reaction mixture to 150-180°C with stirring under a nitrogen atmosphere for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add crushed ice to the flask to quench the reaction and decompose the PPA.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain the pure 2-aryl-5-chloro-7-methylbenzoxazole.

Proposed Data Presentation:

Reactant 1Reactant 2ProductProposed Yield (%)Biological Activity
This compoundBenzoic Acid2-Phenyl-5-chloro-7-methylbenzoxazoleTo be determinedTo be evaluated
This compound4-Nitrobenzoic Acid2-(4-Nitrophenyl)-5-chloro-7-methylbenzoxazoleTo be determinedTo be evaluated
This compound4-Methoxybenzoic Acid2-(4-Methoxyphenyl)-5-chloro-7-methylbenzoxazoleTo be determinedTo be evaluated

Note: The yields and biological activities are hypothetical and would require experimental validation.

Proposed Synthesis Workflow

G cluster_synthesis Proposed Synthesis of a Substituted Benzoxazole A This compound + Aryl Carboxylic Acid B Add Polyphosphoric Acid (PPA) A->B Step 1 C Condensation Reaction (150-180°C) B->C Step 2 D Quenching with Ice C->D Step 3 E Neutralization & Extraction D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G 2-Aryl-5-chloro-7-methylbenzoxazole F->G Final Product

Caption: Proposed workflow for the synthesis of a substituted benzoxazole.

Potential Signaling Pathways for Investigation

Substituted benzoxazoles are known to interact with various biological targets. Depending on the nature of the substituent at the 2-position, these novel compounds could potentially modulate signaling pathways involved in cancer, inflammation, or infectious diseases. For instance, some benzoxazole derivatives have been reported to act as kinase inhibitors. A hypothetical signaling pathway that could be investigated is the inhibition of a key kinase in a cancer cell proliferation pathway.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor R Receptor Tyrosine Kinase GF->R P1 Downstream Signaling Protein 1 R->P1 P2 Downstream Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF CP Cell Proliferation TF->CP Inhibitor Novel Benzoxazole Derivative Inhibitor->R

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Disclaimer: The proposed experimental protocols and signaling pathways are for illustrative purposes and are based on established chemical principles and known biological activities of similar compounds. These require experimental validation. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedure.

References

Application Notes and Protocols for 5-Amino-6-chloro-o-cresol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-chloro-o-cresol is a substituted phenolic compound. While extensively documented for its application in the cosmetics industry as an oxidative hair dye ingredient, its direct use in agrochemical formulations is not well-established in publicly available literature.[1][2][3][4][5] However, its chemical structure, a chlorinated aminophenol, represents a scaffold with potential for development in the agrochemical sector. Substituted phenols are a known class of compounds exhibiting a range of bioactivities, including herbicidal, fungicidal, and insecticidal properties.

These notes provide a summary of the known synthesis of this compound, its reported biological properties from toxicological studies, and hypothetical protocols for its screening and evaluation as a potential lead compound in agrochemical research. The structure of this compound makes it a viable starting material for the synthesis of more complex molecules that could have applications in crop protection.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of further chemical synthesis and biological screening.

PropertyValueReference
Molecular Formula C₇H₈ClNO[7][8][9]
Molecular Weight 157.60 g/mol [8]
CAS Number 84540-50-1[6][9]
Appearance Beige fine powder or solid[6][8]
Melting Point 80-83°C[6]
Boiling Point (Predicted) 262.7°C[6]
Purity (Reported) >98% (HPLC/NMR)[2][9][10]

Synthesis Protocols

The primary route for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 6-chloro-5-nitro-o-cresol.[1][6] The precursor itself is typically synthesized from o-cresol (B1677501) via a two-step process of chlorination and nitration.[6]

Protocol 1: Synthesis of 6-chloro-5-nitro-o-cresol (Precursor)

This protocol is a generalized laboratory-scale adaptation based on described industrial synthesis routes.[6]

Materials:

  • o-cresol

  • Sulphuryl chloride (SO₂Cl₂)

  • Nitric acid

  • Sulfuric acid

  • Appropriate solvents (e.g., dichloromethane (B109758), ethanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Chlorination: Dissolve o-cresol in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath. Add sulphuryl chloride dropwise while maintaining the temperature below 10°C. The reaction is exothermic. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction with water and separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain a mixture of chlorinated cresols. 6-chloro-o-cresol is a key intermediate in this mixture.[6]

  • Nitration: To a mixture of nitric acid and sulfuric acid, cooled in an ice bath, slowly add the chlorinated cresol (B1669610) mixture from the previous step. Maintain the temperature below 10°C. After the addition, let the reaction mixture stir for 1-2 hours. Pour the reaction mixture onto crushed ice, which should result in the precipitation of the nitro-chlorinated product. Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain crude 6-chloro-5-nitro-o-cresol. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for purification.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro group to an amine.[1][6]

Materials:

  • 6-chloro-5-nitro-o-cresol

  • Methanol (B129727) or Ethanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • High-pressure hydrogenation vessel (autoclave) or a balloon hydrogenation setup

  • Filtration apparatus

Procedure:

  • In a high-pressure hydrogenation vessel, combine 6-chloro-5-nitro-o-cresol and a solvent such as methanol or ethanol.[1]

  • Add a catalytic amount of 5% Pd/C (typically 1-5% by weight of the substrate).[1]

  • Seal the vessel and purge it with an inert gas like nitrogen three times to remove any air.[1]

  • Introduce hydrogen gas to the vessel, maintaining a pressure of approximately 0.2 MPa.[1]

  • Heat the reaction mixture to 60-70°C and maintain it for approximately 5 hours with vigorous stirring.[1]

  • Monitor the reaction for the consumption of hydrogen.

  • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filter the reaction mixture under a nitrogen atmosphere to remove the Pd/C catalyst.[1]

  • The filtrate, containing the product, is then concentrated under reduced pressure to yield the crude product.[1]

  • The crude product can be purified by sublimation or recrystallization to obtain this compound with high purity.[1]

The following diagram illustrates the synthesis workflow.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis o-cresol o-cresol Chlorination Chlorination o-cresol->Chlorination SO2Cl2 6-chloro-o-cresol 6-chloro-o-cresol Chlorination->6-chloro-o-cresol Nitration Nitration 6-chloro-o-cresol->Nitration HNO3/H2SO4 6-chloro-5-nitro-o-cresol 6-chloro-5-nitro-o-cresol Nitration->6-chloro-5-nitro-o-cresol Hydrogenation Hydrogenation 6-chloro-5-nitro-o-cresol->Hydrogenation H2, Pd/C This compound This compound Hydrogenation->this compound

Caption: Synthesis pathway of this compound.

Potential Agrochemical Applications and Screening Protocols

Given the lack of direct data on its agrochemical use, the following are proposed screening protocols to evaluate the potential of this compound as a lead compound for developing new agrochemicals.

Protocol 3: General Protocol for Primary Agrochemical Screening

This protocol outlines a workflow for the initial assessment of herbicidal, fungicidal, and insecticidal activities.

Materials:

  • This compound

  • A suitable solvent (e.g., DMSO, acetone)

  • Indicator plant species (e.g., Lemna minor for aquatic herbicidal activity, Arabidopsis thaliana for terrestrial)

  • Pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) on appropriate growth media (e.g., PDA)

  • Common insect pests (e.g., aphids, spider mites)

  • Surfactant (e.g., Tween 20)

  • Sterile water

  • Microplates, petri dishes, spray bottles

  • Incubators, growth chambers

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10,000 ppm).

  • Herbicidal Screening (Pre- and Post-emergence):

    • Prepare serial dilutions of the stock solution.

    • For pre-emergence, apply the solutions to soil in pots where seeds of indicator plants have been sown.

    • For post-emergence, spray the solutions onto young, actively growing indicator plants.

    • Include positive (known herbicide) and negative (solvent only) controls.

    • Observe plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 7-14 days.

  • Fungicidal Screening (In vitro):

    • Incorporate different concentrations of the test compound into the fungal growth medium before pouring plates.

    • Inoculate the center of each plate with a plug of the target fungus.

    • Include positive (known fungicide) and negative (solvent only) controls.

    • Incubate the plates under optimal growth conditions.

    • Measure the radial growth of the fungal colony over several days and calculate the percentage of growth inhibition.

  • Insecticidal Screening:

    • Prepare spray solutions of the test compound with a surfactant.

    • Apply the solutions to infested host plants.

    • Include positive (known insecticide) and negative (solvent and surfactant) controls.

    • Assess insect mortality at 24, 48, and 72 hours post-application.

The following diagram illustrates a logical workflow for screening.

G Start Start Compound_Synthesis Synthesize and Purify This compound Start->Compound_Synthesis Stock_Solution Prepare Stock Solution Compound_Synthesis->Stock_Solution Primary_Screening Primary Screening Stock_Solution->Primary_Screening Herbicidal_Assay Herbicidal Assay Primary_Screening->Herbicidal_Assay Fungicidal_Assay Fungicidal Assay Primary_Screening->Fungicidal_Assay Insecticidal_Assay Insecticidal Assay Primary_Screening->Insecticidal_Assay Analyze_Results Analyze Results Herbicidal_Assay->Analyze_Results Fungicidal_Assay->Analyze_Results Insecticidal_Assay->Analyze_Results Activity_Identified Activity Identified? Analyze_Results->Activity_Identified Lead_Optimization Lead Optimization (SAR Studies) Activity_Identified->Lead_Optimization Yes End_Inactive End (Inactive) Activity_Identified->End_Inactive No End_Active Proceed to Secondary Screening Lead_Optimization->End_Active

Caption: Workflow for agrochemical screening of a novel compound.

Toxicological and Safety Considerations

Toxicological data, primarily from cosmetic safety assessments, can inform the initial handling and potential environmental impact considerations for this compound.

EndpointResultReference
Acute Oral Toxicity (Rat) LD₅₀ between 1.00 and 1.25 g/kg bw[11]
Skin Irritation Not irritating up to 10% concentration[3][5]
Ocular Irritation Minor irritation at 5% concentration[3][5]
Skin Sensitization Not a sensitizer (B1316253) when combined with an oxidizer[3][5]
Mutagenicity/Genotoxicity Generally not mutagenic in in vitro tests[3][12]

These findings suggest moderate acute oral toxicity.[11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling this compound. While not a significant skin irritant in the tested cosmetic formulations, its properties as a pure substance or in agrochemical formulations may differ.[3][5]

Conclusion

While this compound does not have established applications in agrochemical research, its structure as a substituted phenol (B47542) suggests its potential as a building block for the synthesis of novel active ingredients.[6] The protocols provided outline its synthesis and a general workflow for its initial screening for herbicidal, fungicidal, and insecticidal properties. The existing toxicological data provides a preliminary safety profile for laboratory handling. Further research is required to explore its potential in the development of new crop protection agents.

References

Application Notes and Protocols for the Derivatization of 5-Amino-6-chloro-o-cresol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key derivatization strategies for 5-Amino-6-chloro-o-cresol, a versatile substituted aminophenol with potential as a building block in the synthesis of pharmaceutical intermediates. The protocols outlined below are based on established chemical transformations of aminophenols and are intended to serve as a foundational guide for the development of novel compounds.

Introduction

This compound possesses three key functional groups amenable to chemical modification: a primary aromatic amine, a hydroxyl group, and a chlorinated aromatic ring. This trifunctional nature makes it a valuable scaffold for introducing molecular diversity in drug discovery programs. The strategic derivatization of this molecule can lead to a wide range of intermediates for the synthesis of bioactive molecules. This document outlines protocols for N-acylation, N-alkylation, O-alkylation, diazotization-based modifications, and palladium-catalyzed cross-coupling reactions.

Key Derivatization Pathways

The primary routes for the derivatization of this compound are illustrated below. These pathways leverage the differential reactivity of the amine and hydroxyl groups, as well as the potential for carbon-carbon and carbon-nitrogen bond formation on the aromatic ring.

DerivatizationPathways cluster_N_reactions N-Derivatization cluster_O_reactions O-Derivatization cluster_Diazotization Diazotization & Coupling cluster_C_C_Coupling C-C Bond Formation start This compound N_Acylation N-Acylation start->N_Acylation Acyl Chloride/ Anhydride (B1165640) N_Alkylation N-Alkylation start->N_Alkylation Alkyl Halide Buchwald_Hartwig Buchwald-Hartwig Amination start->Buchwald_Hartwig Aryl Halide, Pd catalyst O_Alkylation O-Alkylation start->O_Alkylation Alkyl Halide, Base Diazotization Diazotization start->Diazotization NaNO2, HCl Suzuki_Coupling Suzuki Coupling start->Suzuki_Coupling Arylboronic Acid, Pd catalyst Sandmeyer Sandmeyer Reaction Diazotization->Sandmeyer Cu(I) salt Azo_Coupling Azo Coupling Diazotization->Azo_Coupling Activated Aromatic

Caption: Key derivatization pathways for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key derivatization reactions. The quantitative data presented in the tables are illustrative and represent typical yields and purities achievable for analogous reactions with substituted aminophenols. Optimization of these protocols for this compound is recommended.

N-Acylation

N-acylation is a fundamental transformation for the protection of the amino group or for the introduction of amide functionalities, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Synthesis of N-(5-hydroxy-4-chloro-2-methylphenyl)acetamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of this compound in 100 mL of water.

  • Reagent Addition: While stirring, add 1.1 equivalents of acetic anhydride to the suspension.

  • Reaction: Gently warm the mixture to 50-60°C for 30 minutes. The reaction is typically exothermic.

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with two portions of cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-acetylated derivative.

ParameterValue
Reactants This compound, Acetic Anhydride
Solvent Water
Reaction Time 30 minutes
Temperature 50-60°C
Illustrative Yield 85-95%
Illustrative Purity >98% (by HPLC)
N-Alkylation and O-Alkylation

Selective alkylation of the amino or hydroxyl group can be achieved by carefully choosing the reaction conditions. O-alkylation is generally favored under basic conditions, while N-alkylation can be performed under neutral or mildly acidic conditions, often following a protection strategy for the hydroxyl group if necessary.

Experimental Protocol: Selective O-Alkylation

  • Reaction Setup: To a solution of 10.0 g of this compound in 100 mL of a suitable solvent (e.g., acetone, DMF), add 1.5 equivalents of a base (e.g., K₂CO₃).

  • Reagent Addition: Add 1.2 equivalents of an alkyl halide (e.g., benzyl (B1604629) bromide) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel to isolate the O-alkylated product.

ParameterValue
Reactants This compound, Alkyl Halide, Base
Solvent Acetone or DMF
Reaction Time 4-8 hours
Temperature Reflux
Illustrative Yield 70-85%
Illustrative Purity >97% (by HPLC)
Diazotization and Subsequent Reactions

Diazotization of the primary amino group provides a versatile diazonium salt intermediate that can be converted into a variety of functional groups through Sandmeyer-type reactions or used in azo coupling to form colored compounds.

Experimental Protocol: Diazotization and Sandmeyer Reaction (Hydroxylation)

  • Diazotization: Dissolve 10.0 g of this compound in a mixture of 30 mL of water and 10 mL of concentrated HCl. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of 1.1 equivalents of sodium nitrite (B80452) in 15 mL of water dropwise, keeping the temperature below 5°C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid. Slowly add the cold diazonium salt solution to the copper catalyst solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

ParameterValue
Reactants This compound, NaNO₂, HCl, Cu₂O
Solvent Water
Reaction Time 2-4 hours
Temperature 0-5°C then warming
Illustrative Yield 60-75%
Illustrative Purity >96% (by HPLC)
Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling are powerful tools for the synthesis of complex pharmaceutical intermediates.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1.0 g of this compound, 1.2 equivalents of an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and 1.5 equivalents of a base (e.g., Cs₂CO₃).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane).

  • Reaction: Heat the reaction mixture to 80-110°C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

ParameterValue
Reactants This compound, Aryl Halide, Pd Catalyst, Ligand, Base
Solvent Toluene or Dioxane
Reaction Time 12-24 hours
Temperature 80-110°C
Illustrative Yield 65-85%
Illustrative Purity >97% (by HPLC)

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 1.0 g of a halogenated derivative of this compound (prepared via a Sandmeyer reaction), 1.5 equivalents of an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and 2.0 equivalents of a base (e.g., K₂CO₃).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the mixture to 80-100°C until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify by column chromatography.

ParameterValue
Reactants Halogenated this compound derivative, Arylboronic Acid, Pd Catalyst, Base
Solvent Toluene/Water or Dioxane/Water
Reaction Time 8-16 hours
Temperature 80-100°C
Illustrative Yield 70-90%
Illustrative Purity >98% (by HPLC)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the derivatization of this compound and subsequent analysis.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start with This compound Reaction Derivatization Reaction (e.g., Acylation, Coupling) Start->Reaction Workup Reaction Work-up (Extraction, Filtration) Reaction->Workup TLC_LCMS In-process Control (TLC, LC-MS) Reaction->TLC_LCMS Purification Purification (Chromatography, Recrystallization) Workup->Purification Final_Product Final Pharmaceutical Intermediate Purification->Final_Product TLC_LCMS->Reaction Structure_ID Structure Elucidation (NMR, MS, IR) Purity Purity Determination (HPLC, Elemental Analysis) Final_Product->Structure_ID Final_Product->Purity

Caption: General experimental workflow for derivatization and analysis.

Conclusion

This compound is a promising starting material for the synthesis of a diverse array of pharmaceutical intermediates. The protocols and data provided herein offer a solid foundation for researchers and scientists to explore the chemical space around this scaffold. Further optimization and adaptation of these methods will be crucial for the successful development of novel drug candidates. It is imperative that all reactions are conducted with appropriate safety precautions in a well-ventilated fume hood.

Application Note: Recrystallization of 5-Amino-6-chloro-o-cresol for Enhanced Purity

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note provides a detailed experimental protocol for the purification of 5-Amino-6-chloro-o-cresol via recrystallization. The described method is designed for a laboratory setting to effectively remove common impurities, resulting in a product with high purity suitable for applications in pharmaceutical and dye synthesis. The protocol includes a step-by-step procedure, a summary of expected quantitative data, and a visual workflow diagram.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including hair dyes and pharmaceutical agents.[1] The purity of this compound is critical for the safety and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of crystalline organic solids.[2] This process relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. This document outlines a standardized procedure for the recrystallization of this compound using ethanol (B145695) as the solvent, a method adapted from industrial purification processes for a laboratory scale.[3]

Health and Safety

This compound is classified as an irritant and is harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used before commencing the experiment.[5]

Experimental Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound.

3.1. Materials and Equipment

  • Crude this compound (approx. 90-95% purity)

  • Ethanol (95% or absolute)

  • Activated Carbon (decolorizing grade)

  • Deionized Water

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or desiccator

3.2. Procedure

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 100 mL of 95% ethanol. Heat the mixture to 60-70°C on a hot plate with continuous stirring until the solid is completely dissolved.[3] Avoid boiling the solvent. If the solid does not fully dissolve, add small additional portions of ethanol.

  • Decolorization: Once the solute is fully dissolved, remove the flask from the heat source. Add approximately 0.5 g of activated carbon to the hot solution to adsorb colored impurities. Swirl the flask gently for 2-3 minutes.

  • Hot Filtration: Place a fluted filter paper into a stemless funnel and place the funnel into the neck of a clean 250 mL Erlenmeyer flask. Pre-heat the filtration apparatus by pouring a small amount of hot ethanol through it. This will prevent premature crystallization in the funnel. Quickly pour the hot solution containing the activated carbon through the fluted filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for approximately 30 minutes to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol (approximately 10-15 mL) to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Continue to draw air through the Buchner funnel for 15-20 minutes to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature below the compound's melting point (approximately 50-60°C) or in a desiccator under vacuum.

  • Analysis: Determine the weight of the dried, purified product to calculate the percent yield. Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. Further analysis can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Purity of >98% is expected.[6]

Data Presentation

The following table summarizes the expected quantitative data for the recrystallization of this compound based on the described protocol.

ParameterValueUnitNotes
Starting MaterialCrude this compound--
Initial Mass10.0g
Initial Purity (approx.)90-95%
Recrystallization SolventEthanol (95%)-
Solvent Volume100-120mLApproximate volume, may vary based on crude purity.
Dissolution Temperature60-70°C[3]
Cooling Temperature0-5°CAchieved using an ice bath.[3]
Final Mass (Dried Product)8.0 - 9.0gExpected range.
Percent Yield 80 - 90 % An industrial process reported a yield of 85.36%.[2]
Final Purity (Expected) >99 % An industrial process reported a purity of 99.8%.[2][3]
Melting Point (Literature)80-83°C[2]

Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization procedure.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Hot Ethanol (60-70°C) start->dissolve decolorize Add Activated Carbon dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cool to Room Temperature, then Ice Bath (0-5°C) hot_filter->cool Filtrate activated_carbon_waste activated_carbon_waste hot_filter->activated_carbon_waste Solid Impurities & Activated Carbon vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Ethanol vacuum_filter->wash Crystals filtrate_waste filtrate_waste vacuum_filter->filtrate_waste Filtrate (Mother Liquor) dry Dry the Crystals wash->dry end Pure this compound (>99% Purity) dry->end

Caption: Workflow for the recrystallization of this compound.

Conclusion

The protocol detailed in this application note provides a reliable method for the purification of this compound on a laboratory scale. By following these steps, researchers can achieve a high-purity product with a good yield, suitable for sensitive downstream applications. Careful control of the cooling rate is paramount to obtaining crystals of high purity and desirable morphology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Amino-6-chloro-o-cresol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Several impurities can arise during the synthesis of this compound. The most commonly reported impurities include positional isomers, starting material carryover, and over-chlorinated byproducts. A high-performance liquid chromatography (HPLC) analysis of one batch identified 5-amino-4-chloro-2-methylphenol (B111145) (2.76%) and p-amino-o-cresol (1.99%) as significant impurities.[1][2] Another significant peak (0.83%) was identified as a dichloro derivative.[1][2] Other potential impurities include 4-Amino-2-hydroxy-toluene and 5-amino-4-chloro-o-cresol.[1][2]

Q2: My HPLC analysis shows an unexpected peak. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could correspond to one of the common impurities. To identify it, you can:

  • Compare Retention Times: If you have standards for the expected impurities, you can compare their retention times with your unknown peak.

  • Mass Spectrometry (MS): Couple your HPLC with a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak. This can help in identifying the impurity by comparing its mass to the masses of potential impurities.

  • Spiking: Spike your sample with a small amount of a suspected impurity standard. If the peak area of the unknown peak increases, it confirms the identity of that impurity.

Q3: What causes the formation of isomeric impurities like 5-amino-4-chloro-o-cresol?

A3: The formation of isomeric impurities such as 5-amino-4-chloro-o-cresol is often due to non-selective chlorination of the o-cresol (B1677501) starting material. During the synthesis of the precursor, 6-chloro-5-nitro-o-cresol, the chlorine atom can be introduced at different positions on the aromatic ring, leading to the formation of isomers. These isomeric nitro compounds are then reduced to the corresponding amino-cresol isomers in the final step.

Q4: How can I minimize the formation of the dichloro derivative impurity?

A4: The dichloro derivative impurity likely arises from over-chlorination of the o-cresol starting material.[3] To minimize its formation, you should carefully control the stoichiometry of the chlorinating agent and the reaction conditions (e.g., temperature, reaction time) during the chlorination step of the synthesis.

Q5: What are the recommended analytical methods for purity assessment of this compound?

A5: The most common analytical methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is particularly useful for separating and quantifying impurities.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for volatile impurities.

Impurity Data Summary

The following table summarizes the common impurities found in the synthesis of this compound, along with their typical levels as reported in the literature.

Impurity NameCommon AbbreviationTypical Reported Level (%)Potential Origin
5-amino-4-chloro-2-methylphenolIsomer2.76%[1][2]Non-selective chlorination of o-cresol
p-amino-o-cresolStarting Material1.99%[1][2]Incomplete reaction or side reaction of o-cresol
Dichloro derivativeOver-chlorination0.83%[1][2]Excess chlorinating agent or harsh reaction conditions
4-Amino-2-hydroxy-tolueneRelated Impurityup to 6%[1][2]Impurity in starting material or side reaction
5-amino-4-chloro-o-cresolIsomerup to 2.5%[1][2]Non-selective chlorination of o-cresol
3-Amino-6-methylphenolRelated Impurity~0.1%[7]Impurity in starting material or side reaction

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section provides a general HPLC method that can be adapted for the analysis of this compound and its impurities.[4][5]

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase C18 column)

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid (for standard HPLC) or 0.1% Formic Acid (for MS compatibility)

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis and Impurity Formation Pathway

The following diagram illustrates the general synthesis route for this compound and the potential points where major impurities can be introduced.

G o_cresol o-Cresol nitro_cresol 6-chloro-5-nitro-o-cresol o_cresol->nitro_cresol Nitration & Chlorination isomer_nitro Isomeric Nitro-cresol o_cresol->isomer_nitro Non-selective Chlorination dichloro Dichloro-o-cresol o_cresol->dichloro p_amino_cresol p-amino-o-cresol o_cresol->p_amino_cresol Side Reaction/ Incomplete Reaction amino_cresol This compound nitro_cresol->amino_cresol Reduction isomer_amino Isomeric Amino-cresol isomer_nitro->isomer_amino Reduction G start Unexpected Peak in HPLC check_rt Compare Retention Time with Known Impurity Standards start->check_rt lcms Perform LC-MS Analysis check_rt->lcms No Match identified Impurity Identified check_rt->identified Match Found spike Spike Sample with Suspected Impurity lcms->spike Tentative ID from Mass not_identified Impurity Not Identified lcms->not_identified No Match in Database spike->identified Peak Area Increases spike->not_identified No Change further_analysis Further Structural Elucidation (e.g., NMR, Fraction Collection) not_identified->further_analysis

References

optimization of reaction conditions for 5-Amino-6-chloro-o-cresol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Amino-6-chloro-o-cresol

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The palladium on carbon (Pd/C) catalyst for hydrogenation may be old, poisoned, or of poor quality. For the copper-catalyzed reaction, the cuprous chloride or copper powder may be oxidized.1a. Catalyst Quality: Use fresh, high-quality catalyst. For Pd/C, ensure it is stored under an inert atmosphere. For the copper catalyst, use freshly opened reagents or wash the copper powder with dilute acid to remove the oxide layer, followed by rinsing with water and a solvent, and drying.
2. Insufficient Reaction Temperature/Pressure: The reaction may not have reached the required temperature or pressure to proceed effectively. For instance, the hydrogenation of 6-chloro-5-nitro-o-cresol requires specific temperature and pressure conditions to proceed to completion.[1]2a. Verify Conditions: Calibrate temperature and pressure sensors. Ensure the reaction vessel is properly sealed and heated to the specified temperature (e.g., 60-70°C for hydrogenation, 175°C for the amination reaction).[1][2]
3. Poor Quality Starting Materials: Impurities in the starting materials (e.g., 6-chloro-5-nitro-o-cresol or 3-chloro-4-methylaniline) can interfere with the reaction.3a. Purity Check: Analyze the purity of starting materials using techniques like NMR or HPLC. Purify the starting materials by recrystallization or distillation if necessary.
4. Inefficient Inert Atmosphere: The presence of oxygen can deactivate the catalyst, especially in hydrogenation reactions, and can lead to side reactions in the high-temperature amination.[2]4a. Improve Inerting: Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) multiple times before starting the reaction.[1][2] Maintain a positive pressure of the inert gas throughout the reaction.
Formation of Impurities 1. Side Reactions: Undesired side reactions can occur, such as over-reduction of the nitro group or dehalogenation during hydrogenation. In the amination reaction, high temperatures can lead to the formation of byproducts.1a. Optimize Reaction Time and Temperature: Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessive temperatures.
2. Impurities in Solvents or Reagents: Contaminants in solvents or reagents can lead to the formation of impurities.2a. Use High-Purity Reagents: Employ high-purity, dry solvents and reagents to minimize side reactions.
3. Known Impurities: HPLC analysis has identified impurities such as 5-amino-4-chloro-2-methylphenol (B111145) and p-amino-o-cresol in some batches of this compound.[3]3a. Purification: Utilize appropriate purification techniques. Recrystallization from a suitable solvent system is a highly effective method for removing such impurities.[4] Sublimation can also be used for purification.[1]
Difficulty in Product Isolation and Purification 1. Incomplete Extraction: The product may not be fully extracted from the aqueous layer into the organic solvent during work-up.1a. Optimize Extraction: Perform multiple extractions (e.g., three times with ethyl acetate) to ensure complete transfer of the product to the organic phase.[2] Adjust the pH of the aqueous layer to ensure the product is in its neutral, more organic-soluble form.
2. Ineffective Recrystallization: The choice of solvent may not be optimal, leading to poor crystal formation or co-precipitation of impurities.2a. Solvent Screening: Experiment with different solvents or solvent mixtures to find the best conditions for recrystallization. The product has been successfully recrystallized from ethanol (B145695).[2][4]
3. Product Oiling Out: The product may separate as an oil instead of crystals during cooling.3a. Controlled Cooling: Cool the recrystallization solution slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic routes are commonly described:

  • Catalytic Hydrogenation: This method involves the reduction of 6-chloro-5-nitro-o-cresol using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] This is often preferred in laboratory settings due to milder reaction conditions.

  • Nucleophilic Aromatic Substitution: An industrial-scale synthesis involves the reaction of 3-chloro-4-methylaniline (B146341) with a strong base like sodium hydroxide (B78521) in ethanol at high temperature and pressure, catalyzed by copper compounds (cuprous chloride and copper powder).[2][4]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This allows for the determination of the point at which the starting material has been consumed and the product has been maximally formed.

Q3: What is the role of the copper catalyst in the synthesis from 3-chloro-4-methylaniline?

A3: In the synthesis from 3-chloro-4-methylaniline, cuprous chloride and copper powder act as catalysts for the nucleophilic aromatic substitution of the chloro group with a hydroxyl group from the sodium hydroxide. This type of reaction, often referred to as a copper-catalyzed hydroxylation, requires high temperatures to proceed.

Q4: What are the key safety precautions to consider during the synthesis?

A4:

  • High-Pressure Reactions: The synthesis involving the use of an autoclave is conducted at high pressure and temperature (175°C).[2] Ensure the autoclave is properly rated for the reaction conditions and that all safety features are operational.

  • Hydrogen Gas: The catalytic hydrogenation route uses flammable hydrogen gas under pressure.[1] This should be handled in a well-ventilated area (fume hood) with appropriate safety measures to prevent leaks and ignition.

  • Corrosive and Toxic Reagents: Strong bases (sodium hydroxide) and acids (hydrochloric acid) are used.[2] Handle these with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The starting materials and product may also have associated toxicities.

Q5: How can the final product be purified to a high degree?

A5: High-purity this compound can be obtained through:

  • Recrystallization: This is a widely used and effective method. The crude product can be dissolved in a hot solvent, such as ethanol, treated with activated carbon to remove colored impurities, filtered while hot, and then cooled to allow the pure product to crystallize.[2][4] A purity of 99.8% has been achieved using this method.[2]

  • Sublimation: For certain scales and purities, sublimation under a stream of nitrogen can be an effective purification technique for the crude product.[1]

Experimental Protocols

Protocol 1: Industrial Scale Synthesis from 3-chloro-4-methylaniline

This protocol is based on an industrial-scale synthesis.[2]

Reaction Setup:

  • To a 4800 L autoclave, add 1700 kg of a 50% sodium hydroxide solution.

  • Add 1850 kg of an ethanol solution containing 1000 kg of 3-chloro-4-methylaniline.

  • Add 50 kg of cuprous chloride and 15 kg of copper powder as catalysts.

  • Seal the reaction vessel and purge with nitrogen five times to create an inert atmosphere.

Reaction Conditions:

  • Heat the reaction mixture to 175°C.

  • Maintain this temperature for 4 hours, with sampling and analysis to monitor the reaction progress.

Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Recover the ethanol under reduced pressure.

  • Filter the remaining mixture and transfer it to an 8000 L tank.

  • Neutralize the filtrate to a weakly acidic pH by adding approximately 1450 kg of industrial hydrochloric acid.

  • Extract the product three times with 2000 L of ethyl acetate (B1210297) each time.

  • Combine the organic phases and recover the ethyl acetate by distillation under reduced pressure to obtain the crude product.

Purification:

  • To the crude product, add 1000 kg of ethanol and heat to 60°C to dissolve.

  • Add 50 kg of activated carbon for decolorization and stir for 1 hour.

  • Perform a hot filtration to remove the activated carbon.

  • Cool the filtrate to 5°C to induce crystallization.

  • Collect the crystals by filtration to obtain the final product.

Quantitative Data Summary (Protocol 1)

Reagent/Solvent Quantity Role
3-chloro-4-methylaniline1000 kgStarting Material
50% Sodium Hydroxide1700 kgReagent
Ethanol1850 kg (solution) / 1000 kg (purification)Solvent
Cuprous Chloride50 kgCatalyst
Copper Powder15 kgCatalyst
Industrial Hydrochloric Acid1450 kgNeutralization
Ethyl Acetate3 x 2000 LExtraction Solvent
Activated Carbon50 kgDecolorization
Yield 707 kg (85.36%) Product
Purity 99.8% Product Quality
Protocol 2: Lab Scale Synthesis via Catalytic Hydrogenation

This protocol is based on a general method for the reduction of a nitro-cresol derivative.[1]

Reaction Setup:

  • In a high-pressure hydrogenation vessel, place 100 kg of 6-chloro-5-nitro-o-cresol.

  • Add 500 kg of methanol (B129727) as the solvent.

  • Add 1 kg of 5% palladium on carbon (Pd/C) catalyst.

  • Seal the vessel and purge the air with nitrogen three times.

  • Replace the nitrogen atmosphere with hydrogen.

Reaction Conditions:

  • Control the internal temperature at 60°C and the pressure at 0.2 MPa.

  • Maintain these conditions for 2.5 hours.

Work-up and Isolation:

  • Stop the reaction and filter the mixture under nitrogen pressure to remove the catalyst.

  • Transfer the filtrate to a solvent recovery tank and recover the methanol.

  • Dry the resulting solid to obtain the crude product.

Purification (Sublimation):

  • Place 70 kg of the crude product into a sublimation vessel.

  • Control the internal temperature at 100°C.

  • Introduce nitrogen gas at a flow rate of 45 L/min.

  • Continue the sublimation for approximately 10 hours to obtain the purified product.

Quantitative Data Summary (Protocol 2)

Parameter Value
Starting Material 6-chloro-5-nitro-o-cresol (100 kg)
Solvent Methanol (500 kg)
Catalyst 5% Palladium on Carbon (1 kg)
Temperature 60°C
Pressure 0.2 MPa
Reaction Time 2.5 hours
Purification Method Sublimation
Sublimation Temperature 100°C
Sublimation Time ~10 hours
Crude Yield ~78.4 kg

Visualizations

G Workflow for Synthesis from 3-chloro-4-methylaniline A 1. Charging Reactor - 3-chloro-4-methylaniline in Ethanol - 50% NaOH solution - CuCl and Cu powder B 2. Reaction - Heat to 175°C - 4 hours under N2 atmosphere A->B Heat C 3. Work-up - Cool down - Recover Ethanol - Filter B->C Cool D 4. Neutralization & Extraction - Adjust pH with HCl - Extract with Ethyl Acetate (3x) C->D E 5. Isolation of Crude Product - Recover Ethyl Acetate D->E F 6. Purification - Dissolve in hot Ethanol - Treat with Activated Carbon - Hot filtration E->F G 7. Crystallization - Cool filtrate to 5°C - Filter and dry product F->G

Caption: Workflow for the industrial synthesis of this compound.

G Workflow for Synthesis via Catalytic Hydrogenation A 1. Charging Reactor - 6-chloro-5-nitro-o-cresol - Methanol - 5% Pd/C catalyst B 2. Hydrogenation - Purge with N2, then H2 - 60°C, 0.2 MPa - 2.5 hours A->B Pressurize C 3. Isolation of Crude Product - Filter off catalyst - Recover Methanol - Dry the solid B->C Depressurize D 4. Purification - Sublimation at 100°C - Under N2 flow C->D E 5. Final Product - Collect purified solid D->E

Caption: Workflow for the lab-scale synthesis of this compound.

G Troubleshooting Logic for Low Product Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Catalyst Check Catalyst Activity/Quality Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (T, P) Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Purify_SM Purify Starting Materials Check_Purity->Purify_SM Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst Adjust_Conditions Calibrate and Adjust Equipment Check_Conditions->Adjust_Conditions Improve_Inerting Improve Purging Procedure Check_Atmosphere->Improve_Inerting Rerun Re-run Reaction Purify_SM->Rerun Replace_Catalyst->Rerun Adjust_Conditions->Rerun Improve_Inerting->Rerun

Caption: A logical guide for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Amino-6-chloro-o-cresol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain several impurities, primarily arising from the synthetic route. Commonly identified impurities include positional isomers, precursors, and byproducts of side reactions. These can consist of 5-amino-4-chloro-2-methylphenol, p-amino-o-cresol, dichloro derivatives, 4-Amino-2-hydroxy-toluene, 5-amino-4-chloro-o-cresol hydrochloride, and 3-Amino-6-methylphenol.[1][2][3][4] The presence and proportion of these impurities can vary depending on the specific synthetic method employed.

Q2: My crude product is highly colored. What is the likely cause and how can I address it?

A2: Discoloration in aminophenol compounds is frequently caused by the oxidation of the aminophenol itself or residual impurities, leading to the formation of highly colored quinoid-type structures.[5][6] To mitigate this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and drying steps.[6] For removing existing color, treatment with activated charcoal during recrystallization is a common and effective method.[7]

Q3: What are the primary purification strategies for this compound?

A3: The main purification techniques for this compound and similar aminophenols are recrystallization, sublimation, and chromatographic methods.[8] Recrystallization from a suitable solvent is often the first choice for removing the bulk of impurities.[7] Sublimation has also been reported as an effective method for this specific compound.[8] For achieving very high purity or separating closely related impurities, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: How can I effectively monitor the purity of my sample during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for assessing the purity of this compound.[1] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the progress of a purification process, such as column chromatography.

Purification Strategy Selection

The selection of an appropriate purification strategy depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity. The following workflow provides a general guideline for selecting a suitable method.

Purification Strategy Workflow start Crude this compound check_purity Assess Purity and Identify Impurities (TLC, HPLC, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization High initial purity, crystalline solid sublimation Sublimation check_purity->sublimation Thermally stable, volatile solid chromatography Column Chromatography check_purity->chromatography Low initial purity, complex mixture purity_ok Purity Meets Specification? recrystallization->purity_ok sublimation->purity_ok chromatography->purity_ok final_product Pure this compound purity_ok->final_product Yes troubleshoot Troubleshoot or Combine Methods purity_ok->troubleshoot No troubleshoot->check_purity

A decision-making workflow for selecting a purification strategy.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Product does not crystallize upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. 2. Perform a preliminary purification step (e.g., charcoal treatment) to remove impurities.
Low recovery of pure product. 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.
Product is still colored after recrystallization. Colored impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[7]

Quantitative Data Summary

The following table summarizes available quantitative data for the purification of this compound and related compounds. Specific data for this compound is limited, and data for similar compounds is provided for reference.

Purification Method Compound Solvent/Conditions Typical Purity Typical Yield Reference
Recrystallization5-Amino-o-cresolEthanol (B145695), with activated carbon treatment, cooled to 5°C99.8%85.36%[7]
Sublimation6-chloro-5-amino-o-cresol100-135°C, under nitrogen flowHigh purityGood yield (avoids organic solvents)[8]
HPLC AnalysisThis compoundReverse phase (RP) with MeCN/Water/Phosphoric Acid>98% (area)N/A (analytical)[1]
NMR AnalysisThis compoundN/A>98% (w/w; free base)N/A (analytical)[1]

Experimental Protocols

Protocol 1: Recrystallization using Ethanol and Activated Carbon

This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for the purification of crude this compound.[7]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10-15 mL of ethanol.

  • Heating: Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization: Remove the flask from the heat and allow it to cool slightly. Carefully add a small amount of activated charcoal (approximately 1-2% w/w of the crude product).

  • Hot Filtration: Bring the solution back to a boil for 5-10 minutes. Pre-heat a separate flask and a glass funnel with fluted filter paper. Quickly filter the hot solution to remove the activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Sublimation

This protocol is based on a patented method for the purification of this compound.[8]

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Inert Atmosphere: Purge the apparatus with a slow stream of inert gas, such as nitrogen.

  • Heating and Vacuum: Heat the apparatus to a temperature between 100°C and 135°C under a controlled vacuum. The optimal temperature and pressure will depend on the specific apparatus and the purity of the crude material.

  • Collection: The purified this compound will sublime and deposit on the cold finger or a cooled surface of the apparatus.

  • Isolation: Once the sublimation is complete, cool the apparatus to room temperature while maintaining the inert atmosphere. Carefully scrape the purified crystals from the collection surface.

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting common issues encountered during the purification of this compound.

Troubleshooting Logic start Initial Purification Attempt check_purity Analyze Purity (TLC/HPLC) start->check_purity low_purity Purity is Low check_purity->low_purity Impure colored_product Product is Colored check_purity->colored_product Colored low_yield Yield is Low check_purity->low_yield Low Yield success Pure Product Obtained check_purity->success Purity OK rerun_purification Repeat Purification or Change Method low_purity->rerun_purification charcoal_treatment Add Activated Charcoal Step colored_product->charcoal_treatment optimize_conditions Optimize Conditions (e.g., less solvent, slower cooling) low_yield->optimize_conditions rerun_purification->start charcoal_treatment->start optimize_conditions->start

A logical flow for troubleshooting common purification problems.

References

minimizing side-product formation in the synthesis of 3-amino-2-chloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 3-amino-2-chloro-6-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 3-amino-2-chloro-6-methylphenol?

The most common and direct route is the reduction of the nitro group of the precursor, 2-chloro-6-methyl-3-nitrophenol. This transformation can be achieved using various reducing agents and conditions, with the choice often depending on scale, available equipment, and desired purity.

Q2: What are the most common side-products observed in this synthesis?

Common side-products primarily arise from incomplete reduction of the nitro group or undesired side reactions. These can include:

  • Nitroso and Hydroxylamino Intermediates: Incomplete reduction can lead to the formation of 2-chloro-6-methyl-3-nitrosophenol and 2-chloro-3-(hydroxylamino)-6-methylphenol.

  • Azo and Azoxy Compounds: These colored impurities can form through the condensation of the nitroso and hydroxylamino intermediates.

  • Dechlorination Products: Under certain harsh reduction conditions, particularly with some forms of catalytic hydrogenation, the chlorine atom can be removed, leading to the formation of 3-amino-6-methylphenol.

  • Starting Material Impurities: The purity of the final product is also dependent on the purity of the starting 2-chloro-6-methyl-3-nitrophenol.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable mobile phase, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material, product, and major side-products. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.

Q4: What are the recommended storage conditions for 3-amino-2-chloro-6-methylphenol?

3-Amino-2-chloro-6-methylphenol should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[1] Aminophenols are susceptible to air oxidation, which can lead to coloration of the material.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of 3-amino-2-chloro-6-methylphenol.

Issue 1: Incomplete Reaction or Low Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive or Insufficient Reducing Agent Ensure the reducing agent (e.g., iron powder, palladium on carbon) is fresh and active. For catalytic hydrogenation, ensure the catalyst has not been poisoned. Increase the molar equivalents of the reducing agent if necessary.
Suboptimal Reaction Temperature For iron/acid reductions, ensure the reaction is sufficiently exothermic to proceed, or provide gentle heating. For catalytic hydrogenation, ensure the temperature is within the optimal range for the chosen catalyst and solvent.
Poor Stirring/Agitation In heterogeneous reactions (e.g., with solid iron or a solid catalyst), ensure vigorous stirring to maximize surface contact between reactants.
Incorrect pH (for metal/acid reductions) The pH of the reaction mixture can be critical. Ensure the appropriate amount of acid is used to maintain an acidic environment for the reduction to proceed efficiently.
Issue 2: Formation of Colored Impurities (e.g., pink, purple, or brown product)

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Reduction Leading to Azo/Azoxy Impurities Prolong the reaction time or increase the amount of reducing agent to ensure complete conversion of the nitro group. The addition of activated carbon during workup can sometimes help adsorb colored impurities.
Air Oxidation of the Product During workup and isolation, minimize the exposure of the reaction mixture and the isolated product to air. Conducting the final steps of the workup and the filtration under an inert atmosphere can be beneficial. The use of an antioxidant, such as sodium dithionite, in the workup solutions may also help.
Presence of Metal Contaminants Ensure all glassware is thoroughly cleaned. If using a metal-based reducing agent, ensure it is effectively removed during filtration.
Issue 3: Presence of Dechlorinated Side-Product

Possible Causes & Solutions

Possible CauseRecommended Action
Harsh Catalytic Hydrogenation Conditions If using catalytic hydrogenation, consider using a less active catalyst, lowering the hydrogen pressure, or reducing the reaction temperature. The addition of a catalyst modifier, such as a sulfur compound (e.g., thiophene), can sometimes selectively inhibit dehalogenation.
Prolonged Reaction Time at Elevated Temperatures Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction and side reactions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 3-amino-2-chloro-6-methylphenol via the reduction of 2-chloro-6-methyl-3-nitrophenol.

Method 1: Reduction with Iron in Acetic Acid

This is a classic and often reliable method for nitro group reduction.

Materials:

  • 2-chloro-6-methyl-3-nitrophenol

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol (B145695)

  • Water

  • Sodium bicarbonate or Sodium carbonate

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methyl-3-nitrophenol (1 equivalent).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • To this suspension, add iron powder (typically 3-5 equivalents).

  • With vigorous stirring, add glacial acetic acid (a catalytic amount to initiate the reaction, or it can be used as a co-solvent). The reaction is often exothermic and may begin to reflux.

  • After the initial exotherm subsides, heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Combine the filtrate and washings and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-chloro-6-methylphenol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Method 2: Catalytic Hydrogenation

This method is often cleaner and can provide higher yields but requires specialized equipment.

Materials:

  • 2-chloro-6-methyl-3-nitrophenol

  • Palladium on carbon (Pd/C, typically 5% or 10%)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

  • Celite

Procedure:

  • To a hydrogenation vessel, add 2-chloro-6-methyl-3-nitrophenol (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (typically 1-5 mol%).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, but this can vary) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen or by TLC analysis of aliquots.

  • Once the reaction is complete (hydrogen uptake ceases and starting material is consumed), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-amino-2-chloro-6-methylphenol.

  • Purify the crude product by recrystallization as described in Method 1.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 3-amino-2-chloro-6-methylphenol. Please note that actual yields and purity may vary depending on the specific experimental setup and scale.

ParameterMethod 1: Iron/Acetic AcidMethod 2: Catalytic Hydrogenation
Reducing Agent Iron PowderH₂ gas with Pd/C catalyst
Solvent Ethanol/Water/Acetic AcidEthanol or Ethyl Acetate
Temperature RefluxRoom Temperature
Typical Reaction Time 2-6 hours1-4 hours
Typical Yield 75-90%85-98%
Key Side-Products Azo/Azoxy compounds (if incomplete)Dechlorinated product (if conditions are harsh)
Workup Complexity Higher (neutralization, filtration of iron salts)Lower (filtration of catalyst)

Visualizations

Reaction Pathway

reaction_pathway Start 2-chloro-6-methyl-3-nitrophenol Product 3-amino-2-chloro-6-methylphenol Start->Product Reduction (e.g., Fe/H+ or H2/Pd-C) Incomplete Nitroso/Hydroxylamino Intermediates Start->Incomplete Incomplete Reduction Dechloro Dechlorinated Byproduct Product->Dechloro Over-reduction/ Harsh Conditions Azo Azo/Azoxy Byproducts Incomplete->Azo Condensation

Caption: Synthetic pathway and potential side-product formation.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Incomplete Reaction? CheckReagent Check Reducing Agent (Activity, Amount) Start->CheckReagent Yes ColoredProduct Colored Product? Start->ColoredProduct No CheckTemp Optimize Temperature CheckReagent->CheckTemp CheckStir Improve Agitation CheckTemp->CheckStir End Pure Product CheckStir->End ExtendReaction Extend Reaction Time/ Increase Reducing Agent ColoredProduct->ExtendReaction Yes Dechlorination Dechlorination Observed? ColoredProduct->Dechlorination No InertAtmosphere Use Inert Atmosphere During Workup ExtendReaction->InertAtmosphere InertAtmosphere->End MilderConditions Use Milder Hydrogenation Conditions Dechlorination->MilderConditions Yes Dechlorination->End No MilderConditions->End

Caption: Troubleshooting guide for common synthesis issues.

References

Technical Support Center: Scale-Up Synthesis of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Amino-6-chloro-o-cresol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established synthetic route involves a multi-step process beginning with o-cresol (B1677501). A common strategy is the chlorination of o-cresol, often using sulfuryl chloride (SO₂Cl₂), which produces a mixture of isomers. This is followed by the nitration of the 6-chloro-o-cresol intermediate to yield 2-chloro-6-methyl-4-nitrophenol. The final and crucial step is the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation.[1]

Q2: What are the critical parameters to control during the catalytic hydrogenation step?

A2: The catalytic hydrogenation of 6-chloro-5-nitro-o-cresol to this compound is a critical step where several parameters must be carefully controlled. These include the choice of catalyst (commonly 5% Palladium on carbon), reaction temperature, hydrogen pressure, and the selection of an appropriate solvent such as methanol (B129727) or ethanol.[2] Maintaining consistent catalyst activity and ensuring efficient mass transfer of hydrogen are crucial for reaction success and to minimize side reactions.

Q3: What are the common impurities encountered in the synthesis of this compound and how can they be identified?

A3: Several impurities can be present in the final product. These include:

  • Dichloro Derivative: Can arise from residual chlorinating agents or side reactions.

  • 5-amino-4-chloro-o-cresol: A structural isomer that is difficult to separate due to similar physical properties.

  • p-amino-o-cresol (4-Amino-2-hydroxytoluene): Another potential impurity.[1][3][4]

  • Unreacted starting material and intermediates.

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective analytical methods for identifying and quantifying these impurities.[3][4]

Q4: What are the recommended storage and handling procedures for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[5][6] It is important to minimize dust generation and accumulation.[5] Handlers should use appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5][7] Ensure adequate ventilation or use a NIOSH/MSHA approved respirator.[5][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Hydrogenation Step 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or poor mixing. 3. Sub-optimal reaction temperature. 4. Impurities in the starting material (6-chloro-5-nitro-o-cresol).1. Use fresh, high-quality catalyst. Consider a catalyst screen to find the optimal one for your system. 2. Ensure the reactor is properly sealed and that the agitation is sufficient for good gas-liquid dispersion. Verify pressure gauges. 3. Optimize the reaction temperature. A Design of Experiments (DoE) approach can be beneficial. 4. Analyze the purity of the starting material and purify if necessary.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation during the reaction. 3. Incorrect stoichiometry of reagents.1. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) and extend the reaction time if necessary. 2. Consider adding the catalyst in portions or using a higher catalyst loading. 3. Re-verify the amounts of all reagents before starting the reaction.
Formation of Impurities 1. Side reactions due to high temperature. 2. Over-reduction or other side reactions. 3. Presence of contaminants in the solvent or reagents.1. Lower the reaction temperature and monitor the impurity profile. 2. Optimize the reaction conditions (pressure, temperature, catalyst loading) to favor the desired transformation. 3. Use high-purity solvents and reagents.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the crystallization solvent. 2. Presence of impurities that inhibit crystallization. 3. Inefficient filtration or washing.1. Perform a solvent screen to find an optimal anti-solvent system for crystallization. 2. Consider a pre-purification step like an activated carbon treatment to remove color and other impurities.[8] A sublimation technique under nitrogen flow has also been reported.[2] 3. Optimize the filtration and washing procedure to minimize product loss while effectively removing impurities.
Product Discoloration 1. Oxidation of the amino group. 2. Presence of colored impurities.1. Handle the product under an inert atmosphere (e.g., nitrogen) as much as possible, especially during drying and storage. 2. Use activated carbon treatment during recrystallization to remove colored byproducts.[8]

Experimental Protocols

Catalytic Hydrogenation of 6-chloro-5-nitro-o-cresol

This protocol is based on examples found in the literature and should be adapted and optimized for specific laboratory or plant conditions.[2]

Materials:

  • 6-chloro-5-nitro-o-cresol

  • Methanol or Ethanol (solvent)

  • 5% Palladium on Carbon (catalyst)

  • High-pressure hydrogenation reactor

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Charge the high-pressure hydrogenation reactor with 6-chloro-5-nitro-o-cresol and the chosen solvent (e.g., 500 kg of methanol for 100 kg of starting material).

  • Add the 5% Palladium on Carbon catalyst (e.g., 1 kg for 100 kg of starting material).

  • Seal the reactor and purge the system with nitrogen gas three times to remove any air.

  • Purge the reactor with hydrogen gas to replace the nitrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.2 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 60-70°C) with agitation.

  • Maintain the temperature and pressure for the required reaction time (e.g., 2.5-5 hours), monitoring the reaction progress by a suitable analytical method.

  • Once the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen pressure safely.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture under a nitrogen atmosphere to remove the catalyst.

  • The resulting filtrate contains the crude this compound.

Purification by Sublimation

This method is suitable for obtaining a high-purity product from the crude material.[2]

Materials:

  • Crude this compound

  • Sublimation apparatus

  • Nitrogen gas

Procedure:

  • Place the crude this compound into the sublimation kettle.

  • Heat the apparatus to a controlled temperature (e.g., 100-135°C).

  • Introduce a steady flow of nitrogen gas (e.g., 45-65 L/min).

  • The product will sublime and can be collected on a cold finger or in a cooler part of the apparatus.

  • Continue the sublimation until the desired amount of purified product is collected.

Data Presentation

Table 1: Typical Reaction Conditions for Catalytic Hydrogenation

ParameterEmbodiment 1[2]Embodiment 2[2]Embodiment 3[2]
Starting Material 100 kg 6-chloro-5-nitro-o-cresol100 kg 6-chloro-5-nitro-o-cresol100 kg 6-chloro-5-nitro-o-cresol
Solvent 500 kg Methanol600 kg Methanol550 kg Ethanol
Catalyst 1 kg 5% Pd/C5 kg 5% Pd/C1 kg 5% Pd/C
Temperature 60°CNot specified, but kept warm70°C
Pressure 0.2 MPaNot specified0.2 MPa
Reaction Time 2.5 hours5 hoursNot specified, but kept warm
Crude Yield ~78.4 kg~75.9 kg~77.5 kg

Table 2: Purity and Impurity Profile of this compound

Compound Percentage in one analysis [3][4]
This compound 94.19%
5-amino-4-chloro-2-methylphenol 2.76%
p-amino-o-cresol 1.99%
Dichloro derivative 0.83%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_purification Purification o-Cresol o-Cresol Chlorination Chlorination o-Cresol->Chlorination SO2Cl2 6-chloro-o-cresol 6-chloro-o-cresol Chlorination->6-chloro-o-cresol Isomer Mixture Nitration Nitration 6-chloro-o-cresol->Nitration HNO3/H2SO4 6-chloro-5-nitro-o-cresol 6-chloro-5-nitro-o-cresol Nitration->6-chloro-5-nitro-o-cresol Precursor Hydrogenation Hydrogenation 6-chloro-5-nitro-o-cresol->Hydrogenation H2, Pd/C Crude Product Crude Product Hydrogenation->Crude Product Purification_Method Purification_Method Crude Product->Purification_Method Isolation Pure Product This compound Purification_Method->Pure Product High Purity

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions Low_Yield Low Yield Issue Catalyst Catalyst Inactivity Low_Yield->Catalyst Conditions Sub-optimal Conditions (Temp, Pressure) Low_Yield->Conditions Purity Starting Material Purity Low_Yield->Purity Check_Catalyst Use Fresh Catalyst Catalyst->Check_Catalyst Optimize Optimize T & P Conditions->Optimize Analyze_SM Analyze/Purify Starting Material Purity->Analyze_SM

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Recrystallization of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Amino-6-chloro-o-cresol through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on available data, ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound. The compound is generally soluble in organic solvents but has limited solubility in water.[1][2] A successful purification has been documented by dissolving the crude product in ethanol at 60°C and then cooling to 5°C to induce crystallization. For related aminophenol compounds, mixtures of alcohol and water are also used for recrystallization.

Q2: My purified this compound is discolored (e.g., brown or reddish). What could be the cause?

A2: Discoloration in aminophenol compounds is frequently caused by oxidation.[3] The amino and hydroxyl groups on the aromatic ring make the compound susceptible to air and light-induced oxidation, which can form colored polymeric impurities. To mitigate this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during the heating and filtration steps. Storing the purified product in a cool, dark environment is also recommended.

Q3: What are the common impurities found in crude this compound?

A3: Impurities can include starting materials from the synthesis, byproducts, and degradation products. An HPLC analysis of one batch of this compound identified 5-amino-4-chloro-2-methylphenol (B111145) (2.76%) and p-amino-o-cresol (1.99%) as minor impurities, along with a dichloro derivative (0.83%).[4] The purity of the compound is typically reported to be greater than 98%.[4]

Q4: Can I use activated carbon to decolorize my product?

A4: Yes, using activated carbon is a standard and effective method for removing colored impurities. In a documented purification procedure, activated carbon was added to the hot ethanol solution of crude this compound to decolorize it before hot filtration.

Q5: My recrystallization yield is very low. What are the likely reasons?

A5: Low yield in recrystallization can stem from several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss.

  • Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in a significant amount of the product remaining in the solution.

  • Washing with a non-chilled solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the purified product.

Data Presentation: Solvent Selection

SolventSuitability for RecrystallizationRationale & Notes
Ethanol Highly Suitable Documented as an effective solvent for recrystallization of this compound. It provides a good balance of solubility at elevated and reduced temperatures.
Methanol Likely Suitable Structurally similar to ethanol and generally a good solvent for polar organic compounds. May require a co-solvent like water for optimal results.
Water Poor Primary Solvent This compound has limited solubility in water.[1][2] It may be useful as an anti-solvent in a mixed solvent system with a more soluble alcohol.
Ethanol/Water Potentially Suitable Mixed solvent systems are common for aminophenols. The addition of water as an anti-solvent to an ethanol solution can help to induce crystallization and improve yield.
Acetone Potentially Suitable A polar aprotic solvent that can dissolve many organic compounds. Its suitability would need to be determined experimentally.
Toluene Likely Unsuitable As a non-polar solvent, it is less likely to be a good solvent for the polar this compound.
Hexane Unsuitable A non-polar solvent, unsuitable for dissolving this polar compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is adapted from a documented purification procedure.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (decolorizing charcoal)

  • Celitem or filter aid (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to 60°C with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute's weight). Swirl the flask and gently reheat to 60°C for a few minutes.

  • Hot Filtration: Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot ethanol through it. This will prevent premature crystallization. If activated carbon was used, you may add a small layer of Celite® on top of the filter paper. Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature until a constant weight is achieved.

Mandatory Visualizations

Experimental Workflow

G cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Hot Ethanol (60°C) add_carbon Add Activated Carbon dissolve->add_carbon hot_filtration Hot Gravity Filtration dissolve->hot_filtration heat_briefly Heat Briefly add_carbon->heat_briefly heat_briefly->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold Ethanol vacuum_filtration->wash dry Dry Crystals wash->dry end end dry->end Pure Product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

G start Recrystallization Issue issue_yield Low Yield? start->issue_yield issue_purity Impure Crystals? issue_crystals No Crystals Form? issue_yield->issue_purity No sol_yield_1 Reduce solvent volume and re-crystallize issue_yield->sol_yield_1 Yes issue_purity->issue_crystals No sol_purity_1 Ensure slow cooling to prevent trapping impurities issue_purity->sol_purity_1 Yes sol_crystals_1 Scratch inside of flask with a glass rod issue_crystals->sol_crystals_1 Yes sol_yield_2 Ensure slow cooling and sufficient time in ice bath sol_yield_1->sol_yield_2 sol_yield_3 Wash crystals only with ice-cold solvent sol_yield_2->sol_yield_3 end_node Process Optimized sol_yield_3->end_node sol_purity_2 Add activated carbon to hot solution before filtration sol_purity_1->sol_purity_2 sol_purity_3 Consider a second recrystallization sol_purity_2->sol_purity_3 sol_purity_3->end_node sol_crystals_2 Add a seed crystal of pure compound sol_crystals_1->sol_crystals_2 sol_crystals_3 Boil off some solvent to increase concentration sol_crystals_2->sol_crystals_3 sol_crystals_3->end_node

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: HPLC Analysis of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 5-Amino-6-chloro-o-cresol.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of peak tailing for this compound in reverse-phase HPLC?

A1: Peak tailing for this compound is primarily caused by secondary interactions between the basic amino group of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions create a secondary, stronger retention mechanism in addition to the desired reversed-phase interaction, leading to a tailed peak shape. Other potential causes include column overload, column contamination or degradation, and issues with the HPLC system such as dead volume.[1][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor in controlling the peak shape of this compound due to its amphoteric nature (containing both a basic amino group and an acidic phenolic hydroxyl group).

  • At low pH (around 2.5-3.5): The residual silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated amine group of the analyte.[1][2][6] This minimizes secondary interactions and significantly reduces peak tailing.

  • At intermediate pH (around 4-7): The silanol groups become ionized (negatively charged), while the amino group of the analyte is still protonated (positively charged). This leads to strong ionic interactions, resulting in severe peak tailing.

  • At high pH (above 8): While a high pH can also be used to suppress silanol interactions by keeping the analyte's amino group in its neutral form, it can lead to the degradation of conventional silica-based columns. If a high pH is necessary, a hybrid or specially designed pH-stable column should be used.

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: A modern, high-purity, base-deactivated, and end-capped C18 or C8 column is highly recommended.[2][7] These columns have a minimal number of accessible residual silanol groups, which reduces the potential for secondary interactions that cause peak tailing with basic compounds like this compound.

Q4: Can mobile phase additives help in reducing peak tailing?

A4: Yes, mobile phase additives can be effective.

  • Acidic modifiers: Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase to lower the pH is a common and effective strategy.[1]

  • Competing bases: In some cases, adding a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (B128534) (TEA) can help.[6] The competing base will preferentially interact with the active silanol sites, masking them from the analyte. However, this approach can shorten column lifetime and may not be suitable for all applications, especially with mass spectrometry detection.

Q5: My peak tailing persists even after optimizing the mobile phase and using a suitable column. What else should I check?

A5: If peak tailing continues, consider the following troubleshooting steps:

  • Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.

  • Column Void: A void at the head of the column can cause peak distortion. This can be checked by reversing the column (if the manufacturer allows) and flushing it.

  • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume. Ensure all fittings are properly connected.

  • Sample Overload: Inject a more diluted sample to see if the peak shape improves.[1]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase.

Troubleshooting Guide: Resolving Peak Tailing

The following table summarizes the effect of various HPLC parameters on the peak shape of this compound and provides recommendations for improvement.

ParameterObservation with Peak TailingRecommended ActionExpected Outcome
Mobile Phase pH Tailing observed at neutral or mid-range pH.Adjust mobile phase pH to 2.5-3.5 using an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).Protonation of silanol groups, minimizing secondary interactions and improving peak symmetry.
Column Chemistry Using an older, Type A silica (B1680970) column.Switch to a modern, high-purity, base-deactivated, and end-capped C18 or C8 column.Reduced number of active silanol sites available for secondary interactions.
Mobile Phase Additives Peak tailing persists at low pH.Consider adding a competing base like triethylamine (TEA) at a low concentration (e.g., 5-10 mM). Use with caution.The competing base masks residual silanol groups, reducing analyte interaction.
Sample Concentration Peak shape worsens with increasing concentration.Dilute the sample and reinject.Improved peak symmetry by operating within the column's linear capacity.
HPLC System All peaks in the chromatogram are tailing.Check for and minimize extra-column volume (dead volume) in tubing and connections. Ensure proper fitting connections.Sharper, more symmetrical peaks due to reduced band broadening outside the column.
Column Condition Gradual increase in peak tailing over time.Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, the column may be degraded and require replacement.Removal of contaminants that may be causing secondary interactions.

Experimental Protocols

Recommended Starting HPLC Method:

  • Column: High-purity, base-deactivated, end-capped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for this compound

  • Injection Volume: 5 µL

  • Sample Diluent: Mobile Phase A

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Check for dead volume - Inspect fittings and tubing - Flush system check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Tailing check_all_peaks->analyte_specific No check_ph Is Mobile Phase pH between 2.5 and 3.5? system_issue->check_ph analyte_specific->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 with 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column Using a modern, base-deactivated, end-capped column? check_ph->check_column Yes adjust_ph->check_column resolved Peak Shape Resolved change_column Switch to a high-purity, base-deactivated, end-capped column check_column->change_column No check_overload Is sample overloaded? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes flush_column Flush column with strong solvent. Consider competing base additive if issue persists. check_overload->flush_column No dilute_sample->resolved flush_column->resolved

References

degradation pathways of 5-Amino-6-chloro-o-cresol under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 5-Amino-6-chloro-o-cresol under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on the chemical structure of this compound (a substituted aminophenol), several degradation pathways can be anticipated under stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. The primary degradation pathways are expected to involve oxidation of the amino and phenol (B47542) groups, hydrolysis of the chlorine substituent, and potential polymerization.

Q2: What are the likely degradation products I might observe during my experiments?

A2: Under oxidative conditions, the formation of quinone-imine or benzoquinone derivatives is likely. Hydrolytic conditions may lead to the replacement of the chlorine atom with a hydroxyl group, forming an aminodihydroxy-cresol. Under photolytic stress, dechlorination and the formation of hydroxylated byproducts are possible. Thermal stress may lead to more complex decomposition, potentially involving the loss of methyl or amino groups.

Q3: My sample is changing color during the degradation study. What could be the cause?

A3: Color change, particularly the formation of brown or dark-colored solutions, is often indicative of oxidation and subsequent polymerization of the resulting degradation products, such as quinone-like compounds. This is a common observation for phenolic and amino-aromatic compounds.

Q4: I am seeing unexpected peaks in my HPLC analysis. How can I identify them?

A4: Unexpected peaks likely correspond to degradation products. To identify these, it is recommended to use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products, which, along with knowledge of the expected degradation pathways, can help in structure elucidation.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Profiles
  • Problem: Reproducibility of degradation profiles is poor between experiments.

  • Possible Causes & Solutions:

    • Inconsistent Stress Conditions: Ensure that stress conditions (temperature, pH, light intensity, concentration of reagents) are precisely controlled and monitored in every experiment.

    • Sample Preparation Variability: Standardize all sample preparation steps, including solvent degassing, concentration of this compound, and the matrix used.

    • Purity of Starting Material: Variations in the purity of this compound can lead to different degradation profiles. Use a well-characterized batch of the compound.

Issue 2: No Degradation Observed
  • Problem: The compound appears to be stable under the applied stress conditions.

  • Possible Causes & Solutions:

    • Insufficient Stress Levels: The applied stress may not be harsh enough. Gradually increase the intensity of the stressor (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent) until degradation is observed.

    • Inappropriate Analytical Method: The analytical method may not be able to separate the parent compound from its degradation products. A high-resolution, stability-indicating HPLC method should be developed and validated.

    • High Stability of the Compound: this compound is reported to be relatively stable under certain conditions, such as exposure to UV light[1]. It may require more forcing conditions to induce degradation.

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under different stress conditions. These are based on the known reactivity of related chloro-aminophenol compounds.

G parent This compound oxidized Quinone-imine Derivative parent->oxidized Oxidation (e.g., H₂O₂) polymer Polymeric Products oxidized->polymer Polymerization

Proposed Oxidative Degradation Pathway

G parent This compound hydrolyzed 5-Amino-2-hydroxy-o-cresol parent->hydrolyzed Hydrolysis (Acid/Base)

Proposed Hydrolytic Degradation Pathway

G parent This compound dechlorinated 5-Amino-o-cresol parent->dechlorinated Dechlorination hydroxylated Hydroxylated Derivatives parent->hydroxylated Hydroxylation

Proposed Photolytic Degradation Pathways

Quantitative Data Summary

Stress ConditionDurationTemperature (°C)% Degradation of this compoundMajor Degradation Product(s) Identified% Formation of Major Degradant(s)
0.1 M HCl24h80
0.1 M NaOH24h80
3% H₂O₂24h25
Heat (Solid)48h105
Photolytic (UV)72h25

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL. Heat the solution at 80°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) to a final concentration of 100 µg/mL. Heat at 80°C for specified time points.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution at room temperature and protect it from light for specified time points.

    • Thermal Degradation: Place the solid drug substance in a hot air oven maintained at 105°C for a specified duration.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

Recommended HPLC Method
  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometric detection for identification of degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This method should be optimized to achieve adequate separation between the parent compound and all potential degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic Neutralize/Dilute Neutralize/Dilute Acid Hydrolysis->Neutralize/Dilute Base Hydrolysis->Neutralize/Dilute Oxidation->Neutralize/Dilute Thermal->Neutralize/Dilute Photolytic->Neutralize/Dilute HPLC/UPLC-MS Analysis HPLC/UPLC-MS Analysis Neutralize/Dilute->HPLC/UPLC-MS Analysis Data Interpretation Data Interpretation HPLC/UPLC-MS Analysis->Data Interpretation

Forced Degradation Experimental Workflow

References

catalyst deactivation in the hydrogenation of 6-chloro-5-nitro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the catalytic hydrogenation of 6-chloro-5-nitro-o-cresol. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of 6-chloro-5-nitro-o-cresol?

A1: The most commonly employed catalysts for the hydrogenation of halogenated nitroaromatics like 6-chloro-5-nitro-o-cresol are palladium on carbon (Pd/C) and platinum-based catalysts (e.g., Pt/C).[1][2][3] These catalysts are effective in reducing the nitro group to an amine.

Q2: What are the primary causes of catalyst deactivation in this specific reaction?

A2: Catalyst deactivation during the hydrogenation of 6-chloro-5-nitro-o-cresol can occur through several mechanisms:

  • Poisoning: The catalyst's active sites can be blocked by chemical compounds. Halides, such as the chloride present in the substrate molecule, are known potential poisons for platinum and palladium catalysts.[4][5] Sulfur compounds, if present as impurities in the reactants or solvent, are also potent poisons.[6]

  • Sintering: At elevated temperatures, the metal nanoparticles on the catalyst support can agglomerate, leading to a decrease in the active surface area and, consequently, lower catalytic activity.[7]

  • Fouling: The pores of the catalyst support can be blocked by byproducts or carbonaceous deposits (coke), preventing the substrate from reaching the active sites.[8][9]

  • Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, competing with the nitro compound and slowing the reaction rate.

Q3: How can I minimize dehydrohalogenation (loss of chlorine) during the reaction?

A3: Minimizing the loss of the chlorine substituent is crucial for obtaining the desired product. Strategies to enhance selectivity include:

  • Catalyst Choice: Platinum-based catalysts, sometimes modified with other metals like vanadium, can offer higher selectivity in the hydrogenation of halogenated nitroaromatics.[1]

  • Reaction Conditions: Operating at lower temperatures and pressures can often reduce the incidence of hydrodehalogenation.

  • Additives: The use of certain inhibitors or promoters can suppress the C-Cl bond cleavage.

Q4: What are the signs of catalyst deactivation during my experiment?

A4: Signs of catalyst deactivation include a noticeable decrease in the rate of hydrogen uptake, the reaction stalling before completion, or an increase in the formation of undesired byproducts, such as the dehalogenated compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the hydrogenation of 6-chloro-5-nitro-o-cresol.

Issue 1: Low or No Conversion of Starting Material

If you observe low or no conversion of the 6-chloro-5-nitro-o-cresol, consider the following troubleshooting steps.

  • Catalyst Activity: The catalyst may be inactive due to improper storage, handling, or previous use. Ensure the catalyst is fresh or has been properly stored under an inert atmosphere. For Pd/C, it is crucial to handle it carefully as it can be pyrophoric.

  • Catalyst Poisoning: Suspect catalyst poisoning if the reaction starts but then slows down or stops prematurely. Review the purity of your starting material, solvent, and hydrogen gas for potential poisons like sulfur or other halides.

  • Insufficient Mass Transfer: Inadequate stirring can lead to poor contact between the substrate, hydrogen, and the solid catalyst. Ensure vigorous stirring to keep the catalyst suspended.

  • Reaction Conditions: Verify that the temperature and hydrogen pressure are appropriate for the reaction. Low pressure or temperature can lead to slow reaction rates.

Issue 2: Poor Selectivity (High Levels of Dehalogenation)

If you are observing significant amounts of the dehalogenated byproduct, 5-amino-o-cresol, consider these adjustments.

  • Reaction Temperature: High temperatures can promote the cleavage of the carbon-chlorine bond. Try reducing the reaction temperature.

  • Hydrogen Pressure: Lowering the hydrogen pressure can sometimes improve selectivity by disfavoring the hydrodehalogenation side reaction.

  • Catalyst Type: If using a highly active catalyst like standard Pd/C, consider switching to a more selective catalyst system, such as a modified platinum catalyst.

Data Presentation

The following table summarizes experimental conditions from industrial-scale hydrogenations of 6-chloro-5-nitro-o-cresol using a 5% palladium on carbon catalyst, as described in a patent.[10] This data can serve as a starting point for developing your own experimental protocols.

ParameterEmbodiment 1Embodiment 2Embodiment 3
Substrate 100 kg of 6-chloro-5-nitro-o-cresol100 kg of 6-chloro-5-nitro-o-cresol100 kg of 6-chloro-5-nitro-o-cresol
Catalyst 1 kg of 5% Palladium on Carbon5 kg of 5% Palladium on Carbon1 kg of 5% Palladium on Carbon
Solvent 500 kg of Methanol (B129727)600 kg of Methanol550 kg of Ethanol
Temperature 60°C80°C70°C
Pressure 0.2 MPa0.4 MPa0.2 MPa
Reaction Time 2.5 hours5 hours5 hours

Experimental Protocols

General Laboratory-Scale Protocol for Hydrogenation of 6-chloro-5-nitro-o-cresol

This protocol is a general guideline for a laboratory-scale reaction.[11]

Materials:

  • 6-chloro-5-nitro-o-cresol

  • 5% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Buchner funnel with Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 6-chloro-5-nitro-o-cresol in methanol or ethanol.

  • Carefully add 5% Pd/C (typically 1-5 mol% of the substrate) to the solution under an inert atmosphere.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Introduce hydrogen gas to the desired pressure (e.g., from a balloon or a pressurized cylinder).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake containing the catalyst to dry, as it can be pyrophoric. Keep it wet with solvent.

  • Wash the filter cake with a small amount of the reaction solvent.

  • The filtrate containing the product can then be concentrated and purified as necessary.

Visualizations

Reaction Pathway

G sub 6-chloro-5-nitro-o-cresol cat Pd/C or Pt/C Catalyst + H2 sub->cat prod 6-chloro-5-amino-o-cresol byprod 5-amino-o-cresol (Dehalogenated byproduct) cat->prod Desired Reaction cat->byprod Side Reaction (Hydrodehalogenation)

Caption: Reaction pathway for the hydrogenation of 6-chloro-5-nitro-o-cresol.

Catalyst Deactivation Workflow

G start Active Catalyst poison Poisoning (e.g., Halides, Sulfur) start->poison sinter Sintering (High Temperature) start->sinter foul Fouling (Coke, Byproducts) start->foul deactivated Deactivated Catalyst poison->deactivated sinter->deactivated foul->deactivated

Caption: Common mechanisms leading to catalyst deactivation.

Troubleshooting Logic

G issue Low Conversion or Stalled Reaction check_cat Check Catalyst Activity (Age, Storage) issue->check_cat check_poison Evaluate Potential Poisons (Purity of Reagents) check_cat->check_poison [Catalyst OK] check_mass Assess Mass Transfer (Stirring Rate) check_poison->check_mass [Purity OK] check_cond Verify Reaction Conditions (T, P) check_mass->check_cond [Stirring OK] solution Optimize Conditions or Replace Catalyst check_cond->solution [Conditions OK]

Caption: Troubleshooting workflow for low reaction conversion.

References

Validation & Comparative

A Comparative Analysis of 5-Amino-6-chloro-o-cresol and 5-Amino-4-chloro-o-cresol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the isomeric compounds 5-Amino-6-chloro-o-cresol and 5-Amino-4-chloro-o-cresol, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The following sections present a side-by-side look at their chemical and physical properties, synthesis methodologies, applications, and toxicological profiles, supported by available experimental data.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for both compounds is presented below. Direct comparative studies are limited; therefore, the data is compiled from individual safety assessments and reports.

PropertyThis compound5-Amino-4-chloro-o-cresol
CAS Number 84540-50-1110102-86-8 (free base), 110102-85-7 (HCl salt)[1]
Molecular Formula C₇H₈ClNOC₇H₈ClNO
Molecular Weight 157.60 g/mol 157.59 g/mol (free base), 194.06 g/mol (HCl salt)[1]
Appearance Beige fine powder[2]Crystals ranging from beige and reddish-brown to brown[3]
Melting Point 80-83°C[2]Not specified
Boiling Point Predicted at 262.7°C[2]Not specified
Purity >98% (NMR, HPLC)[4]>97% (HPLC for HCl salt)[1]
Key Impurities 5-amino-4-chloro-2-methylphenol (2.76%), p-amino-o-cresol (1.99%), dichloro derivative (0.83%)[4]4-amino-2-hydroxytoluene (up to 2%)[1]
Solubility Soluble in water[5]Soluble in water, propylene (B89431) glycol, and triethanolamine[1]
Acute Oral Toxicity (LD₅₀) 1200 mg/kg bw (mice)[4]>2000 mg/kg bw (rats, for HCl salt)[6]
Dermal Irritation Not irritating or corrosive (undiluted, rabbits)[5]Non-irritating (10% aqueous solution, rabbits)[1]
Ocular Irritation Ocular irritant (undiluted, rabbits)[4]Slight ocular irritant (5% aqueous solution, rabbits)[1]

Synthesis and Chemical Reactivity

Both this compound and 5-Amino-4-chloro-o-cresol are primarily used as precursors in oxidative hair dye formulations.[1][4] Their synthesis involves multi-step chemical reactions.

Synthesis of this compound

A common route for the synthesis of this compound involves the catalytic hydrogenation of a nitrated precursor.[2]

2-chloro-6-methyl-4-nitrophenol 2-chloro-6-methyl-4-nitrophenol Catalytic Hydrogenation Catalytic Hydrogenation 2-chloro-6-methyl-4-nitrophenol->Catalytic Hydrogenation H₂, Catalyst (e.g., Pd/C) This compound This compound Catalytic Hydrogenation->this compound

Synthesis of this compound.
Synthesis of 5-Amino-4-chloro-o-cresol

While a specific laboratory-scale synthesis protocol for 5-Amino-4-chloro-o-cresol was not detailed in the reviewed documents, a general pathway can be inferred from related aminophenol syntheses, likely involving the reduction of a corresponding nitro compound.

4-chloro-2-methyl-5-nitrophenol 4-chloro-2-methyl-5-nitrophenol Reduction Reduction 4-chloro-2-methyl-5-nitrophenol->Reduction Reducing Agent 5-Amino-4-chloro-o-cresol 5-Amino-4-chloro-o-cresol Reduction->5-Amino-4-chloro-o-cresol

Putative synthesis of 5-Amino-4-chloro-o-cresol.

Application in Oxidative Hair Dyes

Both isomers function as "couplers" or "precursors" in permanent hair dye formulations. They react with a "primary intermediate" in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger dye molecules within the hair shaft.[1][3][4] This process leads to a long-lasting hair color.

cluster_0 Hair Dye Formulation Coupler This compound or 5-Amino-4-chloro-o-cresol Mixing Mixing Coupler->Mixing Primary Intermediate Primary Intermediate Primary Intermediate->Mixing Oxidizing Agent Hydrogen Peroxide Oxidizing Agent->Mixing Application to Hair Application to Hair Mixing->Application to Hair Dye Formation in Hair Shaft Dye Formation in Hair Shaft Application to Hair->Dye Formation in Hair Shaft

Workflow of oxidative hair dyeing.

While both compounds are used for this purpose, no direct comparative data on their performance in terms of color intensity, shade, or longevity was found. The final color obtained depends on the specific combination of primary intermediates and couplers used in the formulation.[3]

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

The following is a representative protocol for the synthesis of this compound via catalytic hydrogenation, based on a patent for its preparation.[7]

  • Materials: 6-chloro-5-nitro-o-cresol, Methanol, 5% Palladium on carbon (Pd/C), Nitrogen gas, Hydrogen gas.

  • Procedure:

    • A high-pressure hydrogenation vessel is charged with methanol, 6-chloro-5-nitro-o-cresol, and 5% Pd/C.

    • The atmosphere in the vessel is replaced with nitrogen gas, and then with hydrogen gas.

    • The reaction is conducted under hydrogen pressure at a controlled temperature (e.g., 60°C) until the reaction is complete.

    • The catalyst is removed by filtration under a nitrogen atmosphere.

    • The solvent (methanol) is recovered from the filtrate.

    • The resulting crude product is dried.

    • Purification is achieved by sublimation under a nitrogen stream at an elevated temperature (e.g., 100°C) to yield the purified this compound.

Dermal Absorption Study (General Protocol - OECD TG 428)

Dermal absorption studies for these compounds are typically conducted following the OECD Test Guideline 428 "Skin Absorption: In Vitro Method".[1][8]

  • Principle: The test substance, usually radiolabelled, is applied to the surface of a skin sample (human or animal) mounted in a diffusion cell that separates a donor and a receptor chamber. The amount of the substance that penetrates the skin is measured in the receptor fluid over time.[8]

  • Procedure Outline:

    • Excised skin is mounted on a diffusion cell.

    • A formulation containing the test substance is applied to the epidermal surface.

    • The receptor fluid is sampled at predetermined time intervals.

    • At the end of the experiment, the distribution of the test substance in the skin and receptor fluid is quantified.

    • The systemically available amount is calculated from the amounts absorbed and penetrated.[1]

Skin Irritation Study (General Protocol - OECD TG 404)

Skin irritation potential is assessed according to the OECD Test Guideline 404 "Acute Dermal Irritation/Corrosion".[9][10]

  • Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit) on a small area, with untreated skin serving as a control. The degree of irritation is evaluated at specific intervals.[9][10]

  • Procedure Outline:

    • The test substance is applied to a small patch of shaved skin.

    • The patch is left in place for a defined period (e.g., 4 hours).[10]

    • After removal of the patch, the skin is observed for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours).[9]

    • The reactions are scored according to a standardized grading system.

Conclusion

This compound and 5-Amino-4-chloro-o-cresol are structurally similar compounds with a primary application as couplers in oxidative hair dyes. Their physicochemical properties are comparable, though more detailed data is available for the 6-chloro isomer. Both have been subject to safety assessments which indicate a low potential for systemic toxicity under their intended use conditions.

The key differentiator in a research or product development context would likely be their performance characteristics in a final formulation, such as the resulting color and its stability. Unfortunately, direct, publicly available experimental data comparing these performance aspects is lacking. Researchers and formulators would need to conduct their own comparative studies to determine the optimal isomer for a specific application. The synthesis routes are analogous, and the choice between them may depend on the availability and cost of the starting materials.

References

A Comparative Guide to Analytical Method Validation for 5-Amino-6-chloro-o-cresol Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of 5-Amino-6-chloro-o-cresol, a compound commonly used in cosmetic formulations, particularly hair dyes.[1][2] The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and reproducibility in research and quality control settings.[3][4][5][6][7]

The two methods compared are a primary High-Performance Liquid Chromatography (HPLC) method, which is a common and robust technique for such analyses, and an alternative UV-Vis Spectrophotometric method, which offers a simpler and more rapid approach.[8][9][10] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated analytical procedure for this compound.

Experimental Protocols

This method is designed to provide high specificity and sensitivity for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of a modifying agent like phosphoric acid to improve peak shape.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

This method provides a more rapid but potentially less specific analysis compared to HPLC.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 280 nm).

  • Standard Preparation: A stock solution of this compound is prepared in the solvent and serially diluted to create calibration standards ranging from 5 µg/mL to 50 µg/mL.

  • Sample Preparation: The sample is dissolved in the solvent, and the absorbance is measured at the λmax against a solvent blank.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the hypothetical, yet representative, quantitative data for the validation of the two analytical methods as per ICH guidelines.

Table 1: System Suitability and Specificity

ParameterHPLC MethodUV-Vis Spectrophotometric MethodICH Acceptance Criteria
Tailing Factor 1.1N/A≤ 2.0
Theoretical Plates > 2000N/A> 2000
Specificity No interference from placebo and known impuritiesPotential interference from excipients absorbing at λmaxThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Table 2: Linearity and Range

ParameterHPLC MethodUV-Vis Spectrophotometric MethodICH Acceptance Criteria
Linearity Range 1 - 100 µg/mL5 - 50 µg/mLA linear relationship should be established across the range of the analytical procedure.
Correlation Coefficient (r²) 0.99950.9989≥ 0.999
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.

Table 3: Accuracy (Recovery)

Concentration LevelHPLC Method (% Recovery ± RSD)UV-Vis Spectrophotometric Method (% Recovery ± RSD)ICH Acceptance Criteria
80% 99.5 ± 0.8%98.7 ± 1.5%98.0% to 102.0% recovery
100% 100.2 ± 0.5%101.1 ± 1.2%98.0% to 102.0% recovery
120% 99.8 ± 0.7%99.5 ± 1.8%98.0% to 102.0% recovery

Table 4: Precision

Precision LevelHPLC Method (%RSD)UV-Vis Spectrophotometric Method (%RSD)ICH Acceptance Criteria
Repeatability (Intra-day) < 1.0%< 1.5%RSD ≤ 2%
Intermediate Precision (Inter-day) < 1.5%< 2.0%RSD ≤ 2%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterHPLC MethodUV-Vis Spectrophotometric MethodICH Acceptance Criteria
LOD 0.2 µg/mL1.0 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ 0.6 µg/mL3.0 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 6: Robustness

Parameter VariationHPLC Method (%RSD)UV-Vis Spectrophotometric Method (%RSD)ICH Acceptance Criteria
Change in Flow Rate (± 0.1 mL/min) < 2.0%N/ARSD should be within acceptable limits.
Change in Mobile Phase Composition (± 2%) < 2.0%N/ARSD should be within acceptable limits.
Change in Wavelength (± 2 nm) < 2.0%< 3.0%RSD should be within acceptable limits.

Mandatory Visualization

The following diagram illustrates the logical workflow of the analytical method validation process as stipulated by the ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method and Purpose protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Prepare Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end End: Method is Validated documentation->end

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.

References

A Comparative Analysis of Catalysts for the Synthesis of 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative study of various catalysts for the synthesis of 5-Amino-6-chloro-o-cresol, a key intermediate in the pharmaceutical and dye industries. The primary synthesis route involves the catalytic hydrogenation of 6-chloro-5-nitro-o-cresol. This publication offers a detailed examination of the performance of three common heterogeneous catalysts: 5% Palladium on Carbon (Pd/C), Raney Nickel, and 5% Platinum on Carbon (Pt/C), supported by experimental data from patent literature and academic studies on related compounds.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is critical for optimizing the yield, selectivity, and economic viability of the synthesis of this compound. The following table summarizes the key performance indicators for the selected catalysts.

CatalystCatalyst Loading (w/w)Temperature (°C)Pressure (MPa)Reaction Time (h)SolventCrude Yield (%)SelectivityKey Advantages & Disadvantages
Catalyst A: 5% Pd/C 1%600.22.5Methanol (B129727)~85-90%HighAdvantages: High activity and selectivity under mild conditions.[1] Disadvantages: Potential for dehalogenation, higher cost than nickel-based catalysts.
Catalyst B: Raney Nickel ~5%70-902-44-6Methanol/WaterEstimated 80-85%Good to HighAdvantages: Cost-effective, less prone to dehalogenation.[2][3] Disadvantages: Pyrophoric nature requires careful handling, may require higher temperatures and pressures.
Catalyst C: 5% Pt/C ~1-2%50-701-23-5Ethanol (B145695)Estimated >90%Very HighAdvantages: Robust, high activity, and excellent selectivity, often preventing dehalogenation.[1] Disadvantages: Generally the most expensive of the three options.

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of 6-chloro-5-nitro-o-cresol using each catalyst are provided below.

Catalyst A: 5% Palladium on Carbon (Pd/C)

This protocol is adapted from a patented industrial synthesis method.[1]

  • Reactor Setup: A high-pressure hydrogenation vessel is charged with 100 kg of 6-chloro-5-nitro-o-cresol and 500 kg of methanol.

  • Catalyst Addition: 1 kg of 5% Palladium on Carbon catalyst is added to the mixture.

  • Inerting the System: The reactor is sealed and the internal atmosphere is replaced with nitrogen three times to ensure an oxygen-free environment.

  • Hydrogenation: The nitrogen is then replaced with hydrogen, and the reactor is pressurized to 0.2 MPa. The reaction mixture is heated to 60°C with constant agitation.

  • Reaction Monitoring and Work-up: The reaction is monitored for hydrogen uptake and is typically complete within 2.5 hours. Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration under a nitrogen atmosphere.

  • Product Isolation: The methanol is recovered from the filtrate by distillation to yield the crude this compound.

Catalyst B: Raney Nickel

This protocol is a generalized procedure based on the known application of Raney Nickel in the reduction of nitroaromatic compounds.[2][3]

  • Reactor Setup: A high-pressure autoclave is charged with 100 kg of 6-chloro-5-nitro-o-cresol and a suitable solvent such as a methanol/water mixture.

  • Catalyst Addition: Approximately 5 kg of water-wet Raney Nickel is carefully added to the reactor.

  • Inerting the System: The reactor is sealed and purged with nitrogen multiple times.

  • Hydrogenation: The vessel is pressurized with hydrogen to 2-4 MPa and heated to 70-90°C with vigorous stirring.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by the cessation of hydrogen consumption. After cooling and venting the reactor, the Raney Nickel is carefully separated by filtration.

  • Product Isolation: The solvent is removed under reduced pressure to obtain the crude product.

Catalyst C: 5% Platinum on Carbon (Pt/C)

This protocol is based on findings from studies on the selective hydrogenation of halogenated nitroarenes.[1]

  • Reactor Setup: A stirred autoclave is loaded with 100 kg of 6-chloro-5-nitro-o-cresol and 500 kg of ethanol.

  • Catalyst Addition: 1-2 kg of 5% Platinum on Carbon catalyst is introduced into the reactor.

  • Inerting the System: The system is made inert by repeated purging with nitrogen.

  • Hydrogenation: The reactor is pressurized with hydrogen to 1-2 MPa and the temperature is raised to 50-70°C. The mixture is agitated continuously.

  • Reaction Monitoring and Work-up: Upon completion of the reaction, as indicated by hydrogen uptake, the reactor is cooled and depressurized. The catalyst is filtered off.

  • Product Isolation: The ethanol is evaporated from the filtrate to yield the crude this compound.

Visualizing the Process

To further elucidate the synthesis and experimental comparison, the following diagrams are provided.

SynthesisPathway 6-chloro-5-nitro-o-cresol 6-chloro-5-nitro-o-cresol H2_Catalyst H2 / Catalyst 6-chloro-5-nitro-o-cresol->H2_Catalyst Reactant This compound This compound H2_Catalyst->this compound Product

Synthesis of this compound via catalytic hydrogenation.

ExperimentalWorkflow cluster_prep Preparation cluster_catalysis Catalyst Comparison cluster_reaction Reaction cluster_analysis Analysis Reactant_Solvent Mix 6-chloro-5-nitro-o-cresol and Solvent Catalyst_A Add 5% Pd/C Reactant_Solvent->Catalyst_A Catalyst_B Add Raney Nickel Reactant_Solvent->Catalyst_B Catalyst_C Add 5% Pt/C Reactant_Solvent->Catalyst_C Hydrogenation_A Hydrogenate (0.2 MPa, 60°C) Catalyst_A->Hydrogenation_A Hydrogenation_B Hydrogenate (2-4 MPa, 70-90°C) Catalyst_B->Hydrogenation_B Hydrogenation_C Hydrogenate (1-2 MPa, 50-70°C) Catalyst_C->Hydrogenation_C Analysis_A Filtration & Product Isolation A Hydrogenation_A->Analysis_A Analysis_B Filtration & Product Isolation B Hydrogenation_B->Analysis_B Analysis_C Filtration & Product Isolation C Hydrogenation_C->Analysis_C

Workflow for the comparative study of catalysts.

References

A Comparative Genotoxicity Assessment of 5-Amino-6-chloro-o-cresol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of 5-Amino-6-chloro-o-cresol and its structurally related isomers. The assessment is based on a comprehensive review of available experimental data from key genotoxicity assays, including the bacterial reverse mutation assay (Ames test), the in vitro and in vivo micronucleus assays, and the in vitro chromosomal aberration test. Detailed experimental protocols for these assays are provided, and potential signaling pathways involved in the genotoxic effects of these aromatic amines are illustrated.

Comparative Genotoxicity Data

The following tables summarize the quantitative data from various genotoxicity studies on this compound and its isomers. These compounds are primarily used as hair dye intermediates, and their safety assessment is crucial for consumer and occupational health.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

CompoundStrains TestedConcentration RangeMetabolic Activation (S9)Result
This compound TA98, TA100, TA1535, TA1537Up to 2500 µ g/plate With & WithoutMutagenic in TA98 with S9 activation
5-Amino-4-chloro-o-cresol TA98, TA100, TA102, TA1535, TA1537Up to 5000 µ g/plate With & WithoutMutagenic in TA98 with S9 activation[1][2]
4-Amino-m-cresol TA98, TA100, TA1535, TA1537Up to 5000 µ g/plate With & WithoutNegative[3][4]
6-Amino-o-cresol TA97, TA98, TA100, TA153533 to 6,666 µ g/plate With & WithoutPositive in TA97, TA98, and TA100 with S9 activation
4-Chloro-2-aminophenol TA98, TA100, TA1535, TA1537, E. coli WP2uvrAUp to 5000 µ g/plate With & WithoutWeakly mutagenic; positive in TA100 and TA1537 with S9 activation[5]

Table 2: In Vitro Micronucleus Test Results

The in vitro micronucleus test detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

CompoundCell LineConcentration RangeMetabolic Activation (S9)Result
This compound Chinese Hamster V79 CellsNot specifiedWith & WithoutNegative
5-Amino-4-chloro-o-cresol V79 cellsNot specifiedWith & WithoutPositive
4-Amino-m-cresol Human lymphocytesUp to 150 µg/mlWith & WithoutAmbiguous with S9 activation, Negative without S9 activation[3]

Table 3: In Vivo Micronucleus Test Results

The in vivo micronucleus assay assesses the ability of a test substance to induce chromosomal damage in the bone marrow of rodents.

CompoundSpeciesDose RangeRoute of AdministrationResult
This compound MouseUp to 400 mg/kg bwIntraperitonealNegative
5-Amino-4-chloro-o-cresol Mouse500 mg/kg bwIntraperitonealNegative[6]
4-Amino-m-cresol MouseUp to 1000 mg/kg bwOralNegative[3]
6-Amino-o-cresol Mouse50 to 400 mg/kgGavageNegative[7]

Table 4: In Vitro Chromosomal Aberration Test Results

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

CompoundCell LineConcentration RangeMetabolic Activation (S9)Result
This compound Chinese Hamster Lung CellsUp to 1100 µg/mlWith & WithoutNegative
4-Amino-m-cresol Human lymphocytes, CHO cellsUp to 2000 µg/mlWith & WithoutPositive[3]
4-Chloro-2-aminophenol Chinese Hamster Lung CellsUp to 0.4 mg/mlWith & WithoutPositive[5]

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays cited in this guide, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

This test is performed to detect gene mutations.

  • Principle: Histidine-requiring (his⁻) strains of Salmonella typhimurium are exposed to the test substance. Mutagenic substances may cause a reverse mutation, enabling the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.

  • Test Strains: A set of tester strains, typically including TA98, TA100, TA1535, and TA1537, is used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

  • Procedure:

    • The test substance, bacterial culture, and S9 mix (if required) are combined in molten top agar (B569324).

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.

  • Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are examined for the presence of micronuclei in the cytoplasm of interphase cells.

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

  • Procedure:

    • Cells are cultured and exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.

    • A cytokinesis inhibitor (e.g., cytochalasin B) is often added to block cell division at the binucleate stage, which allows for the identification of cells that have undergone one mitosis.

    • After an appropriate incubation period, cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by microscopic analysis.

  • Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In Vitro Chromosomal Aberration Test

This test is designed to identify agents that cause structural damage to chromosomes.

  • Principle: Cultured mammalian cells are exposed to the test substance, and metaphase chromosomes are examined for structural aberrations.

  • Cell Lines: Similar to the micronucleus assay, cell lines like CHO, V79, or human lymphocytes are used.

  • Procedure:

    • Cell cultures are treated with the test substance at various concentrations, with and without S9 activation.

    • A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.

  • Evaluation: A compound is considered clastogenic if it induces a statistically significant and dose-related increase in the percentage of cells with structural chromosomal aberrations.[3]

Signaling Pathways and Experimental Workflows

The genotoxicity of aromatic amines like this compound and its isomers is often initiated by metabolic activation, leading to the formation of reactive intermediates that can interact with DNA.

Genotoxicity_Workflow cluster_exposure Exposure cluster_assays In Vitro/In Vivo Assays cluster_endpoint Genotoxic Endpoint Test_Compound Test Compound (e.g., this compound) Ames_Test Ames Test (Bacterial Reverse Mutation) Test_Compound->Ames_Test Micronucleus_Assay Micronucleus Assay (Clastogenicity/Aneugenicity) Test_Compound->Micronucleus_Assay Chromosomal_Aberration Chromosomal Aberration Assay (Clastogenicity) Test_Compound->Chromosomal_Aberration Gene_Mutation Gene Mutation Ames_Test->Gene_Mutation Chromosome_Damage Chromosome Damage Micronucleus_Assay->Chromosome_Damage Chromosomal_Aberration->Chromosome_Damage Signaling_Pathway Aromatic_Amine Aromatic Amine (e.g., Aminocresol derivative) Metabolic_Activation Metabolic Activation (e.g., CYP450) Aromatic_Amine->Metabolic_Activation Reactive_Intermediate Reactive Intermediate (e.g., N-hydroxyarylamine) Metabolic_Activation->Reactive_Intermediate Oxidative_Stress Oxidative Stress (ROS Generation) Metabolic_Activation->Oxidative_Stress DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Oxidative_Stress->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mutation Mutation DNA_Damage->Mutation Failed Repair DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Aromatic_Amine Successful Repair

References

Spectroscopic and Structural Elucidation of 5-Amino-6-chloro-o-cresol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic and structural properties of 5-Amino-6-chloro-o-cresol, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of public experimental spectra for this specific compound, this guide summarizes predicted spectroscopic data based on its known structure. This information is compared with its structural isomer, 5-Amino-4-chloro-o-cresol, to aid in its structural elucidation and differentiation from related compounds.

Chemical Structure and Properties

This compound, with the IUPAC name 3-amino-2-chloro-6-methylphenol, is a substituted aromatic compound. Its chemical structure consists of a phenol (B47542) ring with amino, chloro, and methyl substituents. A key structural isomer is 5-Amino-4-chloro-o-cresol, which differs in the position of the chlorine atom on the aromatic ring.[1] This seemingly minor difference can lead to distinguishable spectroscopic signatures.

PropertyThis compound5-Amino-4-chloro-o-cresol
CAS Number 84540-50-1[1]110102-86-8
Molecular Formula C₇H₈ClNO[2]C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol [1][2]157.6 g/mol [3]
Appearance Beige fine powder[1]Not specified
Melting Point 80-83°C[1]Not specified

Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.5 - 7.5Two distinct signals
-OHVariableBroad singlet
-NH₂VariableBroad singlet
-CH₃~2.2Singlet

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OH150 - 160
C-NH₂140 - 150
C-Cl115 - 125
C-CH₃120 - 130
Aromatic C-H110 - 130
Aromatic C (quaternary)125 - 145
-CH₃15 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands for this compound:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (two bands)
C-H (Aromatic)Stretching3000-3100
C-H (Methyl)Stretching2850-3000
C=C (Aromatic)Stretching1450-1600
C-NStretching1250-1350
C-OStretching1180-1260
C-ClStretching700-850
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a chlorine atom (with its isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.[4]

Predicted Mass Spectrum Fragmentation for this compound:

m/zIon
157/159[M]⁺ (Molecular ion)
142/144[M-CH₃]⁺
122[M-Cl]⁺

Comparison with 5-Amino-4-chloro-o-cresol

The primary distinguishing features between this compound and its isomer, 5-Amino-4-chloro-o-cresol, are expected to be in their NMR spectra. The different substitution pattern on the aromatic ring will lead to distinct chemical shifts and coupling patterns for the aromatic protons in the ¹H NMR spectrum. Similarly, the chemical shifts of the aromatic carbons in the ¹³C NMR spectrum will differ due to the varied electronic environment. While their IR spectra and mass fragmentation patterns are expected to be broadly similar, subtle differences may be observable.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[5]

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and identify fragment ions.

Visualized Workflows

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Isomers Structure->Comparison

Caption: General workflow for spectroscopic analysis.

Structural_Comparison cluster_nmr NMR Spectra cluster_ir_ms IR & Mass Spectra Compound_A This compound A_NMR Distinct Aromatic Proton Signals (¹H NMR) Compound_A->A_NMR Similar_Spectra Broadly Similar IR and MS Compound_A->Similar_Spectra Compound_B 5-Amino-4-chloro-o-cresol B_NMR Different Aromatic Proton Signals (¹H NMR) Compound_B->B_NMR Compound_B->Similar_Spectra

Caption: Key points of spectroscopic comparison.

References

A Comparative Guide to the Purification of 5-Amino-6-chloro-o-cresol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of pharmaceutical intermediates and other fine chemicals, the purification of the final product is a critical step to ensure high purity and efficacy. This guide provides a comparative analysis of two primary techniques for the purification of 5-Amino-6-chloro-o-cresol: recrystallization and nitrogen-assisted sublimation. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Comparison of Purification Techniques

The choice of purification method for this compound depends on several factors, including the desired purity, yield, scale of operation, and environmental considerations. Below is a summary of the key performance indicators for recrystallization and nitrogen-assisted sublimation based on available data.

ParameterRecrystallizationNitrogen-Assisted SublimationColumn Chromatography
Reported Purity 99.8% (by HPLC)[1]"Good quality" (specific HPLC data not available in public documents)[2]Data not available
Reported Yield 85.36%[1]"High yield" (specific quantitative data not available in public documents)[2]Data not available
Solvent Usage Requires organic solvents (e.g., ethanol)[1]Avoids the use of organic solvents[2]Requires significant volumes of organic solvents
Key Advantages Well-established technique, effective for removing a wide range of impurities, high purity achievable.Environmentally friendly (solvent-free), potentially simpler workup.[2]Capable of separating complex mixtures and closely related impurities.
Key Disadvantages Involves the use and recovery of organic solvents, potential for product loss in mother liquor.Requires specialized equipment, may not be as effective for all types of impurities, limited publicly available quantitative data.Can be time-consuming and expensive, especially for large-scale purification, involves high solvent consumption.

Experimental Protocols

Recrystallization of this compound

This protocol is based on an industrial-scale synthesis and purification process.[1]

Procedure:

  • Dissolution: The crude this compound is dissolved in a suitable solvent, such as ethanol, by heating the mixture to 60°C.

  • Decolorization: Activated carbon is added to the hot solution to adsorb colored impurities. The mixture is stirred for a period to ensure efficient decolorization.

  • Hot Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble impurities. This step is crucial to prevent premature crystallization of the product.

  • Crystallization: The hot, clear filtrate is then cooled slowly to a low temperature (e.g., 5°C) to induce the crystallization of the purified this compound.

  • Isolation and Drying: The crystallized product is isolated by filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried to obtain the final, purified product.

Nitrogen-Assisted Sublimation of this compound

This protocol is based on a patented method for the purification of 6-chloro-5-amino-o-cresol.[2]

Procedure:

  • Loading: The crude 6-chloro-5-amino-o-cresol is placed in a sublimation apparatus.

  • Inert Atmosphere: The apparatus is purged with nitrogen gas to create an inert atmosphere.

  • Heating and Sublimation: The crude product is heated to a specific temperature (e.g., 100-135°C) under a continuous flow of nitrogen gas (e.g., 45-65 L/min). The this compound sublimes, transitioning directly from a solid to a gas.

  • Condensation: The gaseous product is then condensed on a cold surface within the apparatus, forming purified solid crystals.

  • Collection: The purified, condensed product is collected after the sublimation process is complete. The duration of the sublimation can vary from approximately 2 to 10 hours depending on the specific conditions.[2]

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]

Typical HPLC Conditions:

  • Column: A reverse-phase column, such as a Newcrom R1.[3][4]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[3][4]

  • Detection: UV detection is commonly used.

HPLC analysis allows for the quantification of the main compound and the detection of impurities, providing a reliable measure of the efficacy of the purification technique. Purity levels of >98% are often reported for this compound.[5]

Visualizing the Purification Workflow

To illustrate the general process flow for the purification of this compound, the following diagrams are provided.

Purification_Workflow cluster_synthesis Crude Product Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Ethanol, Activated Carbon Sublimation Nitrogen-Assisted Sublimation Crude->Sublimation Heat, Nitrogen Flow HPLC HPLC Analysis Recrystallization->HPLC Sublimation->HPLC Pure Purified this compound HPLC->Pure Purity Verification

Caption: General experimental workflow for the purification of this compound.

Recrystallization_Steps A 1. Dissolve crude product in hot ethanol B 2. Add activated carbon (Decolorization) A->B C 3. Hot filtration to remove impurities B->C D 4. Cool filtrate to induce crystallization C->D E 5. Isolate and dry pure crystals D->E

Caption: Step-by-step workflow for the recrystallization of this compound.

References

Cross-Validation of Analytical Methods for Chlorinated Aminophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of chlorinated aminophenols is critical in various stages of drug development and manufacturing, particularly for quality control and impurity profiling. Cross-validation of analytical methods ensures the consistency and interchangeability of data generated by different techniques. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of chlorinated aminophenols, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

Table 1: Performance Characteristics of HPLC-UV for 2-Amino-4-Chlorophenol (B47367) [1][2]

ParameterPerformance
Linearity (Correlation Coefficient, r²)0.9993
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)20 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: Expected Performance Characteristics of GC-MS for a Derivatized Chlorinated Aminophenol

ParameterExpected Performance
Linearity (Correlation Coefficient, r²)> 0.995
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)< 5 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%

Experimental Protocols

Detailed methodologies for the analysis of chlorinated aminophenols by HPLC-UV and a general protocol for GC-MS following derivatization are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for 2-Amino-4-Chlorophenol[1][2]

This method is suitable for the quantification of 2-amino-4-chlorophenol in pharmaceutical formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a 70:30:1 (v/v/v) ratio.[1][2]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Detection Wavelength: 280 nm.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of 2-amino-4-chlorophenol reference standard in a 100 mL volumetric flask with methanol (B129727).[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 400-2000 ng/mL).[1][2]

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorinated Aminophenols (General Protocol)

Direct analysis of polar compounds like chlorinated aminophenols by GC-MS is challenging due to their low volatility. A derivatization step is typically required to improve their chromatographic behavior.[3][4][5] The following is a general protocol for the derivatization and analysis of a chlorinated aminophenol, based on methods for similar compounds like 5-amino-2-chlorophenol.[6]

1. Sample Preparation and Derivatization:

  • Extraction (if necessary): For aqueous samples, solid-phase extraction (SPE) can be used for pre-concentration and cleanup.[6]

    • Acidify the sample to approximately pH 2.[6]

    • Load the sample onto a conditioned C18 SPE cartridge.[6]

    • Wash the cartridge to remove interferences.[6]

    • Elute the analyte with a suitable solvent like ethyl acetate.[6]

  • Derivatization:

    • Dry the eluate under a gentle stream of nitrogen.[6]

    • Add a derivatizing agent such as acetic anhydride (B1165640) and a catalyst like pyridine.[6]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[6]

    • Evaporate the excess derivatizing agent and catalyst.[6]

    • Reconstitute the residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).[6]

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl polysiloxane).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Methodology and Workflow Diagrams

The following diagrams illustrate the logical workflows for the cross-validation of analytical methods and the individual analytical techniques.

CrossValidationWorkflow cluster_0 Method A: HPLC-UV cluster_1 Method B: GC-MS A_prep Sample Preparation A_analysis HPLC-UV Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data comparison Comparison of Results (Accuracy, Precision, Linearity, etc.) A_data->comparison B_prep Sample Preparation & Derivatization B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_data->comparison start Analyte Sample start->A_prep start->B_prep conclusion Method Cross-Validation Report comparison->conclusion

Workflow for cross-validation of HPLC and GC-MS methods.

AnalyticalMethodComparison cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_adv Advantages: - No derivatization needed - Robust and widely available - Suitable for non-volatile compounds hplc_disadv Disadvantages: - Potentially lower sensitivity than GC-MS - Lower selectivity without MS detector gcms_adv Advantages: - High sensitivity and selectivity - Definitive compound identification - Suitable for trace analysis gcms_disadv Disadvantages: - Derivatization often required for polar analytes - Requires volatile and thermally stable compounds analyte Chlorinated Aminophenol Analysis choice Method Selection analyte->choice choice->hplc_adv Consider if... choice->gcms_adv Consider if...

Comparison of HPLC-UV and GC-MS for chlorinated aminophenol analysis.

References

A Comparative Guide to the Environmental Impact of Chlorinated Aminophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the environmental impact of traditional and greener synthesis routes for chlorinated aminophenols, with a focus on 4-chloro-2-aminophenol. The information presented is intended to aid researchers and drug development professionals in selecting more sustainable chemical manufacturing processes. While a complete quantitative comparison is limited by the availability of directly comparable data in the public domain, this guide outlines the key environmental considerations, provides a framework for comparison, and details the experimental protocols necessary for a comprehensive assessment.

Introduction to the Environmental Concerns

Chlorinated aminophenols are important intermediates in the pharmaceutical and dye industries. However, their synthesis often involves the use of hazardous materials and can generate significant amounts of toxic waste.[1][2] Traditional synthesis methods frequently employ harsh reaction conditions and produce by-products that are persistent environmental pollutants.[1][2] These chlorophenolic compounds and their derivatives are known to be toxic, with potential for bioaccumulation and long-term adverse effects on ecosystems and human health.[1] Consequently, there is a pressing need for the development and adoption of greener, more sustainable synthesis alternatives.

Logical Flow for Environmental Impact Assessment

A systematic approach is crucial for evaluating the environmental impact of a chemical synthesis. The following diagram illustrates the logical workflow for such an assessment, from defining the synthesis routes to be compared to the final comparative analysis and selection of a greener alternative.

Environmental Impact Assessment Workflow cluster_0 1. Define Synthesis Routes cluster_1 2. Data Collection cluster_2 3. Quantitative Assessment cluster_3 4. Qualitative Assessment cluster_4 5. Comparative Analysis & Decision A Identify Traditional Synthesis Route C Gather Data on Reactants, Products, and Waste A->C B Identify Greener Alternative Route B->C E Calculate Green Metrics (Atom Economy, E-Factor) C->E F Quantify Waste Streams (e.g., COD) C->F D Identify By-products and Their Ecotoxicity G Assess Hazard Profile of Chemicals and By-products D->G H Compare Routes Based on Quantitative & Qualitative Data E->H F->H G->H I Select Environmentally Preferable Synthesis Route H->I

Caption: Workflow for assessing the environmental impact of chemical synthesis.

Comparison of Synthesis Routes for 4-Chloro-2-Aminophenol

This section compares a traditional synthesis route for 4-chloro-2-aminophenol starting from 2,5-dichloronitrobenzene with a greener alternative involving catalytic hydrogenation.

Traditional Route: Hydrolysis and Reduction of 2,5-Dichloronitrobenzene

A common industrial method for producing 4-chloro-2-aminophenol involves a two-step process: the hydrolysis of 2,5-dichloronitrobenzene to 4-chloro-2-nitrophenol (B165678), followed by the reduction of the nitro group.[3]

Reaction Scheme:

  • Hydrolysis: 2,5-dichloronitrobenzene + NaOH → 4-chloro-2-nitrophenol + NaCl + H₂O

  • Reduction (e.g., with iron in acidic medium): 4-chloro-2-nitrophenol + Fe + HCl → 4-chloro-2-aminophenol + FeCl₂ + H₂O

This process often involves high temperatures and pressures, and the use of strong acids and bases. A significant drawback is the production of iron sludge as a by-product, which presents disposal challenges.

Greener Alternative: Catalytic Hydrogenation

A more environmentally benign approach is the catalytic hydrogenation of a suitable precursor. For instance, 4-chloro-2-nitrophenol can be reduced using hydrogen gas with a noble metal catalyst, such as platinum or palladium on a carbon support.[3]

Reaction Scheme:

4-chloro-2-nitrophenol + H₂ (with Pt/C or Pd/C catalyst) → 4-chloro-2-aminophenol + H₂O

This method is often a single-step process, proceeds under milder conditions, and avoids the formation of large amounts of inorganic waste. The catalyst can often be recovered and reused, further enhancing its green credentials.

Comparative Data
MetricTraditional Route (Hydrolysis and Iron Reduction)Greener Route (Catalytic Hydrogenation)Supporting Data/Comments
Starting Materials 2,5-Dichloronitrobenzene, NaOH, Fe, HCl4-Chloro-2-nitrophenol, H₂, Catalyst (Pt/C or Pd/C)The greener route may start from the same intermediate as the final step of the traditional route, but the reduction step is cleaner.
Solvents Water, potentially organic solvents for extractionWater, Methanol, or other organic solventsThe choice of solvent has a significant impact on the overall environmental footprint.
By-products NaCl, FeCl₂, other chlorinated organic compoundsMinimal by-products, mainly water. Potential for small amounts of side-reaction products.The iron sludge from the traditional route is a major environmental concern.
Atom Economy LowerHigherCatalytic hydrogenation is an addition reaction, which inherently has a higher atom economy than substitution and elimination reactions often used in traditional routes.
E-Factor (Environmental Factor) HigherLowerThe E-factor for pharmaceutical synthesis can be very high (25-100+). Greener methods aim to significantly reduce this value.
Reaction Conditions High temperature and pressureMilder temperature and pressureMilder conditions reduce energy consumption and improve safety.
Waste Generated Significant inorganic salt and iron sludge wastePrimarily water and spent catalyst (which can be recycled)The need for wastewater treatment is significantly reduced in the greener route.
Toxicity of Waste Stream High (contains residual chlorinated compounds and heavy metals)Low (primarily water, with potential for trace catalyst leaching)The ecotoxicity of the waste from the traditional route is a major concern.
Visual Comparison of Synthesis Pathways

The following flowchart provides a visual comparison of the traditional and greener synthesis pathways for 4-chloro-2-aminophenol.

Synthesis Pathway Comparison cluster_traditional Traditional Synthesis cluster_greener Greener Synthesis A 2,5-Dichloronitrobenzene B Hydrolysis (NaOH, H₂O, Heat) A->B C 4-Chloro-2-nitrophenol B->C D Reduction (Fe, HCl) C->D E 4-Chloro-2-aminophenol D->E F Waste: NaCl, FeCl₂, Iron Sludge D->F G 4-Chloro-2-nitrophenol H Catalytic Hydrogenation (H₂, Pt/C) G->H I 4-Chloro-2-aminophenol H->I J Waste: H₂O, Recyclable Catalyst H->J

Caption: Comparison of traditional and greener synthesis pathways.

Experimental Protocols for Environmental Impact Assessment

A comprehensive assessment of the environmental impact of a chemical synthesis requires standardized experimental protocols. The following are key methods that should be employed.

Quantification of Waste and Green Metrics

Objective: To determine the Atom Economy and E-Factor for each synthesis route.

Methodology:

  • Mass Balance: Accurately record the mass of all reactants, solvents, and catalysts used in the synthesis.

  • Product Isolation and Quantification: After the reaction is complete, isolate and purify the desired product. Determine the actual yield (mass) of the pure product.

  • Waste Quantification: Measure the mass of all waste generated, including solvent waste, aqueous waste, and solid waste.

  • Atom Economy Calculation:

    • Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

  • E-Factor Calculation:

    • E-Factor = (Total Mass of Waste in kg) / (Mass of Product in kg)

Chemical Oxygen Demand (COD) of Aqueous Waste

Objective: To quantify the amount of organic pollutants in the aqueous waste stream.

Methodology (based on EPA Method 410.4): [4]

  • Sample Preparation: Collect a representative sample of the aqueous waste.

  • Digestion: A sample is digested in a sealed tube with a strong oxidizing agent (potassium dichromate) in the presence of sulfuric acid and a catalyst at 150°C for 2 hours.[4]

  • Measurement: The amount of oxidant consumed is determined spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 600 nm).[4]

  • Calculation: The COD value (in mg/L) is calculated by comparing the absorbance of the sample to a standard curve.

Ecotoxicity Assessment of Waste Streams

Objective: To determine the acute and chronic toxicity of the synthesis waste streams to aquatic organisms.

Methodology (based on OECD and EPA guidelines): [2][3][5]

  • Acute Toxicity Testing:

    • Test Organisms: Use standard aquatic species such as Daphnia magna (water flea) or Pimephales promelas (fathead minnow).[5]

    • Procedure: Expose the test organisms to a series of dilutions of the wastewater for a short period (e.g., 48 or 96 hours).[5]

    • Endpoint: Determine the LC50 (lethal concentration for 50% of the population).

  • Chronic Toxicity Testing:

    • Test Organisms: Use sensitive life stages of aquatic organisms.

    • Procedure: Expose the organisms to lower concentrations of the wastewater over a longer period, covering a significant portion of their life cycle.

    • Endpoints: Measure sublethal effects such as growth inhibition and reproductive impairment.

Mutagenicity Assessment of By-products

Objective: To assess the potential of the by-products to cause genetic mutations.

Methodology (Ames Test, based on OECD Guideline 471): [6][7][8][9][10]

  • Test Strains: Use several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[6]

  • Exposure: Expose the bacterial strains to the isolated by-products (with and without metabolic activation using a liver extract, S9).[6]

  • Selection: Plate the treated bacteria on a histidine-deficient medium.

  • Endpoint: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[7]

Conclusion

The synthesis of chlorinated aminophenols presents significant environmental challenges. However, the adoption of greener chemical processes, such as catalytic hydrogenation, offers a promising path towards sustainability. This guide provides a framework for comparing the environmental impact of different synthesis routes. While a complete quantitative comparison requires specific experimental data, the methodologies outlined here provide the necessary tools for researchers and drug development professionals to conduct their own assessments and make informed decisions. By prioritizing green chemistry principles, the chemical industry can minimize its environmental footprint while continuing to produce these valuable chemical intermediates.

References

Validating the Structure of 5-Amino-6-chloro-o-cresol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For a molecule such as 5-Amino-6-chloro-o-cresol, a substituted aromatic compound with multiple functional groups, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice for a definitive structural assignment due to potential signal overlap and the absence of clear multiplicity patterns. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques for the structural validation of this compound, supported by hypothetical experimental data. It also presents alternative analytical methods for cross-verification.

Hypothetical NMR Data for this compound

To illustrate the power of 2D NMR, we will use a plausible, hypothetical dataset for this compound dissolved in DMSO-d₆. The numbering convention used for the assignments is shown in Figure 1.

  • Figure 1: Structure and numbering of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
1-OH9.5br s1H152.1
2-C---123.5
3-CH6.85d1H118.9
4-CH7.10d1H125.4
5-C---139.8
6-C---119.5
7-CH₃2.15s3H16.2
5-NH₂4.5br s2H-

Note: s = singlet, d = doublet, br s = broad singlet.

Structural Elucidation using 2D NMR Techniques

2D NMR experiments provide through-bond and through-space correlations, which are instrumental in piecing together the molecular puzzle.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY spectrum reveals proton-proton couplings, typically over two to three bonds. For this compound, the key correlation would be between the two aromatic protons.

Interpretation of COSY Data: A cross-peak would be observed between the proton signal at 6.85 ppm and the one at 7.10 ppm. This correlation confirms that these two protons are adjacent on the aromatic ring, which is consistent with the proposed structure of H-3 and H-4. The absence of other correlations for these aromatic protons indicates they are isolated from other protons on the ring. The methyl protons at 2.15 ppm would not show any correlations, confirming they are a singlet and not coupled to any other protons.

Table 2: Expected COSY Correlations

Proton 1 (ppm) Proton 2 (ppm) Inference
6.857.10H-3 and H-4 are coupled (adjacent).
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals of the protonated carbons.

Interpretation of HSQC Data: The HSQC spectrum would show correlations between the proton and carbon signals as detailed in the table below. This allows for the unambiguous assignment of the carbons directly bonded to hydrogen. The carbons that do not show a correlation in the HSQC spectrum are quaternary carbons (C-1, C-2, C-5, C-6).

Table 3: Expected HSQC Correlations

¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Assignment
6.85118.9C-3
7.10125.4C-4
2.1516.2C-7 (CH₃)
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). This is the key experiment for establishing the overall carbon skeleton by connecting the different fragments.

Interpretation of HMBC Data: The HMBC spectrum would provide the long-range correlations needed to place the substituents on the aromatic ring. Key expected correlations are listed below and are crucial for confirming the substitution pattern. For instance, the correlation between the methyl protons (H-7) and the aromatic carbons C-2 and C-3 confirms the position of the methyl group. Similarly, correlations from the aromatic protons to the substituted carbons confirm their placement.

Table 4: Key Expected HMBC Correlations

Proton (ppm) Correlated Carbon (ppm) Inference
2.15 (H-7)123.5 (C-2)Confirms methyl group at C-2
2.15 (H-7)118.9 (C-3)Confirms adjacency of methyl and C-3
6.85 (H-3)152.1 (C-1)Confirms H-3 is ortho to C-1
6.85 (H-3)139.8 (C-5)Confirms H-3 is meta to C-5
7.10 (H-4)119.5 (C-6)Confirms H-4 is meta to C-6
7.10 (H-4)123.5 (C-2)Confirms H-4 is meta to C-2

The combination of COSY, HSQC, and HMBC data allows for the complete and unambiguous assignment of all proton and carbon signals, thus validating the structure of this compound.

Workflow for Structural Validation

The logical flow of using 2D NMR for structural elucidation can be visualized as follows:

G Workflow for 2D NMR Structural Validation A 1D ¹H and ¹³C NMR B COSY (¹H-¹H Correlations) A->B C HSQC (¹H-¹³C One-Bond Correlations) A->C D HMBC (¹H-¹³C Long-Range Correlations) A->D E Identify Spin Systems B->E F Assign Protonated Carbons C->F G Assemble Molecular Fragments and Assign Quaternary Carbons D->G E->G F->G H Final Structure Validation G->H

Caption: A flowchart illustrating the systematic approach to validating a molecular structure using a combination of 1D and 2D NMR experiments.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, other techniques can provide complementary or confirmatory evidence.

Table 5: Comparison of Structural Validation Techniques

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry.Provides a complete solution structure in detail. Non-destructive.Requires a relatively pure sample of sufficient quantity. Can be time-consuming.
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Res MS). Fragmentation patterns give structural clues.High sensitivity, requires very small sample amounts. Fast analysis.Does not provide definitive connectivity or stereochemistry. Isomers can be difficult to distinguish.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal lattice.Provides an unambiguous solid-state structure.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution structure.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

Sample Preparation

Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 16 ppm, 16 scans, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is run with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 seconds.

  • COSY: A gradient-selected COSY (gCOSY) experiment is performed. The spectral width in both dimensions is set to 16 ppm. 256 increments are collected in the indirect dimension with 8 scans per increment.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed. The ¹H spectral width is 16 ppm, and the ¹³C spectral width is 165 ppm. 256 increments are collected in the indirect dimension with 16 scans per increment.

  • HMBC: A gradient-selected HMBC experiment is performed. The ¹H spectral width is 16 ppm, and the ¹³C spectral width is 240 ppm. The long-range coupling delay is optimized for an 8 Hz coupling constant. 512 increments are collected in the indirect dimension with 32 scans per increment.

Data Processing

All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

This guide demonstrates that a combination of 2D NMR experiments provides a robust and detailed methodology for the structural validation of complex organic molecules like this compound. When combined with data from other analytical techniques, researchers can have the utmost confidence in their proposed chemical structures.

Safety Operating Guide

Proper Disposal of 5-Amino-6-chloro-o-cresol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 5-Amino-6-chloro-o-cresol in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment.

Hazard Identification and Immediate Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health risks. It is classified as an irritant and is harmful if swallowed. Key hazard information is summarized in the table below.

Hazard ClassificationGHS PictogramHazard Statement
Acute toxicity, oral (Category 4)WarningH302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)WarningH315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)WarningH335: May cause respiratory irritation[1]

Immediate Actions in Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.

Experimental Protocol for Waste Collection and Segregation:

  • Waste Determination: this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, used PPE) are to be considered hazardous waste.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.

    • The container must have a secure, tight-fitting lid.

    • For solutions, use a compatible liquid waste container. Do not mix with incompatible chemicals.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

      • The name and contact information of the generating laboratory or researcher.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.

  • Request for Disposal:

    • Once the container is full, or before the regulatory accumulation time limit is reached (typically 12 months for academic labs), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not transport the hazardous waste yourself. Trained EHS or licensed professionals must handle the transportation.

Disposal Method

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. As a chlorinated organic compound, its incineration requires specialized equipment and processes to prevent the formation of toxic byproducts such as dioxins and furans. The process typically involves high-temperature combustion with subsequent scrubbing of the flue gases to neutralize acidic components like hydrogen chloride.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Licensed Contractor cluster_Disposal Final Disposal A Generation of This compound Waste B Wear Appropriate PPE A->B Handler C Select & Label Hazardous Waste Container B->C Procedure D Place Waste in Container C->D Procedure E Store in Satellite Accumulation Area (SAA) D->E Storage F Request Waste Pickup E->F Logistics G Collect Waste from SAA F->G Hand-off H Transport to Central Accumulation Area G->H Logistics I Manifest & Prepare for Off-site Shipment H->I Regulatory J Transport to Licensed Hazardous Waste Facility I->J Logistics K Incineration J->K Process

Caption: Workflow for the proper disposal of this compound from the laboratory to final disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Amino-6-chloro-o-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of 5-Amino-6-chloro-o-cresol, a chemical compound utilized in various research and development applications. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a robust selection of personal protective equipment is the first line of defense against potential exposure. This compound is classified as harmful if swallowed, a skin irritant, and a serious eye irritant, and may cause respiratory irritation. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Primary: Viton® or Silver Shield®/4H® (laminate) gloves. Secondary (for incidental contact): Double-gloving with a thicker nitrile glove over a standard nitrile glove.This compound is a chlorinated aromatic compound. Standard nitrile and neoprene gloves offer poor resistance to aromatic and halogenated hydrocarbons.[1][2] Viton® provides excellent resistance to chlorinated and aromatic solvents.[1][3] Laminate gloves are also a highly resistant option.[1]
Eye Protection Chemical safety goggles with a face shield.Protects against splashes and airborne particles, which can cause serious eye irritation.
Skin and Body Protection A fully buttoned, long-sleeved lab coat made of a chemically resistant material.Prevents skin contact with the chemical, which can cause irritation.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge combined with a P100 particulate filter.Required when handling the solid powder outside of a certified chemical fume hood or when airborne concentrations may exceed exposure limits. Cresols have an OSHA Permissible Exposure Limit (PEL) of 5 ppm (22 mg/m³) as an 8-hour time-weighted average.
II. Occupational Exposure Limits and Hazard Classifications

Understanding the established exposure limits is critical for risk assessment and the implementation of appropriate safety measures.

ParameterValue
OSHA Permissible Exposure Limit (PEL) 5 ppm (22 mg/m³) - Time-Weighted Average (TWA) for cresols.
NIOSH Recommended Exposure Limit (REL) 2.3 ppm (10 mg/m³) - Time-Weighted Average (TWA) for o-cresol.
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Signal Word Warning

Operational Plan: Step-by-Step Protocol for Safe Handling

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • 1.1. Ensure a certified chemical fume hood is operational and available for all manipulations of solid this compound.

  • 1.2. Verify that an eyewash station and safety shower are accessible and unobstructed.

  • 1.3. Designate a specific area within the fume hood for the handling of this compound to minimize contamination.

2. Donning of Personal Protective Equipment (PPE):

  • 2.1. Before entering the designated handling area, don the required PPE as specified in the table above.

  • 2.2. Ensure gloves are inspected for any signs of degradation or puncture before use.

3. Weighing and Aliquoting (Solid Compound):

  • 3.1. Conduct all weighing and transfer of solid this compound within the certified chemical fume hood.

  • 3.2. Use a disposable weighing paper or a dedicated, tared container to prevent contamination of balances.

  • 3.3. Handle the solid with care to avoid generating dust.

4. Solution Preparation:

  • 4.1. When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • 4.2. Keep the container covered as much as possible during the dissolution process.

5. Post-Handling Procedures:

  • 5.1. Decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by a detergent wash.

  • 5.2. Wipe down the work area within the fume hood with a suitable decontaminating solution.

6. Doffing of Personal Protective Equipment (PPE):

  • 6.1. Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.

  • 6.2. Wash hands thoroughly with soap and water after removing all PPE.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe PPE cluster_handling Chemical Handling cluster_cleanup Cleanup & Decontamination cluster_post Post-Handling prep_fume_hood Verify Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_area Designate Work Area prep_safety_equipment->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe weigh_solid Weigh Solid in Hood don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution decontaminate_equipment Decontaminate Equipment prep_solution->decontaminate_equipment clean_workspace Clean Work Area decontaminate_equipment->clean_workspace doff_ppe Doff PPE Correctly clean_workspace->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • 1.1. All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab coats) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • 1.2. Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled container for halogenated organic waste.[4][5] Do not mix with non-halogenated waste streams.

2. Container Management:

  • 2.1. Waste containers must be kept closed at all times, except when adding waste.

  • 2.2. Store waste containers in a designated satellite accumulation area that is well-ventilated and away from drains and incompatible materials.

3. Spill Management:

  • 3.1. In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • 3.2. Wearing the appropriate PPE, collect the absorbed material and place it in the designated solid hazardous waste container.

  • 3.3. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • 4.1. All waste containing this compound must be disposed of through a licensed hazardous waste management company.

  • 4.2. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Disposal_Plan cluster_collection Waste Collection cluster_storage Temporary Storage cluster_spill Spill Response cluster_disposal Final Disposal segregate_solid Segregate Solid Waste store_waste Store in Designated Area segregate_solid->store_waste segregate_liquid Segregate Liquid Waste segregate_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs small_spill Small Spill Cleanup small_spill->segregate_solid large_spill Large Spill: Evacuate & Report licensed_disposal Disposal by Licensed Vendor contact_ehs->licensed_disposal spill_node Spill Occurs spill_node->small_spill Small spill_node->large_spill Large

Caption: Decision-making and procedural flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.